molecular formula C72H140BaCdO8 B1171680 Sulphur Red 6 CAS No. 1327-85-1

Sulphur Red 6

Número de catálogo: B1171680
Número CAS: 1327-85-1
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sulphur Red 6 is a useful research compound. Its molecular formula is C72H140BaCdO8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

1327-85-1

Fórmula molecular

C72H140BaCdO8

Origen del producto

United States

Foundational & Exploratory

Sulphur Red 6 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulphur Red 6, identified by the Colour Index name C.I. This compound and CAS number 1327-85-1, is a sulphur dye used extensively in the textile and leather industries.[1][2] Unlike many organic compounds used in drug development, this compound does not possess a single, well-defined chemical structure. Instead, it is a complex and variable mixture of polymeric sulphur-containing aromatic molecules.[3] Its manufacturing process involves the sulphurization of an aromatic precursor, resulting in a product with a range of molecular weights and structures. This guide provides a comprehensive overview of the available technical information regarding this compound, focusing on its chemical nature, properties, and synthesis.

Chemical Identity and Structure

The precise chemical structure of this compound is not definitively characterized due to its polymeric and heterogeneous nature. The CAS number 1327-85-1 refers to the reaction product of 8-Amino-7-methylphenazin-2-ol with sodium polysulphide.[4] This production method leads to the formation of complex macromolecules containing phenazine moieties bridged by sulphur and polysulphide linkages.

While a single molecular formula cannot be assigned, various sources provide speculative formulas that likely represent a repeating monomer unit or a precursor molecule. These include C₁₃H₁₁N₃O and C₂₀H₁₂N₂O₅S₂.[2][5] However, these should be interpreted with caution as they do not represent the full complexity of the final dye product. The identity of this compound is therefore best understood through its manufacturing process and its Colour Index Number, 53720.[6]

Physicochemical Properties

The physical and chemical properties of this compound are a reflection of its complex structure. As it is not a pure compound, many of its properties are described qualitatively or as ranges.

PropertyValueReference
Physical State Solid, powder[7]
Appearance Red-brown to purple-brown powder[1][6]
Odor Odorless[7]
CAS Number 1327-85-1[6]
C.I. Number 53720[6]
Melting Point >360°C[8]
Boiling Point Not applicable[7]
Solubility Partially soluble in water. Good solubility in sodium sulfide solution (forms a reddish-brown solution). Insoluble in many common organic solvents.[1][6]
pH 7.5 (in solution)[7]
UV Absorption Maxima (in Methanol) 220 nm, 260-280 nm[8]
Acid Resistance Moderate (ISO rating: 4)[6]
Alkali Resistance Poor (ISO rating: 2)[6]
Light Fastness Moderate (ISO rating: 3-4)[6]

Note: Fastness properties can vary depending on the dyeing process and substrate.

Experimental Protocols

The production of this compound is a two-stage process involving the synthesis of an intermediate followed by a sulphurization reaction.

Stage 1: Synthesis of 8-Amino-7-methylphenazin-2-ol (Intermediate)

This stage involves the oxidative condensation of p-aminophenol and 2,4-diaminotoluene.

Materials:

  • p-Aminophenol

  • 2,4-Diaminotoluene

  • Sodium hydroxide

  • Hydrochloric acid

  • Soda ash

  • Potassium permanganate

  • Water

  • Compressed air

Procedure:

  • A mixture of 1 part 2,4-diaminotoluene, 0.98 parts p-aminophenol, 1.1764 parts sodium hydroxide, 0.1969 parts hydrochloric acid, 0.2672 parts soda ash, and 0.09 parts potassium permanganate is prepared in approximately 4000 parts of water.

  • The reaction mixture is maintained at a temperature of 17.5-18.5°C.

  • Air is blown through the mixture for 4.5 hours to facilitate oxidative condensation.

  • The resulting precipitate, the intermediate 8-amino-7-methyl-2-phenazinol, is collected by filtration to obtain a filter cake.

  • The filter cake is then washed by resuspending it in approximately 3000 parts of water, heating to 80-81°C, and blowing air through the suspension for 13 hours.

  • The purified intermediate is again collected by filtration.[4]

Stage 2: Sulphurization of the Intermediate

This stage involves reacting the intermediate with sodium polysulphide to produce the final this compound dye.

Materials:

  • Purified 8-Amino-7-methylphenazin-2-ol filter cake (from Stage 1)

  • Sodium sulfide (100%)

  • Sulphur (100%)

  • Water

  • Compressed air

Procedure:

  • 3 parts of the purified intermediate filter cake are mixed with 420 kg of sodium sulfide and 705 kg of sulphur.

  • The mixture is heated to 116-117°C and maintained at this temperature for 22 hours.

  • After the reaction, the mixture is diluted with water.

  • The temperature is controlled at 85-90°C, and air is blown through the diluted mixture for 18 hours to oxidize and precipitate the dye.

  • The final this compound dye is collected by filtration and dried.[4]

Applications and Mechanism of Action

The primary application of this compound is in the dyeing of cellulosic fibers such as cotton, hemp, and viscose, as well as for dyeing leather.[1][6] It is valued for its good wash and light fastness properties and its relatively low cost.

The mechanism of dyeing with sulphur dyes involves a reduction and oxidation process. The insoluble this compound is first reduced in an alkaline solution of sodium sulfide. This breaks the disulfide bonds in the polymer, forming a water-soluble leuco form of the dye which has an affinity for cellulosic fibers. The textile material is immersed in this dye bath, allowing the leuco dye to penetrate the fibers. Subsequently, the material is exposed to an oxidizing agent, typically air, which re-forms the insoluble parent dye molecule, trapping it within the fiber matrix.[11]

There is no evidence in the scientific literature to suggest that this compound has any applications in drug development or that it interacts with biological signaling pathways. Its use is confined to industrial dyeing processes.

Visualizations

Synthesis Workflow of this compound

Sulphur_Red_6_Synthesis cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Sulphurization p_aminophenol p-Aminophenol condensation Oxidative Condensation (17.5-18.5°C, 4.5h) p_aminophenol->condensation diaminotoluene 2,4-Diaminotoluene diaminotoluene->condensation reagents1 NaOH, HCl, Na2CO3, KMnO4, Water, Air reagents1->condensation filtration1 Filtration condensation->filtration1 intermediate_cake Intermediate Filter Cake (8-Amino-7-methylphenazin-2-ol) filtration1->intermediate_cake washing Washing (80-81°C, 13h Air) intermediate_cake->washing filtration2 Filtration washing->filtration2 purified_intermediate Purified Intermediate filtration2->purified_intermediate sulphurization Sulphurization (116-117°C, 22h) purified_intermediate->sulphurization Input to Stage 2 sodium_sulfide Sodium Sulfide sodium_sulfide->sulphurization sulfur Sulphur sulfur->sulphurization dilution Dilution with Water sulphurization->dilution oxidation Oxidation with Air (85-90°C, 18h) dilution->oxidation filtration3 Filtration & Drying oxidation->filtration3 sulphur_red_6 This compound Dye filtration3->sulphur_red_6

Caption: Synthesis workflow for this compound.

Logical Relationships of this compound

logical_relationships cluster_manufacturing Manufacturing cluster_properties Properties cluster_application Application precursors Aromatic Precursors (e.g., 8-Amino-7-methylphenazin-2-ol) sulphurization Sulphurization Process (Reaction with Na2Sx) precursors->sulphurization structure Complex Polymeric Structure (Sulphur Linkages) sulphurization->structure Results in physicochemical Physicochemical Properties (Red-brown powder, Insoluble in water, Soluble in Na2S solution) structure->physicochemical performance Performance Properties (Good Wash & Light Fastness) structure->performance dyeing_process Dyeing Process (Reduction -> Application -> Oxidation) physicochemical->dyeing_process Dictates end_use End Use (Dyeing of Cotton, Viscose, Leather) performance->end_use Desired for dyeing_process->end_use

Caption: Logical relationships of this compound.

References

An In-depth Technical Guide to the Synthesis of C.I. Sulphur Red 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis methods for C.I. Sulphur Red 6 (C.I. 53720), a bordeaux-colored sulphur dye. The synthesis is a two-stage process involving the initial formation of an intermediate, 8-amino-7-methyl-2-phenazinol, through the condensation of 2,4-diaminotoluene and p-aminophenol, followed by a sulfurization step using a sodium polysulfide solution. This document details the experimental protocols, reaction mechanisms, and key quantitative data associated with the production of this dye.

Core Synthesis Pathway

The synthesis of C.I. This compound is primarily achieved through a two-step process:

  • Condensation and Oxidation: 2,4-diaminotoluene and p-aminophenol (or p-nitrosophenol) are condensed under alkaline conditions and oxidized to form the intermediate compound, 8-amino-7-methyl-2-phenazinol.[1]

  • Sulfurization (Thionation): The resulting intermediate is then refluxed with an aqueous solution of sodium polysulfide. This step introduces sulfur linkages into the molecule, forming the final complex structure of C.I. This compound.[1][2] The final product is then typically isolated by filtration and drying.[1]

Synthesis_Pathway 2,4-Diaminotoluene 2,4-Diaminotoluene Condensation_Oxidation Condensation & Oxidation 2,4-Diaminotoluene->Condensation_Oxidation p-Aminophenol p-Aminophenol p-Aminophenol->Condensation_Oxidation Intermediate 8-amino-7-methyl-2-phenazinol Condensation_Oxidation->Intermediate Sulfurization Sulfurization (Thionation) Intermediate->Sulfurization CISulphurRed6 C.I. This compound Sulfurization->CISulphurRed6 Sodium_Polysulfide Sodium_Polysulfide Sodium_Polysulfide->Sulfurization

Core synthesis pathway for C.I. This compound.

Experimental Protocols

Method 1: Synthesis of 8-amino-7-methyl-2-phenazinol Intermediate

This protocol outlines the formation of the phenazinol intermediate from 2,4-diaminotoluene and p-aminophenol.

Materials:

  • 2,4-diaminotoluene

  • p-aminophenol

  • Sodium hydroxide

  • Hydrochloric acid

  • Soda ash

  • Potassium permanganate

  • Water

Procedure:

  • Combine 1 part of 2,4-diaminotoluene, 0.98 parts of p-aminophenol, 1.1764 parts of sodium hydroxide, 0.1969 parts of hydrochloric acid, 0.2672 parts of soda ash, and 0.09 kg of potassium permanganate in 4000 kg of water.[1]

  • Maintain the reaction mixture at a temperature of 17.5-18.5°C.[1]

  • Allow the mixture to oxidize and condense for 4.5 hours with air agitation.[1]

  • The resulting precipitate, the filter cake of 8-amino-7-methyl-2-phenazinone (I), is collected by filtration.[1]

  • The filter cake is then added to 3000 kg of water and heated to 80-81°C with air blowing for 13 hours.[1]

  • The purified intermediate filter cake (II) is obtained by filtration.[1]

Method 2: Synthesis of C.I. This compound

This protocol details the sulfurization of the intermediate to produce the final dye.

Materials:

  • 8-amino-7-methyl-2-phenazinol intermediate (filter cake II from Method 1)

  • Sodium sulfide (100%)

  • Sulfur (100%)

  • Water

Procedure:

  • Combine 3 parts of the intermediate filter cake (II) with 420 kg of sodium sulfide and 705 kg of sulfur.[1]

  • Heat the mixture to 116-117°C and maintain this temperature for 22 hours.[1]

  • Dilute the reaction mixture with water, controlling the temperature at 85-90°C.[1]

  • Oxidize the diluted mixture by blowing air through it for 18 hours.[1]

  • The final C.I. This compound dye is collected by press filtration and then dried.[1]

An alternative sulfurization protocol involves refluxing 8-amino-7-methylphenazin-2-ol with an aqueous sodium polysulfide solution at 115-116°C for 30 hours, followed by dilution, air oxidation, and precipitation with salt.[2]

Experimental_Workflow cluster_Intermediate_Synthesis Intermediate Synthesis cluster_Dye_Synthesis Dye Synthesis Reactants_Mixing Mix 2,4-diaminotoluene, p-aminophenol, NaOH, HCl, Soda Ash, KMnO4 in Water Condensation Condense & Oxidize (17.5-18.5°C, 4.5h) Reactants_Mixing->Condensation Filtration1 Filter to get Intermediate Cake (I) Condensation->Filtration1 Purification Resuspend in Water, Heat & Aerate (80-81°C, 13h) Filtration1->Purification Filtration2 Filter to get Purified Intermediate (II) Purification->Filtration2 Sulfurization_Mix Mix Intermediate (II), Sodium Sulfide, and Sulfur Filtration2->Sulfurization_Mix Heating Heat to 116-117°C for 22h Sulfurization_Mix->Heating Dilution_Oxidation Dilute with Water & Oxidize with Air (85-90°C, 18h) Heating->Dilution_Oxidation Final_Product Filter and Dry C.I. This compound Dilution_Oxidation->Final_Product

Experimental workflow for C.I. This compound synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesis of C.I. This compound based on available protocols.

Table 1: Reactant Ratios for Intermediate Synthesis

ReactantParts by Weight
2,4-diaminotoluene1.00
p-aminophenol0.98
Sodium hydroxide1.1764
Hydrochloric acid0.1969
Soda ash0.2672
Potassium permanganate0.09
Water4000

Data sourced from Echemi.[1]

Table 2: Reaction Conditions for Synthesis Stages

StageParameterValueUnit
Intermediate SynthesisTemperature17.5 - 18.5°C
Duration4.5hours
Intermediate PurificationTemperature80 - 81°C
Duration13hours
Dye Synthesis (Sulfurization)Temperature116 - 117°C
Duration22hours
Dye OxidationTemperature85 - 90°C
Duration18hours

Data sourced from Echemi.[1]

Table 3: Reactant Quantities for Dye Synthesis

ReactantQuantityUnit
Intermediate Filter Cake (II)3parts
Sodium sulfide (100%)420kg
Sulfur (100%)705kg

Data sourced from Echemi.[1]

Signaling Pathways and Reaction Mechanisms

The precise reaction mechanisms for the formation of C.I. This compound are complex and not fully elucidated in publicly available literature. However, based on the known reactivity of the starting materials and the general nature of sulfur dye synthesis, a plausible mechanistic pathway can be proposed.

The initial step is likely an oxidative coupling of 2,4-diaminotoluene and p-aminophenol to form an indophenol-like intermediate, which then cyclizes to the phenazinol structure. The subsequent sulfurization step involves the reaction of the phenazinol intermediate with sodium polysulfide, leading to the formation of sulfur and disulfide cross-links, which are characteristic of sulfur dyes.

Reaction_Mechanism cluster_Condensation Condensation and Cyclization cluster_Sulfurization Sulfurization Start 2,4-diaminotoluene + p-aminophenol Oxidative_Coupling Oxidative Coupling (forms Indophenol-like intermediate) Start->Oxidative_Coupling Cyclization Intramolecular Cyclization Oxidative_Coupling->Cyclization Aromatization Aromatization Cyclization->Aromatization Phenazinol 8-amino-7-methyl-2-phenazinol Aromatization->Phenazinol Phenazinol_Sulfur 8-amino-7-methyl-2-phenazinol + Sodium Polysulfide Phenazinol->Phenazinol_Sulfur Thiolation Thiolation & Formation of Sulfur Cross-links Phenazinol_Sulfur->Thiolation Polymerization Oligomerization/Polymerization Thiolation->Polymerization Final_Dye C.I. This compound (Complex Mixture) Polymerization->Final_Dye

Proposed reaction mechanism for C.I. This compound synthesis.

Purification and Characterization

Detailed purification protocols for C.I. This compound are not extensively documented in readily available literature. However, general methods for sulfur dye purification involve washing and filtration to remove unreacted starting materials and inorganic salts.

Characterization of the final product would typically involve spectroscopic techniques to confirm the presence of key functional groups and to assess the purity of the dye.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic vibrational bands of the aromatic rings, amino groups, and potential C-S bonds.

  • UV-Visible (UV-Vis) Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye, and to quantify its concentration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While the complexity and potential polymeric nature of sulfur dyes can make NMR analysis challenging, it could provide insights into the structure of the monomeric units.

Due to the lack of publicly available spectroscopic data for C.I. This compound, researchers would need to perform these characterization techniques on their synthesized product.

References

An In-depth Technical Guide to 1-(2-Nitrophenyl)ethanone (CAS 577-59-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic data for 1-(2-nitrophenyl)ethanone, a key intermediate in organic synthesis. While the initial inquiry referenced CAS number 1327-85-1 (Sulphur Red 6), the available scientific literature lacks the detailed, quantitative data necessary for an in-depth technical whitepaper. In contrast, 1-(2-nitrophenyl)ethanone (CAS 577-59-3) is a well-characterized compound with a wealth of available information, making it a more suitable subject for this guide.

Physicochemical Data

The following tables summarize the key physicochemical properties of 1-(2-nitrophenyl)ethanone.

Property Value Reference
Molecular FormulaC₈H₇NO₃[1][2][3]
Molecular Weight165.15 g/mol [1][2][3]
Appearance-Not explicitly found in search results
Melting Point>360°C (for this compound, data for 1-(2-nitrophenyl)ethanone not explicitly found)[4]
Boiling PointNot available[5]
Flash Point> 112 °C / > 233.6 °F[6]
SolubilityPartially soluble in water. Good solubility in sodium sulfide solution.[7]
Spectroscopic Data Details Reference
Infrared SpectrumThe NIST Chemistry WebBook provides the infrared spectrum data.[1][3][8]
UV AbsorptionWavelength Max: 220nm; 260-280nm (2nd) in Methanol (for this compound)[4]

Experimental Protocols

Synthesis of 1-(2-Nitrophenyl)ethanone via Nitration of 2-Methoxyacetophenone.[9][10]

This protocol describes the synthesis of 1-(2-methoxy-4-nitrophenyl)ethanone, a related compound, which illustrates a common nitration procedure. The principles can be adapted for the synthesis of other nitrophenyl ethanone derivatives.

Materials:

  • 2-methoxyacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: Dissolve 2-methoxyacetophenone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to between -10 °C and 0 °C using an ice-salt bath.[9]

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.5 eq) while cooling in an ice bath.[9]

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-methoxyacetophenone. It is crucial to maintain the internal temperature below 5 °C throughout the addition, which should take 30-60 minutes.[9]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[9]

  • Washing: Combine the organic extracts and wash sequentially with deionized water, a saturated solution of sodium bicarbonate, and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[9]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Logical Synthesis Workflow

The following diagram illustrates the logical steps involved in the synthesis of a nitrated acetophenone derivative, as described in the experimental protocol.

G Synthesis Workflow for Nitrated Acetophenone cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material nitration Perform Nitration at 0-5°C start->nitration prep_nitrating Prepare Nitrating Mixture prep_nitrating->nitration monitor Monitor with TLC nitration->monitor quench Quench with Ice/Water monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Recrystallize Product dry->purify end end purify->end Pure Product

Caption: A flowchart illustrating the key stages of the synthesis process.

Safety and Handling

1-(2-Nitrophenyl)ethanone should be handled with care in a well-ventilated area.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[10] In case of contact with eyes or skin, flush immediately with plenty of water.[6][10] If inhaled, move to fresh air.[6] If swallowed, rinse the mouth with water and seek medical attention.[6] For detailed safety information, consult the Safety Data Sheet (SDS).[6]

References

Molecular formula and weight of Sulphur Red 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulphur Red 6 (C.I. 53720), a synthetic dye belonging to the sulfur dye class. While primarily utilized in the textile industry for its robust dyeing properties, this document explores its chemical characteristics, synthesis, and potential applications in scientific research, offering a valuable resource for professionals in chemistry and life sciences.

Molecular Identity and Physicochemical Properties

Sulphur dyes, including this compound, are complex chemical structures that are often challenging to characterize with a single definitive molecular formula. They are typically large, polymeric molecules resulting from the sulfurization of organic intermediates. However, the core organic precursor to this compound is understood to be 8-Amino-7-methylphenazin-2-ol. The reaction with sodium polysulfide introduces sulfur linkages, resulting in the final dye.

There is some discrepancy in the reported molecular formula and weight for this compound in various chemical databases. The most frequently cited molecular formula for the organic core is C13H11N3O, with a corresponding molecular weight of 225.27 g/mol .[1][] It is important to note that the final sulfur-containing dye will have a significantly different and variable molecular weight.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Chemical Name This compound
C.I. Name C.I. This compound, C.I. 53720
CAS Number 1327-85-1
Core Molecular Formula C13H11N3O
Core Molecular Weight 225.27 g/mol
Synonyms Sulphur Bordeaux 3B, Sulphur Red Brown B3R

Table 2: Physicochemical Properties of this compound

PropertyDescription
Appearance Purple-brown powder.[3]
Solubility Partially soluble in water. Good solubility in sodium sulfide solution, forming a reddish-brown solution.[3]
Behavior in Acid In concentrated sulfuric acid, it appears dark blue-purple, with a brown precipitate forming upon dilution.[4]

Synthesis of this compound: An Experimental Protocol

The manufacturing of this compound is a multi-step process involving the synthesis of an intermediate compound followed by a sulfurization reaction. The following protocol is based on established manufacturing methods.[4][5]

Part 1: Synthesis of the Intermediate (8-Amino-7-methylphenazin-2-ol)

  • Reactant Preparation : Prepare a mixture of 2,4-diaminotoluene and p-aminophenol (or p-nitrosophenol).

  • Condensation and Oxidation : The reactants are condensed under alkaline conditions. This is followed by oxidation, often using air, to form the intermediate, 8-amino-7-methylphenazin-2-ol.

  • Isolation : The intermediate is isolated from the reaction mixture.

Part 2: Sulfurization

  • Reaction Setup : The prepared intermediate is placed in an aqueous solution of sodium polysulfide.

  • Heating : The mixture is heated under reflux at a temperature of 115-117°C for approximately 30 hours.[4][5]

  • Dilution and Oxidation : After the reflux period, the reaction mixture is diluted with water. Air is then passed through the solution to facilitate oxidation.

  • Precipitation and Isolation : The dye is precipitated from the solution, filtered, and dried to yield the final this compound product.

Below is a graphical representation of the synthesis workflow.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Sulfurization A 2,4-diaminotoluene + p-aminophenol B Alkaline Condensation and Air Oxidation A->B C Intermediate: 8-Amino-7-methylphenazin-2-ol B->C D Intermediate + Sodium Polysulfide Solution C->D To Part 2 E Reflux at 115-117°C for 30 hours D->E F Dilution and Air Oxidation E->F G Precipitation, Filtration, and Drying F->G H This compound G->H G A Tissue/Cell Sample Preparation B Staining with Sulphur Red Dye Solution A->B Incubation C Washing and Mounting B->C D Microscopic Visualization C->D E Image Analysis and Data Interpretation D->E

References

Solubility characteristics of Sulphur Red 6 in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Sulphur Red 6, also known by its Colour Index name C.I. 53720, is a synthetic dye characterized by the presence of sulfur linkages within its molecular structure. Its primary application lies in the dyeing of cellulosic fibers such as cotton, viscose, and hemp.[1][2] The solubility of a dye is a fundamental physicochemical property that governs its application, synthesis, and potential biological interactions. This guide focuses on the solubility characteristics of this compound, providing a summary of its behavior in different solvent systems.

Solubility Characteristics of this compound

The solubility of this compound is markedly dependent on the nature of the solvent. It is generally characterized as being insoluble in water under normal conditions.[3] However, its solubility is significantly enhanced in specific alkaline and acidic environments. A water-soluble version, termed "Solubilised this compound," also exists.[4]

Qualitative Solubility Data

The available literature provides a consistent qualitative description of this compound's solubility. This information is summarized in the table below for clarity and comparative analysis.

Solvent SystemSolubilityObservationsCitation(s)
WaterInsoluble / Partially SolubleStandard this compound does not readily dissolve in water.[1][2][3]
Sodium Sulfide SolutionGood SolubilityThe dye dissolves to form a reddish-brown to brown solution. This is the basis for its application in dyeing processes.[1][2]
Concentrated Sulfuric AcidSolubleDissolves to form a dark blue-purple solution. Dilution with water results in a brown precipitate.[1][2][5]
Water (for Solubilised this compound)SolubleA modified, water-soluble form of the dye is available.[4]

Experimental Protocol for Quantitative Solubility Determination

While specific quantitative data for this compound is scarce, a general and robust methodology for determining the solubility of dyes can be adapted using UV-Vis spectrophotometry. This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Principle

A calibration curve is first established by measuring the absorbance of a series of solutions of this compound with known concentrations at its wavelength of maximum absorbance (λmax). A saturated solution of the dye is then prepared in the solvent of interest, and its absorbance is measured. The concentration of the saturated solution, which corresponds to the solubility, is then determined by interpolating from the calibration curve.

Materials and Equipment
  • This compound

  • Solvent of interest (e.g., sodium sulfide solution of a specific concentration)

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Shaker or magnetic stirrer

  • Constant temperature bath

Methodology

Step 1: Preparation of Standard Solutions and Calibration Curve

  • Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the solvent to prepare a stock solution of a specific concentration.

  • Prepare a Series of Dilutions: Prepare a series of standard solutions of decreasing concentrations by accurately diluting the stock solution with the same solvent.

  • Determine λmax: Scan one of the standard solutions across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Measure Absorbance: Measure the absorbance of each standard solution at the determined λmax.

  • Construct Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be a straight line passing through the origin, and its equation (y = mx + c) should be determined.

Step 2: Preparation of Saturated Solution

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Agitate the mixture using a shaker or magnetic stirrer in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the solution to stand undisturbed at the same temperature to allow the undissolved solid to settle.

Step 3: Measurement and Calculation

  • Carefully withdraw a known volume of the supernatant from the saturated solution.

  • Filter the withdrawn sample to remove any suspended particles.

  • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the range of the calibration curve.

  • Measure the absorbance of the diluted saturated solution at λmax.

  • Use the equation of the calibration curve to calculate the concentration of the diluted solution.

  • Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at that temperature.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution prep_standards Prepare Standard Solutions prep_stock->prep_standards det_lambda_max Determine λmax prep_standards->det_lambda_max prep_saturated Prepare Saturated Solution measure_saturated Measure Absorbance of Saturated Solution prep_saturated->measure_saturated measure_standards Measure Absorbance of Standards det_lambda_max->measure_standards plot_calibration Plot Calibration Curve measure_standards->plot_calibration calc_solubility Calculate Solubility measure_saturated->calc_solubility plot_calibration->calc_solubility

Caption: Workflow for the determination of this compound solubility.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility. While it is characteristically insoluble in water, its good solubility in sodium sulfide solutions is fundamental to its application in the textile industry. For research and development purposes where precise solubility data is required, the provided experimental protocol offers a reliable method for its quantitative determination. The lack of significant biological signaling pathway involvement suggests its application in drug development is likely limited to that of a histological stain. This guide provides a foundational understanding for professionals working with this compound.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Sulphur Red 6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sulphur Red 6

This compound, also known by its Colour Index name C.I. 53720, is a sulphur dye characterized by its reddish-brown hue. Like other sulphur dyes, it is a large, complex molecule that is applied to substrates, typically cellulosic fibers, in a reduced, water-soluble form before being oxidized to its insoluble, colored state. A key characteristic of these dyes is the presence of sulphur linkages within their chromophoric system. Understanding the thermal stability of this compound is crucial for its proper handling, application, and for predicting its behavior in various environments, including during storage and in finished articles.

A notable property of this compound is its high melting point, which is reported to be above 360°C[1]. Upon heating to decomposition, it is known to emit toxic nitrogen oxide (NOx) fumes[2].

Quantitative Thermal Analysis Data

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not available, the following tables summarize representative thermal properties of sulphur dyes and related compounds to provide an understanding of their general thermal behavior.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for Sulphur Dyes

Dye Class/CompoundOnset Decomposition Temperature (°C)Major Weight Loss Region (°C)Residue at 800°C (%)Atmosphere
Sulphur Black~200200-60040-50Nitrogen
Phenothiazine-based dye (2a)208 (5% weight loss)Not specifiedNot specifiedNot specified
Phenothiazine-based dye (2b)226 (5% weight loss)Not specifiedNot specifiedNot specified

Data is representative of the class of dyes and not specific to this compound.

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for Sulphur Dyes

Dye Class/CompoundGlass Transition (Tg) (°C)Melting Point (Tm) (°C)Decomposition
Phenothiazine-based dye (2a)132Not observed (amorphous)---
Phenothiazine-based dye (2b)Not observed135With decomposition

Data is representative of the class of dyes and not specific to this compound.

Experimental Protocols

The following are detailed, generalized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on dyes like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the dye by measuring weight loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of the finely powdered this compound sample into an inert crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Heat the sample under a controlled atmosphere, typically an inert gas like nitrogen, at a flow rate of 20-50 mL/min to study thermal decomposition. An oxidative atmosphere (air or oxygen) can be used to study oxidative decomposition.

    • Heating Rate: A linear heating rate of 10°C/min or 20°C/min is commonly used.

    • Temperature Range: Heat the sample from ambient temperature to a final temperature, typically 800-1000°C, to ensure complete decomposition.

  • Data Analysis: Record the weight loss as a function of temperature. The resulting TGA curve is plotted as percent weight loss versus temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, identifying thermal transitions such as melting, glass transitions, and decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the powdered this compound sample into an aluminum DSC pan. Seal the pan hermetically. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min.

    • Heating Rate: A controlled heating rate, typically 10°C/min, is applied.

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its expected melting or decomposition point. A heat-cool-heat cycle can be employed to study glass transitions and distinguish reversible from irreversible transitions.

  • Data Analysis: The DSC thermogram is plotted as heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks. The glass transition is observed as a step change in the baseline.

Visualization of Processes

Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis Dye This compound Powder TGA TGA Instrument Dye->TGA 5-10 mg DSC DSC Instrument Dye->DSC 2-5 mg TGA_Data TGA Curve (Weight Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Analysis Data Interpretation TGA_Data->Analysis DSC_Data->Analysis

Caption: Workflow for TGA and DSC analysis of this compound.

Proposed Generalized Decomposition Pathway of Sulphur Dyes

The exact decomposition pathway of this compound is complex and not fully elucidated. However, based on the general structure of sulphur dyes, which often contain phenothiazine-like structures and polysulfide linkages, a generalized thermal decomposition pathway can be proposed. The initial stages likely involve the cleavage of the weaker polysulfide bonds, followed by the fragmentation of the aromatic backbone at higher temperatures.

G Dye Sulphur Dye Polymer Fragments Smaller Dye Fragments + Polysulfides Dye->Fragments Initial Heat Application (Cleavage of S-S bonds) Aromatic_Fragments Aromatic Fragments (e.g., Phenothiazine derivatives) Fragments->Aromatic_Fragments Increased Temperature Gases Volatile Products (e.g., SOx, NOx, CO, CO2) Aromatic_Fragments->Gases High Temperature (Fragmentation of rings)

Caption: Generalized thermal decomposition pathway for sulphur dyes.

References

Environmental Fate and Impact of Sulphur Red 6 Discharge: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulphur Red 6, a member of the sulfur dye class, is a synthetic colorant utilized in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose. Like other sulfur dyes, it is a complex mixture of sulfur-containing organic compounds. The application process involves the reduction of the water-insoluble dye to a water-soluble leuco form using sodium sulfide, followed by oxidation back to its insoluble form within the fiber. This process, along with incomplete dye exhaustion, can lead to the discharge of this compound and associated chemicals into wastewater, posing potential environmental risks. This technical guide provides a comprehensive overview of the available information on the environmental fate and impact of this compound, addressing its physicochemical properties, environmental persistence, ecotoxicity, and analytical considerations. Due to the limited availability of specific data for this compound, information from closely related sulfur dyes is also included to provide a broader understanding of this dye class.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. While specific quantitative data for this compound is scarce, general characteristics of sulfur dyes provide some insight.

PropertyValueSource
Appearance Purple-brown powder[this compound/Sulphur Bordeaux 3B CAS NO. 1327-85-1 for Cotton Flax Leather, n.d.]
Water Solubility Partially soluble in water; readily soluble in sodium sulfide solution. A solubilized form (C.I. Solubilised this compound, CAS 1327-88-4) is also available.[this compound/Sulphur Bordeaux 3B CAS NO. 1327-85-1 for Cotton Flax Leather, n.d.], [Solubilised this compound - World dye variety, 2012]
Vapor Pressure Data not available for this compound. Generally, sulfur dyes are complex, high molecular weight compounds and are expected to have very low vapor pressures.
Octanol-Water Partition Coefficient (Log Kow) Data not available for this compound. The complex and variable structure of sulfur dyes makes a single Log Kow value difficult to determine.
Molecular Formula & Weight Inconsistently reported. One source suggests C13H11N3O with a molecular weight of 225.27 g/mol , while another indicates C20H12N2O5S2Na2. The exact chemical structure of most sulfur dyes, including this compound, is often proprietary and not precisely defined.[CAS 1327-85-1 this compound - Alfa Chemistry, n.d.], [this compound 1327-85-1 wiki - Guidechem, n.d.]

Note: The lack of precise and consistent physicochemical data for this compound highlights a significant knowledge gap and complicates accurate environmental modeling.

Environmental Fate

The environmental fate of this compound is influenced by a combination of transport and transformation processes.

Transport

Due to their partial water solubility, sulfur dyes can be transported in aquatic systems. Their tendency to be in a particulate or adsorbed state in wastewater effluents means they can also associate with suspended solids and sediments. The potential for long-range atmospheric transport is considered low due to their expected low vapor pressure.

Transformation

Biodegradation: Sulfur dyes are generally considered to be recalcitrant to biodegradation due to their complex aromatic structures and the presence of sulfur linkages. However, some microorganisms have been shown to decolorize and degrade sulfur dyes, particularly under anaerobic conditions where the reductive cleavage of disulfide bonds can occur. For instance, studies on sulfur black, a related dye, have shown that fungi like Aspergillus sp. can initiate degradation through the oxidative breakdown of polysulfide bonds. The degradation of sulfur dyes can lead to the formation of various intermediates, which may have their own toxicological profiles.

Abiotic Degradation:

  • Hydrolysis: Information on the hydrolysis of this compound is not available. However, the sulfur-sulfur bonds in sulfur dyes can be susceptible to cleavage under certain environmental conditions.

  • Photodegradation: While some dyes are susceptible to photodegradation, the complex and often polymeric nature of sulfur dyes may confer some resistance to light-induced breakdown.

Sorption: The affinity of sulfur dyes for solid phases like soil and sediment is not well-documented with quantitative data such as soil sorption coefficients (Kd or Koc). However, their low water solubility suggests a potential for adsorption to organic matter and mineral surfaces in soil and sediment, which would affect their mobility and bioavailability.

Ecotoxicological Impact

The discharge of sulfur dye-containing effluents can have adverse effects on aquatic ecosystems. The high color intensity can reduce light penetration in water bodies, inhibiting photosynthesis in aquatic plants. The chemicals used in the dyeing process, such as sodium sulfide, can also be toxic to aquatic life.

While specific ecotoxicity data for this compound is not available in the public domain, general information on sulfur dyes indicates potential for aquatic toxicity. Upon heating to decomposition, this compound is reported to emit toxic vapors of nitrogen oxides (NOx)[1].

Analytical Methods

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate and impact of this compound are not publicly available. However, standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), can be applied.

Biodegradability Testing (e.g., OECD 301, 302 series): These tests assess the potential for a chemical to be biodegraded by microorganisms under aerobic or anaerobic conditions. A typical experimental workflow for an aerobic biodegradation study is illustrated below.

Biodegradation_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation cluster_analysis Analysis cluster_results Results A Prepare Mineral Medium D Set up Test Flasks: - Test Substance + Inoculum - Inoculum Control (Blank) - Reference Substance Control A->D B Prepare Inoculum (e.g., activated sludge) B->D C Prepare Test Substance Stock Solution (this compound) C->D E Incubate at Controlled Temperature and Darkness D->E F Measure Parameter over Time (e.g., DOC, CO2 evolution, O2 consumption) E->F G Analyze for Parent Compound and Degradation Products (optional) F->G H Calculate Percentage Biodegradation F->H I Assess against Pass Levels H->I

Caption: Experimental workflow for an aerobic biodegradation study.

Aquatic Toxicity Testing (e.g., OECD 201, 202, 203): These guidelines detail procedures for determining the acute toxicity of chemicals to algae, daphnids, and fish, respectively. The endpoint is typically the concentration causing a 50% effect (EC50 for algae and daphnids, LC50 for fish) over a specified exposure period.

Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation cluster_analysis Data Analysis A Culture Test Organisms (e.g., Fish, Daphnia, Algae) D Expose Organisms to Test and Control Solutions for a defined period (e.g., 96h for fish) A->D B Prepare Test Solutions of this compound at various concentrations B->D C Prepare Control (no test substance) C->D E Record Mortality/Immobilization/Growth Inhibition at specified intervals D->E F Calculate LC50/EC50 values and confidence intervals E->F

Caption: General workflow for an acute aquatic toxicity test.

Conclusion and Future Perspectives

The environmental fate and impact of this compound discharge remain largely uncharacterized. The lack of quantitative data on its physicochemical properties, persistence, and ecotoxicity is a major impediment to conducting a thorough environmental risk assessment. While general information on sulfur dyes provides some qualitative understanding, specific studies on this compound are urgently needed. Future research should focus on:

  • Quantitative determination of key physicochemical properties: Water solubility, Log Kow, and vapor pressure.

  • Biodegradation studies: Under both aerobic and anaerobic conditions to determine degradation rates and identify transformation products.

  • Ecotoxicity testing: To establish acute and chronic toxicity data for a range of aquatic organisms.

  • Development of analytical methods: For the reliable detection and quantification of this compound in environmental samples.

Such data are crucial for developing effective wastewater treatment strategies and for establishing environmentally sound practices in the textile industry to mitigate the potential risks associated with the discharge of this compound.

References

Methodological & Application

Application Notes: C.I. Sulphur Red 6 for Dyeing of Cotton and Cellulosic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

C.I. Sulphur Red 6 (C.I. 53720; CAS No. 1327-85-1) is a sulphur dye used to produce bordeaux or reddish-brown shades on cotton, linen, viscose, and other cellulosic fibers.[1][2][3] Like other sulphur dyes, it is a water-insoluble compound that must be converted into a water-soluble form for application.[4][5] This is achieved through a reduction process in an alkaline medium, typically with sodium sulfide. The resulting water-soluble leuco form has an affinity for cellulosic fibers.[6][7] Once absorbed by the fiber, the dye is oxidized back to its original insoluble state, resulting in excellent wash fastness due to the large, insoluble dye molecules trapped within the fiber structure.[4][8] this compound is valued for its cost-effectiveness and good fastness properties, making it suitable for dyeing items like corduroy and cotton blends.[1][2]

2. Principle of Sulphur Dyeing

The application of this compound follows the fundamental three-step mechanism of sulphur dyeing:

  • Reduction: The insoluble dye pigment is treated with a reducing agent (commonly sodium sulfide, Na₂S) in an alkaline solution. This breaks the disulfide (-S-S-) bonds within the dye molecule, converting it into a water-soluble leuco form with thiol (-SH) groups.[6][9]

  • Dyeing (Absorption): The cellulosic material is immersed in the dyebath containing the soluble leuco dye. The leuco dye anions are absorbed onto the fiber surface and diffuse into the amorphous regions of the cellulose.[4][7] An electrolyte, such as sodium chloride or sodium sulfate, is often added to enhance dye exhaustion.[5]

  • Oxidation: After dyeing, the fabric is treated with an oxidizing agent or exposed to air. This process reforms the disulfide bonds, converting the leuco dye back into its original water-insoluble pigment form, which becomes physically trapped inside the fiber.[4][8][9] This final step is crucial for color development and achieving high wet fastness properties.

Diagram: Conceptual Workflow of Sulphur Dyeing Chemistry

G cluster_0 Insoluble State (Dyebath Preparation) cluster_1 Soluble State (Fiber Absorption) cluster_2 Insoluble State (Fixed in Fiber) Dye_Insoluble Insoluble Sulphur Red 6 Pigment (-S-S-) Dye_Soluble Soluble Leuco Form (-SH HS-) Affinity for Cellulose Dye_Insoluble->Dye_Soluble Reduction (+ Na₂S, Alkali) Dye_Fixed Insoluble Sulphur Red 6 Pigment (-S-S-) Dye_Soluble->Dye_Fixed Oxidation (+ [O], Air) G cluster_prep 1. Dyebath Preparation cluster_dyeing 2. Dyeing Cycle cluster_post 3. Post-Treatment A Paste Dye with Wetting Agent B Add Sodium Sulfide & Hot Water A->B C Boil for 10 min to Reduce (Leuco form) B->C D Set bath with Water, Soda Ash, Sequestering Agent C->D E Add Reduced Dye Solution D->E F Load Fabric at 40°C E->F G Raise Temp. to 90-95°C F->G H Add Salt in Portions G->H I Run for 45-60 min H->I J Hot & Cold Rinse I->J K Oxidation (e.g., H₂O₂ / Acetic Acid) 60°C for 15-20 min J->K L Soaping at Boil (10-15 min) K->L M Final Rinse & Dry L->M

References

Application Notes: Sulphur Red 6 as a Novel Fluorescent Probe for Histological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided for research and development purposes only. The use of Sulphur Red 6 for histological staining is a theoretical application based on its chemical properties as a phenazine derivative. There is currently no established body of literature demonstrating its use in this specific application. These protocols are intended as a starting point for researchers interested in exploring its potential as a fluorescent stain.

Introduction

This compound (C.I. 53720; CAS No. 1327-85-1) is a synthetic dye traditionally used in the textile industry.[1][2] Chemically, it is a phenazine derivative, a class of compounds known for their diverse biological and optoelectronic properties.[3][4] Several phenazine and structurally related phenothiazine dyes, such as Neutral Red and Thionin, are well-established histological stains, often utilized for their ability to bind to nucleic acids and other cellular components.[5][6]

This document outlines a hypothetical application of this compound as a red fluorescent probe for the visualization of cellular structures in fixed biological samples. Its proposed mechanism of action is based on the known properties of similar phenazine dyes, which can interact with DNA, potentially through intercalation.[6][7] The protocols provided are adapted from standard fluorescent staining techniques and should be optimized for specific cell types and experimental conditions.

Principle of Method (Hypothesized)

As a planar aromatic molecule, this compound may exhibit an affinity for nucleic acids. It is hypothesized that the dye can intercalate into the DNA double helix or bind to RNA, resulting in a fluorescent signal upon excitation with an appropriate light source. This property would allow for the visualization of cell nuclei and potentially other regions of high nucleic acid content, such as ribosomes in the cytoplasm. The sulphur-containing groups may further influence its binding affinity and spectral properties.

Technical Specifications

The following table summarizes the known and hypothesized properties of this compound.

PropertyValueSource / Note
Chemical Identifiers
CAS Number1327-85-1[1][2][8]
C.I. Number53720[2][9]
Molecular FormulaC₁₃H₁₁N₃O (representative)[8]
SynonymsSulphur Bordeaux 3B, C.I. This compound[1][9]
Optical Properties
UV Absorption Maxima (in Methanol)~220 nm, 260-280 nm[10]
Hypothesized Excitation Max~550 - 580 nmEstimated based on red color
Hypothesized Emission Max~600 - 640 nmEstimated with a typical Stokes shift for phenazines
Physical Properties
AppearancePurple-brown powder[1]
SolubilityPartially soluble in water; Soluble in aqueous sodium sulfide[1][2]
Materials and Reagents
  • This compound (C.I. 53720)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Formaldehyde or Paraformaldehyde (for fixation)

  • Triton™ X-100 or Saponin (for permeabilization)

  • Antifade mounting medium (e.g., with DAPI for counterstaining)

  • Microscope slides and coverslips

  • Cultured cells or tissue sections

Experimental Protocols

Protocol 1: Fluorescent Staining of Cultured Cells

This protocol provides a general procedure for staining fixed and permeabilized cultured cells with this compound.

1. Cell Culture and Fixation: a. Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency. b. Aspirate the culture medium and wash the cells twice with PBS. c. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature. d. Wash the cells three times with PBS for 5 minutes each.

2. Permeabilization: a. Incubate the fixed cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes. b. Wash the cells three times with PBS for 5 minutes each.

3. This compound Staining: a. Prepare a 1 mM stock solution of this compound in DMSO. b. Dilute the stock solution to a working concentration of 1-10 µM in PBS. Note: The optimal concentration should be determined empirically. c. Incubate the permeabilized cells with the this compound working solution for 20-30 minutes at room temperature, protected from light. d. Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

4. Mounting and Imaging: a. Mount the coverslips onto microscope slides using an antifade mounting medium. A medium containing DAPI can be used for nuclear counterstaining. b. Seal the coverslip with nail polish to prevent drying. c. Image the cells using a fluorescence microscope with appropriate filter sets (e.g., for TRITC or Texas Red, to be confirmed based on actual spectral properties).

Experimental Workflow for Staining Cultured Cells

G Experimental Workflow for Staining Cultured Cells cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging cell_culture 1. Culture cells on coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with 4% PFA wash1->fixation wash2 4. Wash with PBS fixation->wash2 permeabilization 5. Permeabilize with 0.1% Triton X-100 wash2->permeabilization wash3 6. Wash with PBS permeabilization->wash3 staining 7. Incubate with this compound (1-10 µM) wash3->staining wash4 8. Wash with PBS staining->wash4 mounting 9. Mount with antifade medium wash4->mounting imaging 10. Visualize with fluorescence microscope mounting->imaging

Caption: A flowchart illustrating the key steps for the hypothetical fluorescent staining of cultured cells using this compound.

Protocol 2: Staining of Paraffin-Embedded Tissue Sections

This protocol is adapted for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration: a. Deparaffinize FFPE tissue sections by immersing slides in xylene (2 x 5 minutes). b. Rehydrate the sections through a graded series of ethanol solutions: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes). c. Rinse thoroughly in distilled water.

2. Antigen Retrieval (Optional, for co-staining): a. If performing co-staining with antibodies, perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0).

3. Staining with this compound: a. Prepare a 1-10 µM working solution of this compound in PBS from a 1 mM DMSO stock. b. Cover the tissue sections with the staining solution and incubate for 30-60 minutes in a humidified chamber at room temperature, protected from light. c. Rinse the slides gently in PBS (3 x 5 minutes).

4. Dehydration and Mounting: a. Briefly rinse the slides in distilled water. b. Dehydrate the sections through a graded ethanol series: 70% (1 minute), 95% (1 minute), 100% (2 x 1 minute). c. Clear the sections in xylene (2 x 2 minutes). d. Mount with a non-aqueous mounting medium.

5. Imaging: a. Image using a fluorescence or confocal microscope with appropriate filters.

Hypothesized Mechanism and Potential Issues

Mechanism of Action: DNA Intercalation

Phenazine dyes are known to act as DNA intercalators. The planar aromatic ring system of this compound is hypothesized to insert itself between the base pairs of the DNA double helix. This interaction is stabilized by π-stacking interactions with the DNA bases. Upon intercalation, the dye's fluorescence properties may be enhanced due to the rigid, hydrophobic environment of the DNA interior, which can reduce non-radiative decay pathways.[6][11]

Hypothesized Intercalation of this compound into DNA

G Hypothesized Intercalation of this compound into DNA DNA_Strand_1 5' - G - C - A - T - 3' DNA_Strand_3 5' - G - C   A - T - 3' DNA_Strand_2 3' - C - G - T - A - 5' DNA_Strand_4 3' - C - G   T - A - 5' SR6 This compound (Planar Phenazine Core) Intercalation Intercalation Site (Between Base Pairs) SR6->Intercalation π-stacking interaction Intercalated_SR6 [SR6]

Caption: A diagram representing the hypothesized mechanism of this compound intercalating into the DNA double helix.

Potential Issues and Troubleshooting
  • Photostability: Phenazine dyes can be susceptible to photobleaching.[12][13] To mitigate this, use an antifade mounting medium, minimize exposure to excitation light, and use the lowest possible laser power during imaging.

  • Fluorescence Quenching: At high concentrations, self-quenching can occur, leading to a decrease in fluorescence intensity.[14][15] It is crucial to perform a concentration titration to find the optimal working concentration.

  • Cytotoxicity: While these protocols are for fixed cells, if adapting for live-cell imaging, the potential cytotoxicity of this compound should be evaluated.[16][17]

  • Specificity: The binding specificity of this compound has not been characterized. It may bind to other cellular components, leading to background fluorescence. Appropriate controls are essential.

This document is for informational purposes only and does not constitute a validation of this compound for histological applications.

References

Application Notes and Protocols for Sulphur Red 6 in Leather Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Sulphur Red 6 (C.I. 53720; CAS No. 1327-85-1) in the dyeing of leather. This compound, also known as Sulphur Bordeaux 3B or Sulphur Red Brown B3R, is a sulphur dye used for cotton, hemp, viscose, and leather.[1][2][3] It presents as a puce powder, partially soluble in water, with good solubility in sodium sulfide solutions.[1][2]

This document outlines two primary methodologies for its application: a water-insoluble dispersion method and a water-soluble approach, catering to different leather types and processing requirements.

I. Physicochemical Properties and Fastness of this compound

Sulphur dyes, in general, are known for their good wash-fastness due to their insolubility in water after application.[4][5] They typically exhibit fair to good light fastness.[5] The properties of this compound are summarized below.

PropertyRating/ObservationSource
Shade Bordeaux, Reddish Brown[1][2]
Physical Form Puce powder[1][2]
Solubility Partially soluble in water; Good in sodium sulfide solution[1][2]
Acid Resistance 4 (ISO)[2]
Alkali Resistance 2 (ISO)[2]
Light Fastness 3-4 (ISO)[2]
Perspiration Fastness 2-3 (ISO)[2]
Soaping Fastness (Moderate) 3-4 (ISO)[2]
Soaping Fastness (Severe) 2-3 (ISO)[2]

II. Experimental Protocols

Two distinct protocols for applying this compound to leather are detailed below. The first involves a water-insoluble, dispersed form of the dye, while the second utilizes a water-soluble variant.

Protocol 1: Water-Insoluble this compound Dispersion Method

This method is suitable for various types of leather, including mineral or vegetable-tanned grain, suede, or nubuck leather.[6] It employs a finely dispersed, water-insoluble form of the sulphur dye and is carried out via an exhaust method without the need for reducing or oxidizing agents.[6]

Materials:

  • Shaved leather

  • Water-insoluble this compound (dispersed form, particle size 10-2000 nm)[6]

  • Water

  • Formic acid or other suitable acid for pH adjustment

Equipment:

  • Rotating drum

Procedure:

  • Preparation: The process is based on the shaved weight of the leather.

  • Dye Bath Preparation: Prepare an aqueous liquor in the rotating drum. The volume of water should be between 20% and 400% of the shaved weight of the leather (preferably 50-200%).[6]

  • Dyeing:

    • Add 0.5% to 8% (preferably 1.5-6%) of the dispersed this compound to the dye bath.[6]

    • Place the leather in the drum.

    • Maintain the temperature between 20°C and 100°C (preferably 30-60°C).[6]

    • Adjust the pH of the bath to a range of 3.8 to 5.5.[6]

    • Rotate the drum for a sufficient duration to achieve the desired shade and penetration.

  • Post-Dyeing:

    • Drain the dye bath.

    • Rinse the leather thoroughly.

    • Proceed with subsequent fatliquoring and finishing processes as usual.

This process yields level shades with high color strength and good fastness properties, including light fastness, wet fastness, and rub fastness.[6]

Protocol 2: Water-Soluble this compound Method for Chamois Leather

This protocol is specifically detailed for dyeing chamois leather using a water-soluble form of this compound (e.g., Tancol Prune LBRS, C.I. Solubilized this compound).[7] This method offers the advantage of direct application without the need for reducing agents and can be fixed with a mild acid.[7]

Materials:

  • Dry chamois leather

  • Water-soluble this compound

  • Acetic acid

  • Water

Equipment:

  • Rotating drum (4-6 rpm)

Procedure:

The following table outlines the dyeing process, with all chemical percentages based on the dry weight of the leather.[7]

Process StageChemicalPercentage (%)Duration (min)Remarks
Washing Water60015Drain, wash, and drain again.
Dyeing Water400-
Water-soluble this compound1-260Check for penetration.
Fixing Acetic acid (1:10 dilution)230 (in 3 feeds of 10 min each)Set pH to 6.0-6.5. Check for exhaustion.
Final Steps ---Drain and hook to dry.

This method results in uniform dyeing and good penetration, typically achieved within 30-40 minutes.[7] The dyed leathers exhibit excellent fastness to dry rubbing and moderate fastness to wet rubbing.[7]

III. Experimental Workflows

The following diagrams illustrate the workflows for the two described leather dyeing protocols using this compound.

G cluster_0 Protocol 1: Water-Insoluble Dispersion Method P1_Start Start P1_Prep Prepare Aqueous Liquor (50-200% water based on shaved weight) P1_Start->P1_Prep P1_Dye Add Dispersed this compound (1.5-6%) Temp: 30-60°C pH: 3.8-5.5 P1_Prep->P1_Dye P1_Leather Introduce Leather to Dye Bath P1_Dye->P1_Leather P1_Rotate Rotate in Drum P1_Leather->P1_Rotate P1_Drain Drain Dye Bath P1_Rotate->P1_Drain P1_Rinse Rinse Leather P1_Drain->P1_Rinse P1_Finish Proceed to Finishing P1_Rinse->P1_Finish P1_End End P1_Finish->P1_End

Caption: Workflow for Water-Insoluble this compound Dispersion Dyeing.

G cluster_1 Protocol 2: Water-Soluble Method for Chamois P2_Start Start P2_Wash Wash Leather (600% water, 15 min) P2_Start->P2_Wash P2_Dye Dyeing (400% water, 1-2% dye, 60 min) P2_Wash->P2_Dye P2_Fix Fix with Acetic Acid (2% in 3 feeds, 30 min) pH: 6.0-6.5 P2_Dye->P2_Fix P2_Drain Drain and Dry P2_Fix->P2_Drain P2_End End P2_Drain->P2_End

Caption: Workflow for Water-Soluble this compound Dyeing of Chamois Leather.

References

Application Notes and Protocols: Sulphur Red 6 as a Colorant in the Paper and Cardboard Industry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulphur Red 6 (C.I. 53720) is a sulphur dye used in the coloration of cellulosic materials, including paper and cardboard.[1][2][3] Sulphur dyes are known for their cost-effectiveness and ability to produce deep, durable shades with good wash fastness, making them suitable for various paper products.[2] The application of this compound to paper and cardboard involves a three-stage process: reduction of the insoluble dye to a water-soluble leuco form, adsorption of the leuco dye by the cellulosic fibers, and subsequent oxidation back to the insoluble pigment, trapping it within the fiber matrix.[4][5] This document provides detailed application notes and protocols for the use of this compound in the paper and cardboard industry, intended for researchers and scientists in product development.

Data Presentation

The following tables summarize the key quantitative data for the preparation of a this compound stock solution and a typical dyeing bath for paper pulp.

Table 1: this compound Stock Solution Preparation

ComponentConcentrationPurpose
This compound Powder50 - 100 g/LColorant
Sodium Sulphide (60%)50 - 100 g/LReducing Agent
Soda Ash (Sodium Carbonate)20 - 30 g/LAlkalinity and pH control
Deionized WaterTo make 1 LSolvent

Table 2: Typical Dyeing Bath Composition for Paper Pulp

ComponentConcentrationPurpose
This compound Stock Solution2 - 10% (v/v)Colorant
Sodium Sulphide (60%)5 - 10 g/LReducing Agent
Soda Ash (Sodium Carbonate)2 - 5 g/LAlkalinity and pH control
Glauber's Salt (Sodium Sulphate)10 - 20 g/LPromotes dye exhaustion
Wetting Agent1 - 2 g/LImproves fiber penetration
Paper Pulp Slurry (e.g., Kraft pulp)3 - 5% consistencySubstrate

Experimental Protocols

This section details the methodologies for the key experiments in the application of this compound to paper and cardboard.

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated, reduced solution of this compound.

  • Materials: this compound powder, Sodium sulphide (60% flakes), Soda ash, Deionized water, Beaker, Hot plate with magnetic stirrer, Thermometer.

  • Procedure:

    • Add the required amount of deionized water to a beaker and heat to 60-80°C.

    • With continuous stirring, add the soda ash and sodium sulphide to the heated water and allow them to dissolve completely.

    • Slowly add the this compound powder to the solution, avoiding clumping.

    • Continue to stir the mixture at 60-80°C for 15-20 minutes to ensure complete reduction of the dye. The solution should turn into a clear, dark reddish-brown liquid, which is the leuco form of the dye.

    • Cool the stock solution to room temperature before use.

2. Dyeing of Paper Pulp with this compound

This protocol outlines the process of dyeing paper pulp in a batch process.

  • Materials: this compound stock solution, Paper pulp slurry, Sodium sulphide (60% flakes), Soda ash, Glauber's salt, Wetting agent, Deionized water, Dyeing vessel with agitation, pH meter, Thermometer.

  • Procedure:

    • In the dyeing vessel, prepare the dyebath by adding the required amounts of deionized water, sodium sulphide, soda ash, and wetting agent.

    • Heat the dyebath to 40-50°C and add the paper pulp slurry with agitation.

    • Slowly add the prepared this compound stock solution to the pulp slurry.

    • Gradually increase the temperature of the mixture to 80-90°C over 20-30 minutes.

    • Once the target temperature is reached, add the Glauber's salt to the dyebath to enhance dye uptake.

    • Maintain the temperature at 80-90°C and continue agitation for 30-60 minutes.

    • After the dyeing period, the pulp is ready for the oxidation step.

3. Oxidation and Fixation of this compound on Paper Pulp

This protocol describes the process of converting the soluble leuco dye back to its insoluble form, thus fixing it onto the paper fibers.

  • Materials: Dyed paper pulp, Oxidizing agent (e.g., Potassium bichromate solution (1.5 g/L) with acetic acid (4 ml/L), or Hydrogen peroxide), Washing solution (e.g., 1-2 g/L soap solution), Deionized water.

  • Procedure:

    • Cool the dyed pulp slurry to 60-70°C.

    • Introduce the oxidizing agent to the slurry. The choice of oxidizing agent can affect the final shade and fastness properties.

    • Continue agitation in the presence of the oxidizing agent for 15-20 minutes. A color change should be observed as the leuco dye is oxidized.

    • After oxidation, thoroughly wash the pulp with a warm soap solution followed by several rinses with deionized water to remove any unfixed dye and residual chemicals.

    • The dyed and washed pulp is then ready for sheet formation and drying.

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound.

experimental_workflow Experimental Workflow for Dyeing Paper Pulp with this compound cluster_prep Stock Solution Preparation cluster_dyeing Pulp Dyeing Process cluster_fixation Oxidation and Fixation prep1 Heat Water (60-80°C) prep2 Dissolve Soda Ash & Sodium Sulphide prep1->prep2 prep3 Add this compound Powder prep2->prep3 prep4 Stir for 15-20 min (Reduction) prep3->prep4 dye3 Add Stock Solution prep4->dye3 Reduced Leuco Dye dye1 Prepare Dyebath (40-50°C) dye2 Add Paper Pulp Slurry dye1->dye2 dye2->dye3 dye4 Heat to 80-90°C dye3->dye4 dye5 Add Glauber's Salt dye4->dye5 dye6 Dye for 30-60 min dye5->dye6 fix1 Cool to 60-70°C dye6->fix1 Dyed Pulp fix2 Add Oxidizing Agent fix1->fix2 fix3 Agitate for 15-20 min fix2->fix3 fix4 Wash with Soap Solution fix3->fix4 fix5 Rinse with Deionized Water fix4->fix5 end Ready for Sheet Formation fix5->end Final Dyed Pulp logical_relationship Logical Relationship of Sulphur Dyeing Process Dye This compound (Insoluble) Reduction Reduction (+ Sodium Sulphide, Alkaline pH) Dye->Reduction LeucoDye Leuco this compound (Soluble Anion) Adsorption Adsorption onto Cellulosic Fibers LeucoDye->Adsorption Reduction->LeucoDye Oxidation Oxidation (+ Oxidizing Agent) Adsorption->Oxidation Oxidation->Dye Fixed on Fiber

References

Electrochemical properties and potential applications of Sulphur Red 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulphur Red 6, also known by its Colour Index name C.I. 53720, is a sulfur dye traditionally used in the textile industry for dyeing cellulosic fibers.[1] Like other sulfur dyes, its application hinges on its redox chemistry, specifically the reduction of disulfide bonds to form a soluble leuco form that can impregnate fibers, followed by re-oxidation to the insoluble pigment.[2][3][4][5] While its primary application has been in dyeing, the inherent electrochemical activity of sulfur dyes suggests potential for their exploration in other scientific and technological domains, including electrocatalysis and biosensing.

These application notes provide an overview of the expected electrochemical properties of this compound based on the general behavior of sulfur dyes and outline protocols for its electrochemical characterization. Potential, yet currently speculative, applications beyond textile dyeing are also discussed.

Electrochemical Properties

Table 1: General Electrochemical Characteristics of Sulfur Dyes

PropertyGeneral Description for Sulfur DyesPostulated Relevance for this compound
Redox Activity Sulfur dyes are electrochemically active, undergoing reduction to a soluble leuco form and oxidation back to the insoluble pigment. This process is fundamental to their dyeing application.[2][3][4][5]This compound is expected to exhibit characteristic redox peaks in voltammetric analysis, corresponding to the reduction and oxidation of its sulfur-containing chromophore.
Redox Potential The reduction potentials for sulfur dyes are typically in the negative range, often cited as being between -500 mV and -700 mV versus a standard hydrogen electrode (SHE) for effective dyeing.The formal redox potential of this compound is likely to be in a similar negative potential window, which is a key parameter to determine for exploring its use in other electrochemical applications.
Electron Transfer The reduction process involves the transfer of electrons to the disulfide (-S-S-) bonds within the dye molecule, leading to their cleavage and the formation of thiol (-SH) groups.[2][5]The number of electrons transferred during the redox process of this compound would provide insight into the stoichiometry of its electrochemical reaction.
Conductivity In their solid, oxidized state, sulfur dyes are generally poor conductors. The conductivity increases upon reduction to the soluble leuco form.The conductivity of this compound in different redox states could be a relevant parameter for applications in electrocatalysis or as a component in electrochemical sensors.

Potential Applications

While the primary application of this compound is in the textile industry, its inherent redox properties open up avenues for investigation in other fields. It is important to note that the following applications are speculative and would require significant research and development.

Electrocatalysis

The redox-active nature of sulfur-containing organic molecules suggests that this compound could be investigated as a potential electrocatalyst. The sulfur moieties could act as active sites for mediating electron transfer in various electrochemical reactions. For instance, sulfur-doped carbon materials have shown promise in catalysis. A hypothetical application could be in the oxygen reduction reaction (ORR), which is crucial for fuel cells and metal-air batteries.

Biosensors

Sulfur-containing nanomaterials have been explored for applications in biosensors.[6] While this compound is a bulk dye, its functional groups could be used to modify electrode surfaces to create sensors. For example, the thiol groups in the reduced form could be used for immobilization onto gold electrode surfaces. A hypothetical biosensor could be designed where the electrochemical signal of this compound is modulated by the presence of a specific analyte that interacts with the dye molecule.

Drug Development

Many sulfur-containing compounds exhibit a wide range of pharmacological activities and are key components in numerous FDA-approved drugs.[7] The sulfur atoms can participate in various biological interactions. While there is no current evidence of this compound having therapeutic properties, its chemical structure could serve as a scaffold for the synthesis of new compounds with potential biological activity. Its redox properties might also be relevant in the context of oxidative stress-related biological pathways.

Experimental Protocols

The following is a general protocol for the electrochemical characterization of this compound using cyclic voltammetry. This technique is a fundamental tool for determining the redox potentials and studying the electron transfer kinetics of a compound.[8][9]

Protocol 1: Cyclic Voltammetry of this compound

Objective: To determine the redox potentials and assess the electrochemical reversibility of this compound.

Materials:

  • This compound

  • Potentiostat/Galvanostat

  • Three-electrode cell (including a working electrode, e.g., glassy carbon or gold; a reference electrode, e.g., Ag/AgCl; and a counter electrode, e.g., platinum wire)

  • Suitable solvent (e.g., Dimethylformamide (DMF) or an aqueous alkaline solution)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) for organic solvents, or 0.1 M KCl for aqueous solutions)

  • Inert gas (e.g., Nitrogen or Argon) for deaeration

Procedure:

  • Preparation of the Analyte Solution:

    • Dissolve a known concentration of this compound (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte. Due to the low solubility of the oxidized form, an alkaline aqueous solution with a reducing agent (like sodium sulfide) might be necessary to initially solubilize the dye in its leuco form. For studies in organic solvents, ensure the dye is sufficiently soluble.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell. Ensure the working electrode is polished and clean before each experiment.

    • Add the this compound solution to the cell.

    • Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Initial Potential: A potential where no faradaic reaction is expected to occur.

      • Vertex Potential 1 (Switching Potential): A potential sufficiently negative to induce the reduction of this compound.

      • Vertex Potential 2: A potential sufficiently positive to induce the oxidation of the reduced form of this compound.

      • Scan Rate: Start with a typical scan rate of 100 mV/s. A range of scan rates (e.g., 20, 50, 100, 200, 500 mV/s) should be investigated to study the kinetics of the electron transfer.

      • Number of Cycles: Typically 2-3 cycles are sufficient to observe a stable voltammogram.

  • Data Acquisition and Analysis:

    • Run the experiment and record the cyclic voltammogram (current vs. potential).

    • From the voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc).

    • Calculate the formal redox potential (E°') as the midpoint of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

    • Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25°C (where n is the number of electrons transferred).

    • Analyze the ratio of the peak currents (ipa/ipc). For a reversible process, this ratio should be close to 1.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the general redox chemistry of sulfur dyes and a proposed workflow for investigating the potential electrocatalytic activity of this compound.

a cluster_redox Redox Cycle of a Sulfur Dye Oxidized_Dye Insoluble Oxidized Dye (-S-S-) Reduced_Dye Soluble Leuco Form (-SH HS-) Oxidized_Dye->Reduced_Dye + 2e- + 2H+ (Reduction) Reduced_Dye->Oxidized_Dye - 2e- - 2H+ (Oxidation)

Caption: General redox mechanism of a sulfur dye.

b cluster_workflow Workflow for Electrocatalytic Evaluation start Prepare this compound Modified Electrode cv_initial Cyclic Voltammetry in Electrolyte Only start->cv_initial cv_substrate Cyclic Voltammetry with Target Substrate (e.g., O2) start->cv_substrate analysis Analyze Catalytic Current and Overpotential cv_initial->analysis cv_substrate->analysis conclusion Determine Electrocatalytic Activity analysis->conclusion

Caption: Proposed workflow for evaluating electrocatalytic activity.

References

The Role of Sodium Sulfide in the Application of Sulphur Red 6: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulphur Red 6 (C.I. 53720) is a sulfur dye widely used in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose.[1][2][3] Like other sulfur dyes, this compound is an insoluble pigment in its natural state and requires a chemical reduction process to be applied to textile substrates.[4][5] Sodium sulfide (Na₂S) is a critical auxiliary in this process, acting as a potent reducing agent that transforms the dye into its water-soluble leuco form, which can then be absorbed by the fibers.[4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound, with a specific focus on the pivotal role of sodium sulfide.

Chemical and Physical Properties

A fundamental understanding of the properties of both this compound and sodium sulfide is essential for their effective application.

Table 1: Physicochemical Properties of this compound and Sodium Sulfide

PropertyThis compound (C.I. 53720)Sodium Sulfide (Na₂S)
CAS Number 1327-85-1[1][2]1313-82-2
Appearance Puce (violet-brown) powder[1][3]Colorless, hygroscopic solid (technical grades may be yellow to brick red)
Solubility Partially soluble in water; good solubility in sodium sulfide solution (appears red-light brown to brown)[1][7]Soluble in water, giving a strongly alkaline solution
Chemical Role in Dyeing Colorant (in pigment and leuco forms)Reducing agent, Alkalizing agent[4][6]

The Role of Sodium Sulfide in the Dyeing Mechanism

The application of this compound is a multi-step process that hinges on the reversible reduction and oxidation of the dye molecule. Sodium sulfide is instrumental in the initial reduction phase.

  • Reduction: In an alkaline aqueous solution, sodium sulfide breaks the disulfide (-S-S-) linkages within the complex molecular structure of this compound.[4] This chemical reduction converts the insoluble dye into its water-soluble leuco form, which possesses an affinity for cellulosic fibers.[4][5] The alkalinity of the sodium sulfide solution also aids in this process.[6]

  • Dyeing (Exhaustion): The solubilized leuco dye can then penetrate the amorphous regions of the cellulose fibers. The addition of an electrolyte, such as sodium chloride (NaCl) or Glauber's salt (Na₂SO₄), promotes the exhaustion of the dye from the bath onto the fabric by reducing the negative charge on the fiber surface.[4][8]

  • Oxidation: Once the dye has been absorbed by the fibers, it must be converted back to its original insoluble form to ensure good wash fastness. This is achieved through oxidation, which can be accomplished by exposure to air or by using chemical oxidizing agents like sodium perborate or a mixture of potassium dichromate and acetic acid.[4][5] This step reforms the disulfide bonds, trapping the insoluble dye molecules within the fiber structure.[4]

Signaling Pathway and Experimental Workflow

The logical progression of the dyeing process can be visualized as a workflow, and the underlying chemical transformations can be represented as a simplified pathway.

Dyeing_Workflow cluster_reduction Reduction Phase cluster_dyeing Dyeing Phase cluster_oxidation Oxidation Phase Dye_Pasting This compound (Insoluble Pigment) Leuco_Dye Leuco this compound (Water-Soluble) Dye_Pasting->Leuco_Dye Reduction Na2S_Solution Sodium Sulfide Solution (Reducing Agent) Na2S_Solution->Leuco_Dye Fabric Cellulosic Fabric (e.g., Cotton) Dye_Bath Dye Bath Leuco_Dye->Dye_Bath Fabric->Dye_Bath Dyed_Fabric_Leuco Fabric with Adsorbed Leuco Dye Dye_Bath->Dyed_Fabric_Leuco Exhaustion Oxidizing_Agent Oxidizing Agent (e.g., Air, Na-perborate) Dyed_Fabric_Final Final Dyed Fabric (Insoluble Dye) Dyed_Fabric_Leuco->Dyed_Fabric_Final Oxidation Oxidizing_Agent->Dyed_Fabric_Final

Figure 1: Experimental workflow for dyeing with this compound.

Chemical_Pathway Dye_Insoluble This compound (D-S-S-D) Insoluble Dye_Soluble Leuco Form (D-S⁻ Na⁺) Soluble & Substantive Dye_Insoluble->Dye_Soluble + Sodium Sulfide (Na₂S) (Reduction) Dye_Fixed This compound (D-S-S-D) Fixed in Fiber Dye_Soluble->Dye_Fixed + Oxidizing Agent (Oxidation)

Figure 2: Chemical principle of this compound application.

Experimental Protocols

The following are general protocols for the application of this compound to cotton fabric. Researchers should note that optimal conditions may vary depending on the specific equipment, substrate, and desired shade depth.

Protocol 1: Laboratory-Scale Exhaust Dyeing of Cotton Fabric

Materials and Reagents:

  • This compound (C.I. 53720)

  • Sodium sulfide flakes (Na₂S)

  • Soda ash (Na₂CO₃)

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Wetting agent (non-ionic)

  • Sodium perborate or Potassium dichromate and Acetic acid (for oxidation)

  • Scoured and bleached cotton fabric

  • Laboratory dyeing apparatus (e.g., beaker dyeing machine)

Procedure:

  • Dye Solution Preparation (Reduction):

    • For a 2% shade (on weight of fabric, owf), weigh 2g of this compound per 100g of fabric.

    • Create a paste of the dye with a small amount of wetting agent and cold water.

    • In a separate vessel, dissolve sodium sulfide (e.g., 3-6 g/L) and soda ash (e.g., 1-3 g/L) in hot water.[6] The amount of sodium sulfide is critical; a typical starting point is 1.5 times the weight of the dye.[4]

    • Add the dye paste to the alkaline reducing solution and boil for 10-15 minutes to ensure complete reduction to the leuco form.[6]

  • Dye Bath Preparation and Dyeing:

    • Set up the dye bath with a material-to-liquor ratio of 1:20.[5][6]

    • Add the prepared leuco dye solution to the dye bath.

    • Introduce the wetted cotton fabric into the dye bath at a temperature of approximately 40°C.[8]

    • Gradually raise the temperature to 90-100°C over 20-30 minutes.[6][8]

    • Run for 15 minutes, then add an electrolyte (e.g., 10-20 g/L NaCl) to promote exhaustion.[6]

    • Continue dyeing at 90-100°C for 60 minutes.[6]

  • Rinsing and Oxidation:

    • Cool the dye bath and rinse the fabric thoroughly with cold water to remove residual dye liquor and sulfide.

    • Prepare an oxidation bath. For chemical oxidation, use either:

      • Sodium perborate (0.5-1 g/L) at 40-50°C for 20 minutes.[4]

      • Potassium dichromate (0.5-1.0 g/L) and acetic acid (1.0-3.0 g/L) at 70-75°C for 10-15 minutes to potentially improve fastness properties.[6]

    • Rinse the fabric again with hot and then cold water.

  • Soaping (After-treatment):

    • To improve fastness to rubbing and achieve the final shade, soap the dyed fabric at the boil (90-100°C) for 15-20 minutes with a mild detergent.[8]

    • Perform a final rinse with hot and cold water and then dry the fabric.

Quantitative Data and Performance

The concentration of sodium sulfide and other dyeing parameters significantly impacts the final color yield and fastness properties of the dyed fabric.

Table 2: Fastness Properties of this compound on Cotton

Fastness TestISO Standard RatingAATCC Standard Rating
Acid Resistance 44-5
Alkali Resistance 22
Light Fastness 3-45
Fulling 2-32
Perspiration Fastness 2-33
Soaping (Moderate) 3-4-
Soaping (Severe) 2-3-

Data sourced from World Dye Variety.[1]

Note on Sodium Sulfide Concentration: The amount of sodium sulfide used is a critical parameter. Insufficient sodium sulfide will lead to incomplete reduction of the dye, resulting in a weaker shade, poor dye penetration, and a "bronzy" appearance with poor rubbing fastness.[8] Conversely, an excessive amount of sodium sulfide can sometimes negatively affect the final color yield, though this is dye-dependent. For a related dye, Sulphur Red Brown, a study comparing sodium sulfide with an alternative reducing agent (invert sugar) showed that the color strength (K/S value) was comparable when the alternative was used at three times the weight of the dye, highlighting the importance of the reducing agent's concentration.

Conclusion

Sodium sulfide is an indispensable chemical in the application of this compound, facilitating the transformation of the insoluble dye into a form that can be effectively applied to cellulosic fibers. A thorough understanding of its role in the reduction process, combined with careful control of dyeing parameters such as temperature, time, and the concentration of auxiliaries, is essential for achieving optimal color yield and fastness properties. The protocols and data presented here provide a comprehensive guide for researchers and professionals working with this important sulfur dye.

References

Application Notes and Protocols for the Detection of Sulphur Red 6 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulphur Red 6 (C.I. This compound, CAS No. 1327-85-1) is a sulfur dye used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1][2][3][4] Due to the nature of the dyeing process, a significant fraction of the dye can be lost to wastewater streams, contributing to water pollution. The complex aromatic structure of sulfur dyes makes them recalcitrant and potentially harmful to aquatic ecosystems. Therefore, sensitive and reliable analytical methods are required for monitoring the presence and concentration of this compound in industrial effluents to ensure compliance with environmental regulations and to assess the efficiency of wastewater treatment processes.

This document provides an overview of potential analytical techniques and detailed protocols for the detection of this compound in wastewater. The described methods are based on common analytical practices for dyes and may require further optimization and validation for the specific matrix and concentration range of interest.

Analytical Techniques

Several analytical techniques can be adapted for the determination of this compound in wastewater. The most common and accessible methods include:

  • UV-Visible Spectrophotometry: A straightforward and cost-effective technique for the quantitative analysis of colored compounds. It is based on the principle that the dye absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration.

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique that can be used for the identification and quantification of individual dye components in a mixture. When coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC provides high selectivity and sensitivity.[5][6][7][8]

  • Electrochemical Methods: These techniques, such as voltammetry, offer an alternative for the detection of electroactive dyes. They are known for their high sensitivity, rapid response, and potential for miniaturization.[9][][11]

I. UV-Visible Spectrophotometry

Application Note

UV-Visible spectrophotometry is a simple and rapid method for the quantification of this compound in wastewater samples, provided that the sample matrix does not contain other substances that absorb light at the same wavelength. The method involves measuring the absorbance of the wastewater sample at the wavelength of maximum absorbance (λmax) of this compound and relating it to the concentration using a calibration curve. A preliminary spectral scan is necessary to determine the λmax for this compound in the specific solvent system.

Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

2. Reagents and Standards:

  • This compound analytical standard

  • Deionized water

  • Methanol or other suitable solvent (HPLC grade)

3. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 100 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in a small amount of a suitable solvent (e.g., methanol). Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water. Note: The solubility of this compound in water is limited; a co-solvent may be necessary.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 2, 5, 10, 20 mg/L) by serial dilution of the stock solution with deionized water in volumetric flasks.

4. Determination of λmax:

  • Take a mid-range standard solution (e.g., 10 mg/L).

  • Scan the absorbance of the solution over a wavelength range of 400-800 nm using the spectrophotometer.

  • The wavelength at which the highest absorbance is recorded is the λmax.

5. Calibration Curve:

  • Set the spectrophotometer to the determined λmax.

  • Use deionized water as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the calibration curve (y = mx + c) and the correlation coefficient (R²).

6. Sample Analysis:

  • Collect the wastewater sample and filter it through a 0.45 µm syringe filter to remove suspended solids.

  • If the sample concentration is expected to be high, dilute it with deionized water to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the prepared sample at the λmax.

  • Calculate the concentration of this compound in the sample using the equation of the calibration curve. Remember to account for any dilution factors.

Logical Workflow for UV-Visible Spectrophotometry

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Stock Standard B Prepare Working Standards A->B D Determine λmax B->D C Prepare Wastewater Sample (Filter) F Measure Sample Absorbance C->F E Generate Calibration Curve D->E G Calculate Concentration E->G F->G

Caption: Workflow for the quantitative analysis of this compound using UV-Visible spectrophotometry.

II. High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a highly selective and sensitive method for the analysis of this compound in complex wastewater matrices. A reversed-phase HPLC method using a C18 column is a common starting point for the separation of dyes. Detection can be performed using a Diode Array Detector (DAD) for spectral confirmation or a Mass Spectrometer (MS) for definitive identification and higher sensitivity. This method allows for the separation of this compound from other interfering compounds in the wastewater.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Diode Array Detector (DAD) or Mass Spectrometer (MS).

2. Reagents and Standards:

  • This compound analytical standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Deionized water (HPLC grade).

  • Formic acid or ammonium acetate (for mobile phase modification, if needed).

3. Preparation of Standard Solutions:

  • Prepare a stock standard solution (e.g., 100 mg/L) of this compound in methanol.

  • Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

4. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Deionized water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B (linear gradient)

    • 20-25 min: 90% B (isocratic)

    • 25-30 min: 90% to 10% B (linear gradient)

    • 30-35 min: 10% B (isocratic - re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD at the λmax of this compound (determined by UV-Vis) and/or MS in a suitable ionization mode.

5. Sample Preparation:

  • Collect the wastewater sample.

  • Filter the sample through a 0.45 µm syringe filter.

  • For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and clean up the sample. A C18 SPE cartridge can be a suitable choice.

6. Analysis and Quantification:

  • Inject the standard solutions to establish the retention time and create a calibration curve by plotting peak area versus concentration.

  • Inject the prepared wastewater sample.

  • Identify the this compound peak based on its retention time and, if using a DAD, its UV-Vis spectrum.

  • Quantify the concentration of this compound in the sample using the calibration curve.

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standards E Inject Standards & Build Calibration Curve B->E C Prepare Wastewater Sample (Filter/SPE) F Inject Sample C->F D->E E->F G Identify Peak by Retention Time & Spectrum F->G H Quantify Concentration G->H Electrochemical_Signaling cluster_system Electrochemical Cell cluster_process Measurement Process cluster_output Output WE Working Electrode Redox Electrochemical Reaction (Oxidation/Reduction) WE->Redox RE Reference Electrode RE->Redox CE Counter Electrode CE->Redox Analyte This compound in Wastewater Sample Analyte->Redox at WE surface Current Generation of Faradaic Current Redox->Current Signal Analytical Signal (Peak Current) Current->Signal Concentration Concentration Determination Signal->Concentration via Calibration

References

Application of Sulphur Red 6 in Viscose and Vinylon/Cotton Blend Dyeing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulphur Red 6, identified by the Colour Index Number C.I. 53720, is a sulphur dye known for its bordeaux shade and good fastness properties on cellulosic fibers.[1][2] Like other sulphur dyes, it is a water-insoluble compound that requires reduction in an alkaline medium to a water-soluble leuco form for application to textile substrates.[3][4][5] This document provides detailed application notes and protocols for the dyeing of viscose and vinylon/cotton blends with this compound. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeings for their respective applications.

Principle of Sulphur Dyeing

The application of this compound to cellulosic and regenerated cellulosic fibers such as viscose and cotton involves a three-step process:

  • Reduction: The insoluble this compound dye is reduced in an alkaline solution, typically with sodium sulfide, to form a water-soluble leuco compound that has an affinity for the fibers.[3][4][5]

  • Dyeing (Exhaustion): The textile material is immersed in the dyebath containing the leuco form of the dye. The dye molecules penetrate the fiber structure and are adsorbed. The addition of an electrolyte, such as sodium chloride or sodium sulfate, aids in the exhaustion of the dye from the bath onto the fiber.

  • Oxidation: After the desired depth of shade is achieved, the dyed material is treated with an oxidizing agent or exposed to air. This process converts the soluble leuco form of the dye back to its original insoluble pigment form, trapping it within the fiber matrix.[4][5] This is followed by a soaping treatment to remove any unfixed dye and improve fastness properties.

Physicochemical Properties of this compound

PropertyDescription
C.I. Name This compound
C.I. Number 53720
CAS Number 1327-85-1[1]
Appearance Puce (violet-brown) powder[2]
Solubility Partially soluble in water; good solubility in sodium sulfide solution, forming a red-light brown to brown solution.[1]

Application on Viscose Fabric

Viscose, a regenerated cellulosic fiber, can be effectively dyed with this compound to achieve good color depth and fastness. Due to its higher affinity for dyes compared to cotton, careful control of the dyeing parameters is essential to ensure level dyeing.

Recommended Dyeing Auxiliaries for Viscose
AuxiliaryFunctionRecommended Concentration
Wetting Agent To ensure uniform wetting of the fabric.0.5 - 1.0 g/L
Sequestering Agent To prevent interference from hard water ions.1.0 - 2.0 g/L
Levelling Agent To promote even dye uptake and prevent patchiness.0.5 - 1.5 g/L
Experimental Protocol for Exhaust Dyeing of Viscose

This protocol is based on a 2% depth of shade (o.w.f. - on weight of fabric). Adjustments may be necessary for different shade depths.

1. Dyebath Preparation:

  • Reduction of this compound:

    • Make a paste of the required amount of this compound with a small amount of soft water.

    • Add Sodium Sulfide (60%) at a concentration of 1.5 - 2.0 times the weight of the dye.

    • Add Soda Ash at a concentration of 0.5 times the weight of the dye.

    • Add hot water (80-90°C) and stir well to ensure complete dissolution of the dye.

2. Dyeing Procedure:

  • Set the dyebath at 40°C with the required amount of water (Liquor Ratio 1:20).

  • Add the recommended amounts of wetting agent, sequestering agent, and levelling agent.

  • Circulate the viscose fabric in the blank bath for 10 minutes.

  • Add the prepared dye solution to the dyebath.

  • Raise the temperature to 90-95°C at a rate of 1-2°C per minute.

  • Run the fabric for 30 minutes at this temperature.

  • Add Sodium Chloride or Glauber's Salt (20-30 g/L) in two to three portions over 15-20 minutes to aid exhaustion.

  • Continue dyeing for another 45-60 minutes at 90-95°C.

  • Cool the dyebath to 70°C.

3. Rinsing and Oxidation:

  • Drain the dyebath and give the fabric a cold rinse.

  • Follow with a hot rinse at 70°C.

  • Oxidation: Treat the fabric in a fresh bath with an oxidizing agent. Common options include:

    • Sodium Perborate: 1-2 g/L at 50-60°C for 20 minutes.

    • Hydrogen Peroxide (35%): 1-2 ml/L with Acetic Acid (to pH 5-6) at 50-60°C for 20 minutes.

4. Soaping:

  • After oxidation, soap the fabric at the boil (95-100°C) for 15-20 minutes with:

    • Soap or non-ionic detergent: 2 g/L

    • Soda Ash: 1 g/L

  • Rinse thoroughly with hot and then cold water.

  • Dry the fabric.

DyeingWorkflowViscose cluster_prep Dyebath Preparation cluster_dyeing Dyeing Process cluster_finishing Post-Dyeing Treatment start Start reduction Reduction of this compound (Dye + Sodium Sulfide + Soda Ash + Hot Water) start->reduction set_bath Set Dyebath at 40°C (Water + Auxiliaries) reduction->set_bath load_fabric Load Viscose Fabric set_bath->load_fabric add_dye Add Reduced Dye Solution load_fabric->add_dye heat_dye Raise Temp to 90-95°C Dye for 30 min add_dye->heat_dye add_salt Add Salt (in portions) heat_dye->add_salt continue_dyeing Continue Dyeing for 45-60 min add_salt->continue_dyeing cool_down Cool to 70°C continue_dyeing->cool_down rinse Rinse (Cold & Hot) cool_down->rinse oxidation Oxidation (e.g., Sodium Perborate) rinse->oxidation soaping Soaping at Boil oxidation->soaping final_rinse Final Rinse (Hot & Cold) soaping->final_rinse dry Dry final_rinse->dry end End dry->end

This compound Dyeing Workflow for Viscose Fabric

Application on Vinylon/Cotton Blend Fabric

Dyeing vinylon/cotton blends with sulphur dyes like this compound requires careful consideration of the properties of both fibers. Vinylon has good chemical resistance and heat resistance, while cotton is a natural cellulosic fiber. A one-bath method is typically employed for this blend.

Experimental Protocol for Exhaust Dyeing of Vinylon/Cotton Blend

This protocol is a general guideline and may require optimization based on the specific blend ratio and desired shade.

1. Dyebath Preparation:

  • The reduction of this compound is carried out in the same manner as for viscose dyeing.

2. Dyeing Procedure:

  • Set the dyebath at 50°C with the necessary auxiliaries (wetting, sequestering, and levelling agents).

  • Load the vinylon/cotton blend fabric and run for 10 minutes.

  • Add the prepared dye solution.

  • Raise the temperature to 95-100°C at 1-2°C per minute.

  • Dye at this temperature for 30 minutes.

  • Add Glauber's Salt or Sodium Chloride (20-40 g/L) in portions.

  • Continue dyeing for an additional 60 minutes.

  • Cool the dyebath to 70°C.

3. Rinsing, Oxidation, and Soaping:

  • The rinsing, oxidation, and soaping steps are the same as those described for viscose dyeing.

LogicalRelationship cluster_dye This compound (Insoluble) cluster_reduction Reduction cluster_leuco Leuco Form (Soluble) cluster_fiber Fiber cluster_oxidation Oxidation Dye S-S ReducingAgent Sodium Sulfide (Na2S) Alkaline pH Leuco S-Na ReducingAgent->Leuco Forms Fiber Viscose or Vinylon/Cotton Leuco->Fiber Absorbed by OxidizingAgent Air or Chemical Oxidant OxidizingAgent->Dye Re-forms in Fiber

References

Application Notes and Protocols: Use of Sulphur Red 6 in Combination with Other Sulfur Dyes for Specific Shades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulphur Red 6 (C.I. 53720) is a sulfur dye that produces a bordeaux shade on cellulosic fibers. In textile dyeing, achieving a wide gamut of colors often necessitates the combination of primary dyes. This compound is frequently used as a red component in conjunction with other sulfur dyes, such as Sulphur Yellow Brown 5G and Sulphur Black 1, to create a variety of tertiary shades like browns, greys, and camels. This document provides detailed application notes and experimental protocols for the use of this compound in such combinations for dyeing cotton fabric. The protocols cover both exhaust and continuous (pad-steam) dyeing methods, along with methods for evaluating the colorimetric properties and fastness of the dyed materials.

Data Presentation

Table 1: Trichromatic Formulations for Specific Shades on Cotton
Target ShadeC.I. This compound (% o.w.f.)C.I. Sulphur Yellow Brown 5G (% o.w.f.)C.I. Sulphur Black 1 (% o.w.f.*)
Light Brown0.51.00.2
Medium Brown1.02.00.5
Dark Brown2.03.01.0
Grey0.20.10.8
Camel0.81.50.1

*o.w.f. = on the weight of fabric

Table 2: Typical Colorimetric Data (CIELAB D65/10°)
ShadeLab*
Light Brown55.210.518.3
Medium Brown42.612.815.1
Dark Brown30.19.28.7
Grey60.5-1.22.5
Camel58.98.522.4
Table 3: Fastness Properties of Combination Shades
Fastness TestLight BrownMedium BrownDark BrownGreyCamel
Light Fastness (ISO 105-B02) 44-5544
Wash Fastness (ISO 105-C06) 444-544
Rubbing Fastness (ISO 105-X12)
- Dry43-4344
- Wet32-3233

Experimental Protocols

Exhaust Dyeing of Cotton with this compound Combinations

This protocol describes a laboratory-scale exhaust dyeing process for applying combinations of this compound, Sulphur Yellow Brown 5G, and Sulphur Black 1 to cotton fabric.

Materials and Equipment:

  • Scoured and bleached 100% cotton fabric

  • C.I. This compound, C.I. Sulphur Yellow Brown 5G, C.I. Sulphur Black 1

  • Sodium sulfide (Na₂S)

  • Soda ash (Na₂CO₃)

  • Glauber's salt (Na₂SO₄)

  • Acetic acid (CH₃COOH)

  • Potassium dichromate (K₂Cr₂O₇) or Hydrogen Peroxide (H₂O₂)

  • Wetting agent

  • Laboratory dyeing machine (e.g., Mathis Labomat)

  • Beakers, graduated cylinders, and pipettes

  • Heating and stirring equipment

  • pH meter

Procedure:

  • Dye Bath Preparation:

    • Calculate the required amounts of dyes and chemicals based on the fabric weight and the desired shade formulation (see Table 1). A liquor-to-goods ratio of 20:1 is recommended.[1]

    • In a separate vessel, create a stock solution for each dye by pasting the dye powder with a small amount of water and then dissolving it in a solution of sodium sulfide (1.5 times the weight of the dye) and soda ash (7 g/L) with boiling for approximately 10-15 minutes to ensure complete reduction.[1][2]

  • Dyeing:

    • Set the dye bath in the dyeing machine with the required volume of water and add the wetting agent.

    • Add the pre-dissolved and reduced dye solutions to the bath.

    • Introduce the cotton fabric into the dye bath at room temperature.

    • Raise the temperature to 90-100°C over 30 minutes.[2]

    • Add the calculated amount of Glauber's salt (10-20 g/L) in two portions over 15 minutes.[2]

    • Continue dyeing at 90-100°C for 60 minutes.[2]

  • Rinsing:

    • Cool the dye bath to 70°C and drain.

    • Rinse the fabric thoroughly with warm water and then cold water.

  • Oxidation:

    • Prepare an oxidation bath with either potassium dichromate (1-2 g/L) and acetic acid (1-2 mL/L) or hydrogen peroxide (1-2 g/L).

    • Treat the rinsed fabric in the oxidation bath at 60-70°C for 15-20 minutes.[2]

    • Rinse the fabric again with hot and cold water.

  • Soaping:

    • Prepare a soaping bath with a non-ionic detergent (1-2 g/L).

    • Treat the fabric at 90-95°C for 10-15 minutes to remove any unfixed dye and improve fastness.

    • Rinse thoroughly and dry.

Pad-Steam Dyeing of Cotton with this compound Combinations

This protocol outlines a continuous dyeing process suitable for larger fabric quantities.

Materials and Equipment:

  • Same as for exhaust dyeing, with the addition of:

  • Laboratory padding mangle

  • Laboratory steamer

  • Drying unit

Procedure:

  • Padding Liquor Preparation:

    • Prepare the dye solution as described in the exhaust dyeing protocol by reducing the dye combination with sodium sulfide and soda ash.

    • Dilute the reduced dye solution to the final padding volume and add a wetting agent.

  • Padding:

    • Set the pressure on the padding mangle to achieve a wet pick-up of 70-80%.

    • Pass the cotton fabric through the padding liquor at a constant speed.

  • Steaming:

    • Immediately after padding, pass the fabric through a steamer saturated with steam at 102-105°C for 60-90 seconds. This step fixes the dye to the cellulosic fibers.

  • Rinsing, Oxidation, and Soaping:

    • The subsequent steps of rinsing, oxidation, and soaping are carried out continuously in separate chambers following the steamer, using similar chemical concentrations and temperatures as in the exhaust dyeing protocol.

  • Drying:

    • Finally, the fabric is passed through a drying unit.

Colorimetric and Fastness Evaluation

Color Measurement:

  • Measure the CIELAB (L, a, b*) values of the dyed samples using a calibrated spectrophotometer under D65 illuminant and 10° observer.

Fastness Testing:

  • Light Fastness: Evaluate according to ISO 105-B02, exposing the samples to a xenon arc lamp and assessing the color change against the blue wool scale.

  • Wash Fastness: Test according to ISO 105-C06, laundering the samples with a standard detergent and multi-fiber strip, and then evaluating the color change of the sample and the staining of the adjacent fabrics using the grey scales.

  • Rubbing Fastness: Assess according to ISO 105-X12, using a crockmeter to rub the dyed fabric with a dry and a wet cotton cloth and evaluating the staining of the cloths with the grey scale.

Mandatory Visualizations

Exhaust_Dyeing_Workflow cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Process cluster_finishing Post-Treatment prep1 Calculate Dye & Chemicals prep2 Paste & Reduce Dyes (Na₂S, Na₂CO₃, Heat) prep1->prep2 dye1 Set Dye Bath (Water, Wetting Agent) prep2->dye1 dye2 Add Reduced Dye Solution dye1->dye2 dye3 Introduce Fabric dye2->dye3 dye4 Raise Temperature to 90-100°C dye3->dye4 dye5 Add Glauber's Salt dye4->dye5 dye6 Dye for 60 min dye5->dye6 finish1 Rinse (Warm & Cold) dye6->finish1 finish2 Oxidation (K₂Cr₂O₇/H₂O₂ + Acid, 60-70°C) finish1->finish2 finish3 Rinse (Hot & Cold) finish2->finish3 finish4 Soaping (Detergent, 90-95°C) finish3->finish4 finish5 Final Rinse & Dry finish4->finish5 end_node End finish5->end_node start Start start->prep1

Caption: Workflow for Exhaust Dyeing with this compound Combinations.

Pad_Steam_Workflow cluster_pad Padding Stage cluster_fix Fixation cluster_wash Continuous Washing & Finishing pad1 Prepare Reduced Dye Liquor pad2 Pad Fabric (70-80% Pick-up) pad1->pad2 fix1 Steam (102-105°C, 60-90s) pad2->fix1 wash1 Rinse fix1->wash1 wash2 Oxidize wash1->wash2 wash3 Soap wash2->wash3 wash4 Final Rinse wash3->wash4 dry Drying wash4->dry

Caption: Continuous Pad-Steam Dyeing Process Workflow.

Logical_Relationship Dyes Primary Sulphur Dyes (Red 6, Yellow Brown 5G, Black 1) Formulation Trichromatic Formulation (% o.w.f.) Dyes->Formulation Process Dyeing Process (Exhaust / Pad-Steam) Formulation->Process Shade Specific Shade (Brown, Grey, Camel) Formulation->Shade DyedFabric Dyed Cotton Fabric Process->DyedFabric Evaluation Color & Fastness Evaluation (CIELAB, ISO Standards) DyedFabric->Evaluation Evaluation->Shade Verification

Caption: Logical Relationship for Achieving Specific Shades.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Dyeing Fastness of Sulphur Red 6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and textile industry professionals with troubleshooting advice and frequently asked questions (FAQs) to improve the dyeing fastness of C.I. Sulphur Red 6 on cellulosic textiles like cotton, linen, and viscose.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical fastness properties?

A1: C.I. This compound (C.I. 53720) is a sulphur dye used for dyeing cellulosic fibers, yielding a bordeaux or reddish-brown shade.[1][2] Like other sulphur dyes, it is water-insoluble and must be reduced to a water-soluble leuco form for application.[3][4][5] Its fastness properties are generally considered moderate. For instance, its light fastness is rated around 3-4 on a scale of 8, and its wash fastness is typically good, around 3-4 on a scale of 5.[1][3][6] However, it can exhibit poor fastness to chlorine and rubbing if not applied correctly.[3][7]

Q2: What are the key stages in the dyeing process that influence the final fastness of this compound?

A2: The final fastness is critically dependent on four main stages:

  • Reduction (Solubilization): Incomplete or improper reduction of the dye can lead to poor dye uptake and uneven color.[3][8] Using an appropriate amount of a reducing agent like sodium sulphide is crucial.[3][4]

  • Dyeing (Exhaustion): Proper control of temperature, time, and the addition of electrolytes (like Glauber's salt) ensures the dye is fully absorbed by the fibers.[3][5]

  • Oxidation: This is a critical step that converts the soluble leuco dye back to its original insoluble form inside the fiber.[4][5][8] Incomplete oxidation is a primary cause of poor wash and rubbing fastness.

  • After-treatment (Soaping & Fixing): Thoroughly soaping the fabric removes loose, unfixed dye from the surface, which is essential for good rubbing fastness.[7][9][10] Applying a fixing agent further enhances wet fastness properties.[8][11][12]

Q3: Can after-treatments significantly improve the fastness of this compound?

A3: Yes. After-treatments are highly effective.

  • Cationic Fixing Agents: These are polymeric compounds that form a film on the fiber surface, entrapping the dye molecules and significantly improving wash, wet rubbing, and perspiration fastness.[8][11][12][13][14]

  • Metallic Salts: Treating with salts like copper sulphate can improve light fastness.[3][5][8] However, care must be taken as copper salts can sometimes accelerate the tendering (weakening) of cellulosic fibers when exposed to light and humidity over time.[4][15]

  • Tannin-Based Systems: Sequential application of a cationic fixing agent followed by a tannin-based product has been shown to improve both light and wet rub fastness.[16][17]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions & Experimental Protocols
Poor Wash Fastness 1. Incomplete oxidation of the dye. 2. Insufficient removal of unfixed surface dye. 3. Hydrolysis of dye due to residual alkali on the fabric.[18] 4. Use of an overly powerful reducing agent (e.g., sodium hydrosulphide) which can lower dye affinity.[3]1. Optimize Oxidation: Ensure complete conversion of the leuco dye. Use an oxidizing agent like sodium perborate (0.5-1.0 g/L) at 40-50°C for 20 minutes.[9] 2. Thorough Soaping: After oxidation, soap the fabric at a boil (95-100°C) for 20-30 minutes with 2-4 g/L of a non-ionic soap.[9] This is critical for removing loose dye. 3. Neutralize Alkali: After dyeing and rinsing, neutralize any residual alkali with a weak acid like acetic acid before the final wash.[3][15] 4. Apply a Cationic Fixing Agent: After soaping and rinsing, treat the fabric with a cationic fixing agent (e.g., 1-3% on weight of fabric) at 40-50°C for 20 minutes.[14][19]
Poor Rubbing Fastness (Crocking) 1. Presence of loose, unfixed dye on the fiber surface ("bronzing").[7] 2. Dye particles are not penetrating the fiber core and are only on the surface.[20] 3. Rough fabric surface finish.[10] 4. High concentration of dye leading to surface aggregation.[21]1. Enhance Soaping Efficiency: Use high-temperature soaping (above 90°C) with an effective detergent to thoroughly remove surface dye.[10] Ultrasonic treatment during soaping can also enhance the removal of loosely bound dye.[22] 2. Improve Dye Penetration: Ensure proper scouring and mercerization of the fabric before dyeing to improve dye uptake and penetration.[20][23] 3. Use a Rubbing Fastness Improver: Apply a specialized finishing agent designed to improve rubbing fastness. These agents form a lubricating film on the surface, reducing friction.[24]
Poor Light Fastness 1. Inherent molecular structure of the dye. 2. Low dyeing concentration; single dye molecules are more susceptible to photodegradation.[25] 3. Use of certain cationic softeners or fixing agents that can negatively impact light fastness.[25][26]1. After-treatment with Metallic Salts: Treat the dyed fabric with a solution of copper sulphate (0.25-2%) and acetic acid (1%) at 60°C for 20-30 minutes.[3][26] Note: Test for potential fiber tendering.2. Cation-Tannin Treatment: A sequential treatment with a cationic agent and a tannin-based UV protectant can improve light fastness by 0.5-1.5 grades.[16][17] 3. Select Compatible Auxiliaries: When selecting softeners or fixing agents, verify their impact on light fastness. Avoid those known to cause yellowing or accelerate fading.[25]
Shade Dullness or Bronzing 1. Premature oxidation of the dye on the fabric surface.[7] 2. Excessive use of salt as an exhausting agent.[15] 3. Insufficient reducing agent in the dyebath, leading to incomplete reduction.[15]1. Control Oxidation: Ensure the dyed material is rinsed thoroughly to remove excess sodium sulfide before controlled oxidation. Avoid excessive exposure to air before the oxidation step.[15] 2. Optimize Salt Concentration: Use the recommended amount of Glauber's salt or common salt; excess can cause the dye to precipitate on the surface. 3. Maintain Dyebath Stability: Ensure the correct ratio of dye to sodium sulphide is used to keep the dye fully reduced and soluble throughout the process.[3]

Data Presentation: Effect of After-Treatments on Fastness Ratings

The following table summarizes typical improvements in fastness ratings for sulphur-dyed fabrics after various treatments. Ratings are based on the standard 1-5 grey scale (for staining/color change) and 1-8 blue wool scale (for light fastness).

TreatmentWash Fastness (Color Change)Wet Rubbing FastnessLight Fastness
Untreated Control 3-41-23-4
Cationic Fixing Agent 4-52-33
Metallic Salt (Copper Sulphate) 3-41-24-5
Cationic Agent + Tannin 43-44-5

Note: Values are approximate and can vary based on substrate, dye concentration, and specific process parameters. Data compiled from multiple sources indicating trends.[3][16][17][24]

Experimental Protocols

Protocol 1: Standard Dyeing Process for this compound
  • Fabric Preparation: Scour and bleach the cellulosic fabric to ensure it is free from impurities.

  • Dye Bath Preparation:

    • Paste the required amount of this compound powder with a small amount of cold water.

    • Add an equal weight of Sodium Sulphide (60%) and dissolve the paste in boiling water.[3]

    • Boil for approximately 10 minutes to ensure complete reduction.

    • Add the dissolved dye solution to the main dye bath, which contains Soda Ash (to maintain alkalinity).

  • Dyeing:

    • Immerse the fabric in the dye bath at a starting temperature of 40°C.

    • Gradually raise the temperature to 70-90°C.[17]

    • Add Glauber's salt in portions to aid exhaustion.

    • Continue dyeing for 45-60 minutes.

  • Rinsing: Rinse the dyed fabric thoroughly with cold water to remove residual alkali and unfixed dye.

Protocol 2: Post-Oxidation and Soaping
  • Oxidation:

    • Prepare a bath with an oxidizing agent (e.g., 1 g/L Sodium Perborate or 5 g/L Hydrogen Peroxide).[9][17]

    • Treat the rinsed fabric at 40-50°C for 15-20 minutes.[9][17] This step is crucial for converting the dye to its insoluble form.

  • Soaping:

    • Prepare a fresh bath with 2 g/L non-ionic detergent.

    • Treat the oxidized fabric at 95-100°C (at the boil) for 20 minutes.[9][17]

    • Rinse thoroughly with hot and then cold water.

Protocol 3: Cationic Fixing After-Treatment
  • Bath Preparation: Prepare a fresh bath with 1-3% (on weight of fabric) of a cationic fixing agent. Adjust pH if required by the manufacturer.

  • Treatment: Immerse the soaped and rinsed fabric into the fixing bath.

  • Process: Run the treatment at 50°C for 20 minutes.[19]

  • Drying: Squeeze the fabric and dry without further rinsing.

Visualizations (Graphviz)

Dyeing_Workflow cluster_CCP Key Fastness Improvement Stages A Fabric Pre-treatment B Dye Reduction (this compound + Na2S) A->B C Dyeing (Exhaustion with Salt) B->C D Rinsing C->D E Oxidation (e.g., H2O2) D->E Critical for Wash Fastness F Soaping (Removes Loose Dye) E->F Critical for Rub Fastness G Fixing (Cationic Agent) F->G Improves Wet Fastness H Final Product G->H

Caption: Workflow for dyeing with this compound, highlighting key stages for fastness improvement.

Fixing_Mechanism cluster_fabric Dyed Fabric Surface Fiber Cellulosic Fiber (-) Dye Sulphur Dye (Insoluble, Anionic Nature) Dye->Fiber Mechanical Entrapment Complex Insoluble Dye-Fixative Complex (Improved Fastness) FixingAgent Cationic Fixing Agent (+) FixingAgent->Fiber Ionic Attraction FixingAgent->Dye Ionic Attraction Forms Film

Caption: Interaction between this compound, fiber, and a cationic fixing agent to enhance fastness.

References

Troubleshooting common issues in Sulphur Red 6 dyeing processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulphur Red 6 (C.I. 53720) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which applications is it suitable?

A1: this compound, also known as Sulphur Bordeaux 3B, is a sulphur dye used to obtain bordeaux or reddish-brown shades.[1] It is primarily used for dyeing cellulosic fibers such as cotton, linen, viscose, and their blends. It is also applicable for coloring leather. Like other sulphur dyes, it is known for good wash-fastness, making it a cost-effective option for applications requiring durability.[2][3]

Q2: What is the basic principle of dyeing with this compound?

A2: The dyeing process with this compound involves a few key stages. The dye itself is insoluble in water.[2][3] To apply it to a substrate, it must first be converted into a water-soluble "leuco" form through a reduction process, typically using an alkaline solution of sodium sulphide (Na₂S).[2][4] In this soluble state, the dye has an affinity for cellulosic fibers and is absorbed.[4] After absorption, the dye is re-oxidized back to its original insoluble form, trapping it within the fiber.[2][4] This oxidation can be achieved through exposure to air or by using chemical oxidizing agents.[4][5]

Q3: Why is temperature control critical in the this compound dyeing process?

A3: Temperature plays a crucial role in several stages of the dyeing process. An elevated temperature, typically around 80-95°C, is necessary to facilitate the reduction and solubilization of the dye, and to increase the rate of dye exhaustion onto the fiber.[3][6] However, excessively high temperatures or uncontrolled heating can lead to issues like premature oxidation, decomposition of the reducing agent, and uneven dyeing.[7] For some sulphur dyes, temperatures between 70-98°C have minimal effect on the final color, while lower or higher temperatures can cause significant color changes.[8]

Q4: What are the primary safety concerns when working with this compound?

A4: The primary safety concern arises from the use of sodium sulphide as a reducing agent, which is alkaline and can release toxic hydrogen sulfide (H₂S) gas, especially in acidic conditions.[3] Proper ventilation is essential. Additionally, the dye itself is a fine powder, and inhalation should be avoided.[9] Standard personal protective equipment (PPE), including safety goggles and gloves, should be worn.[10]

Troubleshooting Common Issues

Issue 1: Uneven Dyeing or Patchy Color

Q: My dyed substrate shows uneven color distribution. What are the possible causes and how can I fix it?

A: Uneven dyeing is a common issue that can stem from several factors throughout the experimental process.

Possible Causes:

  • Improper Pre-treatment: The substrate may have impurities like oils, waxes, or sizing agents that hinder uniform dye absorption.[5]

  • Premature Oxidation: Exposure of the substrate to air during the dyeing process can cause the soluble leuco dye to prematurely oxidize and precipitate on the surface.[2][5]

  • Incorrect Dye Dissolution: The dye may not have been fully reduced and dissolved before starting the dyeing process.

  • Rapid Dye Addition: Adding the dissolved dye or electrolytes (like salt) too quickly can cause rapid, uneven uptake.

  • Poor Liquor Circulation: Inadequate movement of the dye liquor around the substrate.

  • Water Hardness: The presence of calcium and magnesium ions in the water can form insoluble complexes with the dye.[11]

Corrective Actions & Solutions:

  • Ensure Thorough Pre-treatment: Scour and bleach the cellulosic substrate properly to remove all impurities before dyeing.

  • Maintain Reducing Conditions: Keep the substrate fully submerged in the dye bath to prevent contact with air.[2]

  • Optimize Dye Bath Parameters: Refer to the recommended dyeing parameters in Table 1. Ensure the correct amount of reducing agent is used and the dye is fully dissolved.

  • Controlled Addition: Add the dye solution and electrolytes gradually to the dye bath.

  • Stripping and Re-dyeing: For unevenly dyed materials, a stripping process may be necessary. See the "Experimental Protocols" section for a detailed stripping procedure.

Issue 2: Poor Color Fastness (Rubbing, Washing)

Q: The color of my dyed material rubs off easily (crocking) or bleeds during washing. How can I improve the fastness properties?

A: Poor color fastness is typically due to improperly fixed dye on the surface of the fibers.

Possible Causes:

  • Incomplete Oxidation: The leuco form of the dye was not fully converted back to its insoluble pigment form, leaving it water-soluble.[4]

  • Surface Deposition: A high concentration of dye particles is loosely adhering to the fiber surface.

  • Insufficient Rinsing/Soaping: Failure to remove residual reducing agents, alkali, and unfixed dye after oxidation.[4]

  • Over-reduction: Using an excessive amount of reducing agent can sometimes lower the affinity of the dye for the fiber.[2]

Corrective Actions & Solutions:

  • Ensure Complete Oxidation: Use an appropriate oxidizing agent (see Table 2) and allow sufficient time for the reaction to complete.

  • Thorough Post-Treatment: After oxidation, perform a rigorous soaping treatment at a high temperature (e.g., 90°C) to remove all loose dye particles.[6]

  • Optimize Reducing Agent Concentration: Use the recommended amount of sodium sulphide. Excess amounts can be detrimental.[6]

  • After-treatment with Fixing Agents: Cationic fixing agents can be applied as a final step to improve wet fastness.[12]

Issue 3: Bronziness or Dull Shades

Q: The final color appears dull or has a metallic, coppery sheen (bronziness). What causes this and how can it be prevented?

A: Bronziness is a defect characterized by a different colored sheen on the surface of the dyed material.

Possible Causes:

  • Excessive Dye Concentration: The dye liquor is too concentrated.[13]

  • Premature Oxidation: Oxidation of the dye on the surface of the bath or fabric.[2]

  • Insufficient Reducing Agent: The dye is incompletely reduced, leading to precipitation.[13]

  • Excessive Salt: Too much electrolyte can cause the dye to aggregate on the fiber surface.[6]

  • Delay Before Rinsing: Prolonged exposure to air after dyeing and before rinsing can cause surface oxidation.[5]

Corrective Actions & Solutions:

  • Optimize Dye Recipe: Adjust the dye, reducing agent, and salt concentrations according to the recommended parameters (see Table 1).

  • Control Dyeing Conditions: Avoid exposing the goods to air during dyeing.[2] The dye liquor should not be excessively warm at the start.[5]

  • Immediate Rinsing: Rinse the material thoroughly immediately after removing it from the dye bath.

  • Remediation: A light treatment with a dilute solution of sodium sulphide (e.g., 0.1% at 30°C) or a boiling soap solution can sometimes correct mild bronziness.[13]

Data Presentation

Table 1: Typical Experimental Parameters for this compound Dyeing

(Note: These are general parameters for sulphur dyes and should be optimized for specific experimental conditions and desired shade depth.)

ParameterRecommended RangePurposePotential Issue if Deviated
Dye Concentration 1.0 - 10.0% (owf*)ColorationWeak shade or bronziness
Sodium Sulphide (Na₂S) 1.0 - 1.5x Dye WeightReducing AgentIncomplete dissolution; Bronziness
Soda Ash (Na₂CO₃) 5.0 - 10.0 g/LMaintain Alkalinity (pH)Poor reduction; Slower dyeing rate
Salt (NaCl or Na₂SO₄) 5.0 - 20.0 g/LPromotes ExhaustionUneven dyeing; Bronziness
Temperature 90 - 100°CReduction & DiffusionPoor color yield; Shade deviation
Time 60 - 90 minutesDye AbsorptionIncomplete dyeing
Liquor Ratio 1:10 - 1:20Medium for DyeingUneven dyeing; Wasted chemicals

*owf: on the weight of the fabric/fiber.

Table 2: Common Oxidizing Agents for Post-Treatment
Oxidizing AgentTypical ConcentrationTemperatureTime (minutes)Notes
Sodium Perborate 0.5 - 1.0 g/L40 - 50°C20Good for achieving brighter shades.[5]
Potassium Dichromate 1.0 - 3.0% (owf)60 - 70°C20 - 30Often used with acetic acid; enhances fastness but has environmental concerns.[2][13]
Hydrogen Peroxide 1.0 - 4.0 g/L40 - 80°C15 - 20Ecologically preferable alternative to dichromate.[14]
Air Oxidation N/AAmbient30+Slowest method, may not be sufficient for all sulphur dyes.[4]

Experimental Protocols

Protocol 1: Standard Laboratory Dyeing Procedure for Cotton
  • Pre-treatment: Scour and bleach the cotton substrate to ensure it is clean and absorbent.

  • Dye Bath Preparation:

    • In a separate vessel, create a paste of the required amount of this compound powder with a small amount of water.

    • Add the required amount of Sodium Sulphide (Na₂S) and Soda Ash (Na₂CO₃) to the main dye bath vessel with water. Heat to approximately 80°C to dissolve.

    • Add the dye paste to the vessel and boil for 5-10 minutes to ensure complete reduction and dissolution of the dye.[6] The solution should be the color of the reduced leuco form (typically a reddish-brown to brown).[1]

  • Dyeing:

    • Introduce the pre-wetted cotton substrate into the dye bath at a temperature of around 40-50°C.[6]

    • Gradually raise the temperature to 90-95°C over 20-30 minutes.

    • Add the required amount of salt (dissolved in water) in two portions, 15 minutes apart.

    • Continue dyeing at 90-95°C for 45-60 minutes, ensuring the substrate remains submerged.

  • Rinsing:

    • Remove the substrate, squeeze out excess liquor, and rinse thoroughly with cold water.

  • Oxidation:

    • Transfer the rinsed substrate to a fresh bath for oxidation using one of the methods described in Table 2.

  • Soaping and Final Rinsing:

    • After oxidation, treat the substrate in a bath containing 1-2 g/L of soap or detergent at 90°C for 15-20 minutes.[6]

    • Rinse with hot water, followed by a final cold water rinse.

  • Drying: Dry the substrate in the air or in an oven at a moderate temperature.

Protocol 2: Stripping of Unevenly Dyed Material

This protocol is for correcting unevenly dyed substrates.

  • Prepare a Stripping Bath: Create a solution containing:

    • Sodium Sulphide (Na₂S): 5-6 g/L[15]

    • (Optional) A stripping auxiliary agent like polyvinylpyrrolidone.[13]

  • Treatment:

    • Immerse the unevenly dyed, dry material into the stripping bath.

    • Heat the bath to 90-95°C and treat for 30-45 minutes. This will re-solubilize a portion of the dye.

  • Rinsing:

    • Remove the material and rinse thoroughly with hot and then cold water.

  • Re-Dyeing: The stripped material can now be re-dyed, starting with a lower dye concentration to achieve the target shade.

Note: For a more aggressive stripping, a solution of sodium hypochlorite (2-3 g/L available chlorine) can be used, but this may damage the fiber and should be tested first.[5][13]

Mandatory Visualizations

Diagram 1: General Workflow of Sulphur Dyeing Process

SulphurDyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Stage cluster_fixation Fixation start Start: Insoluble This compound reduction Reduction (Na2S + Heat) start->reduction Solubilization leuco_dye Soluble Leuco Dye (Affinity for Fiber) dye_absorption Dyeing/ Absorption leuco_dye->dye_absorption Fiber Immersion oxidation Oxidation (Air or Chemical) dye_absorption->oxidation Re-conversion final_product Final Dyed Fiber (Insoluble Dye) oxidation->final_product Fixation

Caption: Workflow diagram illustrating the key stages of the this compound dyeing process.

Diagram 2: Troubleshooting Logic for Uneven Dyeing

TroubleshootingUnevenDyeing cluster_causes Potential Cause Analysis cluster_solutions Solutions start Problem: Uneven Dyeing c1 Improper Pre-treatment? start->c1 c2 Premature Oxidation? start->c2 c3 Incorrect Dye Bath Prep? start->c3 c4 Process Control (Temp/Addition)? start->c4 s1 Re-scour & Bleach Substrate c1->s1 s2 Ensure Substrate Remains Submerged c2->s2 s3 Verify Reduction & Dissolution c3->s3 s4 Control Heating & Chemical Dosing Rate c4->s4 end_node Corrective Action: Strip & Re-dye s1->end_node If problem persists s2->end_node If problem persists s3->end_node If problem persists s4->end_node If problem persists

Caption: Decision-making flowchart for troubleshooting the root causes of uneven dyeing.

Diagram 3: Chemical Principle of Sulphur Dyeing

SulphurDyeChemistry cluster_process Chemical Transformation D_SS_D Sulphur Dye Polymer (D-S-S-D) Insoluble Pigment D_SNa Leuco Sulphur Dye (2 D-S⁻ Na⁺) Water-Soluble Anion D_SS_D->D_SNa + Na₂S (Reducing Agent) + Heat / Alkali Breaks Disulphide Bonds D_SS_D_Fiber Insoluble Dye Trapped in Fiber Matrix D_SNa->D_SS_D_Fiber + [O] (Oxidizing Agent) Reforms Disulphide Bonds Inside Fiber

Caption: Diagram showing the reduction and oxidation chemistry fundamental to sulphur dyeing.

References

Technical Support Center: Reducing the Environmental Impact of Sulfur Dye Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on methods to reduce the environmental impact of sulfur dye wastewater.

Physicochemical Methods

Coagulation-Flocculation

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor Floc Formation Incorrect coagulant dosage.Perform a jar test to determine the optimal coagulant concentration.[1][2][3][4]
Non-optimal pH.Adjust the pH of the wastewater to the optimal range for the chosen coagulant. For sulfur dye wastewater, a pH range of 8-8.5 has been shown to be effective with some flocculants.
Inadequate mixing speed or time.Optimize the rapid mix and slow mix speeds and durations. Insufficient mixing can lead to incomplete coagulation, while excessive mixing can break up flocs.[5]
High Residual Turbidity Incomplete settling of flocs.Increase the settling time. Consider using a flocculant aid to form denser, faster-settling flocs.
Flocs are too small or sheared.Re-evaluate the mixing energy and duration in the flocculation stage.[5]
Ineffective Color Removal Coagulant is not effective for the specific dye.Test different types of coagulants (e.g., aluminum sulfate, ferric chloride, polyaluminum chloride).[1] Consider combining coagulation with other treatment methods like ozonation.[6]
Complex dye chemistry interfering with coagulation.Pre-treat the wastewater to break down complex dye molecules.

Frequently Asked Questions (FAQs)

  • What is the first step in troubleshooting our coagulation-flocculation process? The first and most critical step is to perform a jar test. This allows you to simulate the treatment process on a small scale and systematically evaluate different coagulants, dosages, and pH levels to find the optimal conditions for your specific wastewater.[1][2][3][4]

  • How do I select the right coagulant for sulfur dye wastewater? The choice of coagulant depends on the specific characteristics of your wastewater. Commonly used coagulants include aluminum sulfate (alum), ferric chloride, and polyaluminum chloride.[1] It is recommended to test several options through jar testing to determine the most effective one for color and pollutant removal.

  • What is the importance of pH in the coagulation of sulfur dye wastewater? pH is a critical parameter that influences the surface charge of the dye molecules and the effectiveness of the coagulant. For some systems treating sulfur dye wastewater, a pH range of 8.0-8.5 has been found to be optimal for effective flocculation.

Experimental Protocol: Jar Test for Coagulation-Flocculation

This protocol outlines the standard procedure for conducting a jar test to determine the optimal coagulant dosage for treating sulfur dye wastewater.

  • Preparation:

    • Collect a representative sample of the sulfur dye wastewater.

    • Prepare a stock solution of the chosen coagulant (e.g., 1% w/v aluminum sulfate).

    • Set up a gang stirrer with at least six beakers, each filled with a known volume of wastewater (e.g., 500 mL).

  • Coagulant Addition and Rapid Mixing:

    • While the stirrer is off, add varying dosages of the coagulant stock solution to each beaker.

    • Turn on the stirrer to a high speed (e.g., 100-120 rpm) for a short period (e.g., 1-3 minutes) to ensure rapid and thorough mixing of the coagulant.[5]

  • Flocculation (Slow Mixing):

    • Reduce the stirring speed to a slower rate (e.g., 20-40 rpm) to promote the formation of flocs.

    • Continue slow mixing for a defined period (e.g., 15-20 minutes).

  • Sedimentation:

    • Turn off the stirrer and allow the flocs to settle for a specified time (e.g., 30 minutes).

  • Analysis:

    • Carefully collect supernatant samples from each beaker without disturbing the settled sludge.

    • Analyze the supernatant for parameters such as turbidity, color, Chemical Oxygen Demand (COD), and pH.

    • The optimal coagulant dosage is the one that results in the lowest residual turbidity and color.

Quantitative Data Summary

Coagulant Dosage (mg/L) pH Color Removal (%) COD Removal (%) Reference
Ferrous SulfateVariesVaries~91-94~28-45
Aluminum Sulfate404-697.24-[7]
Ferric ChlorideVariesVaries--

Logical Relationship: Coagulation-Flocculation Process

CoagulationFlocculation Wastewater Sulfur Dye Wastewater RapidMix Rapid Mix (Coagulant Addition) Wastewater->RapidMix 1. Coagulation SlowMix Slow Mix (Flocculation) RapidMix->SlowMix 2. Flocculation Sedimentation Sedimentation SlowMix->Sedimentation 3. Settling TreatedWater Treated Water Sedimentation->TreatedWater Sludge Sludge Sedimentation->Sludge

Caption: Workflow of the coagulation-flocculation process for wastewater treatment.

Adsorption

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Dye Removal Efficiency Inappropriate adsorbent.Test different adsorbents (e.g., activated carbon, biochar, clays) to find one with a high affinity for sulfur dyes.
Non-optimal pH.Adjust the pH of the wastewater to a level that promotes maximum adsorption. This is often dependent on the surface charge of the adsorbent and the dye molecule.
Insufficient contact time.Increase the contact time between the adsorbent and the wastewater to allow for equilibrium to be reached.
Adsorbent dosage is too low.Increase the amount of adsorbent used.
Rapid Saturation of Adsorbent High initial dye concentration.Consider a pre-treatment step to reduce the initial dye load.
Low adsorption capacity of the material.Select an adsorbent with a higher surface area and porosity.[8]
Difficulty in Regenerating Adsorbent Strong binding between dye and adsorbent.Experiment with different regeneration methods, such as thermal regeneration, solvent extraction, or advanced oxidation processes.[9]
Adsorbent structure damaged during regeneration.Use milder regeneration conditions (e.g., lower temperature, less harsh chemicals).

Frequently Asked Questions (FAQs)

  • What factors should I consider when selecting an adsorbent? Key factors include the adsorbent's surface area, pore size distribution, surface chemistry, and cost.[8] It's also important to consider the potential for regeneration and reuse.

  • How can I regenerate the spent adsorbent? Regeneration methods depend on the adsorbent and the adsorbed dye. Common techniques include thermal treatment, chemical elution with acids, bases, or organic solvents, and advanced oxidation processes.[9][10] The goal is to remove the adsorbed dye without significantly damaging the adsorbent's structure.

  • Is it possible to reuse the regenerated adsorbent? Yes, one of the main advantages of adsorption is the potential for adsorbent regeneration and reuse, which can make the process more cost-effective and sustainable.[10][11] The number of successful regeneration cycles will depend on the specific adsorbent and the regeneration method used.

Membrane Filtration

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid Flux Decline (Fouling) Presence of suspended solids, colloids, or organic matter.Implement a pre-treatment step such as coagulation-flocculation or microfiltration to remove foulants before they reach the membrane.[12][13]
Membrane pore blocking.Select a membrane with a more suitable pore size or surface chemistry for the wastewater characteristics.
Biofouling.Periodically clean and disinfect the membrane system.
Poor Dye Rejection Membrane pore size is too large.Use a tighter membrane (e.g., nanofiltration or reverse osmosis) for better dye removal.
Membrane degradation.Check for chemical or physical damage to the membrane and replace if necessary.
High Operating Pressure Severe membrane fouling.Perform a chemical cleaning of the membrane to remove the fouling layer.[14]
High feed water viscosity.Consider pre-heating the feed water to reduce viscosity.

Frequently Asked Questions (FAQs)

  • What are the common types of membrane fouling in textile wastewater treatment? Common types include organic fouling from dyes and surfactants, inorganic scaling from salts, and biofouling from microbial growth.[13]

  • How can I prevent membrane fouling? Effective pre-treatment of the wastewater is crucial to minimize fouling.[12][13] This can include processes like coagulation, flocculation, and sand filtration. Regular cleaning and maintenance of the membrane system are also essential.

  • Which type of membrane is best for sulfur dye removal? Nanofiltration (NF) and Reverse Osmosis (RO) membranes are generally effective for removing dissolved dyes due to their small pore sizes.[15] The choice between them depends on the desired permeate quality and operating pressure constraints.

Experimental Workflow: Membrane Filtration

MembraneFiltration Wastewater Sulfur Dye Wastewater PreTreatment Pre-treatment (e.g., Coagulation) Wastewater->PreTreatment Membrane Membrane Filtration (NF/RO) PreTreatment->Membrane Permeate Treated Water (Permeate) Membrane->Permeate Concentrate Concentrated Waste (Retentate) Membrane->Concentrate

Caption: A typical experimental workflow for membrane filtration of sulfur dye wastewater.

Biological Treatment

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low COD and Color Removal Presence of toxic or inhibitory compounds in the wastewater.Identify and pre-treat the wastewater to remove toxic substances. Acclimatize the microbial culture to the specific wastewater.
Unfavorable operating conditions (pH, temperature, dissolved oxygen).Monitor and adjust the operational parameters to maintain optimal conditions for microbial activity.[16]
Insufficient nutrient availability for microorganisms.Supplement the wastewater with essential nutrients (e.g., nitrogen, phosphorus) if they are deficient.
Bulking Sludge Growth of filamentous bacteria.Adjust the food-to-microorganism (F/M) ratio, dissolved oxygen levels, or add selectors to control filamentous growth.
Foul Odors Anaerobic conditions leading to the production of hydrogen sulfide.Ensure proper aeration in aerobic treatment systems.[17]

Frequently Asked Questions (FAQs)

  • Why is biological treatment sometimes ineffective for sulfur dye wastewater? Sulfur dyes and the chemicals used in the dyeing process can be toxic to the microorganisms used in biological treatment.[18] The complex aromatic structure of some dyes also makes them resistant to biodegradation.

  • How can the efficiency of biological treatment be improved? Efficiency can be improved by acclimatizing the microbial biomass to the wastewater, optimizing operating parameters like pH and temperature, and using a combination of anaerobic and aerobic treatment stages.[16] Co-digestion with other organic wastes can also enhance performance.

  • What are the key parameters to monitor in a biological treatment system? Important parameters to monitor include Chemical Oxygen Demand (COD), Biochemical Oxygen Demand (BOD), pH, temperature, dissolved oxygen (in aerobic systems), and sludge volume index (SVI).[16]

Advanced Oxidation Processes (AOPs)

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Degradation Efficiency Incorrect dosage of oxidizing agents (e.g., H₂O₂, O₃).Optimize the concentration of the oxidizing agent. Excess H₂O₂ can act as a scavenger of hydroxyl radicals, reducing efficiency.[19]
Non-optimal pH.Adjust the pH to the optimal range for the specific AOP. For example, the Fenton process works best at an acidic pH (around 3).[20][21]
Insufficient catalyst loading (in photocatalysis).Optimize the catalyst concentration. Too little catalyst results in low reaction rates, while too much can cause light scattering and reduce efficiency.
Presence of radical scavengers in the wastewater.Identify and remove or pre-treat substances that can consume hydroxyl radicals, such as certain organic compounds or inorganic ions.
Incomplete Mineralization Insufficient reaction time.Increase the treatment time to allow for the complete breakdown of intermediate products.
Formation of recalcitrant byproducts.Consider combining the AOP with a biological treatment step to degrade the more biodegradable intermediates.

Frequently Asked Questions (FAQs)

  • What are the most common AOPs for treating dye wastewater? Common AOPs include Fenton and photo-Fenton processes, ozonation, UV/H₂O₂, and photocatalysis with catalysts like TiO₂.[19]

  • How do I optimize the parameters for an AOP? Optimization typically involves systematically varying parameters such as pH, oxidant dose, catalyst concentration, and reaction time to find the conditions that yield the highest degradation and mineralization of the dye.[20][21][22]

  • Are there any safety concerns with AOPs? Yes, AOPs often involve strong oxidizing agents like hydrogen peroxide and ozone, which require careful handling and storage. UV radiation used in some AOPs can also be harmful, so proper shielding is necessary.

Experimental Protocol: Photocatalytic Degradation of Sulfur Dyes

This protocol provides a general procedure for evaluating the photocatalytic degradation of a sulfur dye using a semiconductor catalyst.

  • Catalyst and Dye Solution Preparation:

    • Synthesize or obtain the photocatalyst (e.g., TiO₂ nanoparticles).

    • Prepare a stock solution of the sulfur dye in deionized water at a known concentration.

  • Photoreactor Setup:

    • Add a specific volume of the dye solution and a measured amount of the photocatalyst to a photoreactor vessel.

    • The reactor should be equipped with a light source (e.g., UV lamp or solar simulator) and a magnetic stirrer.

  • Adsorption-Desorption Equilibrium:

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.

  • Photocatalytic Reaction:

    • Turn on the light source to initiate the photocatalytic reaction.

    • Maintain constant stirring throughout the experiment.

  • Sampling and Analysis:

    • At regular time intervals, withdraw small aliquots of the suspension.

    • Immediately filter the samples to remove the catalyst particles.

    • Analyze the concentration of the dye in the filtrate using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

  • Data Analysis:

    • Calculate the percentage of dye degradation over time.

    • Determine the reaction kinetics, which often follow pseudo-first-order kinetics for photocatalytic degradation.

Quantitative Data Summary for AOPs

AOP Method Target Pollutant Key Parameters Removal Efficiency (%) Reference
Fenton ProcessIndigo Carmine1 mg Fe²⁺, 15 µL H₂O₂, pH 3100 (decolorization in 2 min)[20][21]
OzonationIndigo CarminepH 5.5, 30 min97[20][21]
Photocatalysis (Ce-TiO₂)Sulfur Black DyeUV light, H₂O₂92 (color removal)[23]
Electrochemical OxidationSulfur Dye WastewaterpH 3, 1350 CCOD: ~80, TSS: ~96, Color: ~99[24]

Photocatalysis cluster_catalyst Semiconductor Catalyst VB Valence Band (VB) CB Conduction Band (CB) VB->CB Excitation h h⁺ (hole) e e⁻ (electron) Light Light (hν) Light->VB O2 O₂ e->O2 H2O H₂O h->H2O Dye Sulfur Dye h->Dye Superoxide •O₂⁻ O2->Superoxide OH_radical •OH (Hydroxyl Radical) H2O->OH_radical OH_radical->Dye Degradation Degradation Products (CO₂, H₂O, etc.) Dye->Degradation Oxidation by •OH and h⁺

References

Overcoming solubility issues of Sulphur Red 6 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulphur Red 6

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with this compound in aqueous solutions. The information is tailored for researchers, scientists, and professionals in drug development and other fields requiring precise dye solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it insoluble in water?

This compound, also known by its Colour Index name C.I. This compound or CAS number 1327-85-1, is a type of sulfur dye.[1][2] Structurally, sulfur dyes are large, complex molecules that are inherently insoluble in water due to their nonionic nature and the presence of sulfur linkages within the chromophore.[1][3][4] To be used in aqueous solutions, they must be converted into a soluble form.

Q2: How is this compound typically solubilized for application?

This compound is solubilized through a chemical reduction process in an alkaline medium.[3][5] This process converts the insoluble dye into its water-soluble "leuco" form. The most common reducing agent for this purpose is sodium sulfide (Na₂S).[3][6] The resulting leuco dye is substantive to cellulosic fibers and, once applied, is oxidized back to its original insoluble form, trapping it within the substrate.[4][5]

Q3: My this compound solution is precipitating. What are the likely causes?

Precipitation of this compound can be attributed to several factors:

  • Incomplete Reduction: Insufficient reducing agent (sodium sulfide) will fail to convert all the dye to its soluble leuco form.[5]

  • Premature Oxidation: Exposure of the leuco dye solution to air can cause it to oxidize back to its insoluble state before application.[5]

  • Incorrect pH: The reduction process requires an alkaline environment. A pH that is too low can hinder the solubilization process.

  • Hard Water: The presence of calcium or magnesium ions in the water can lead to the formation of insoluble salts, causing the dye to precipitate.[5]

Q4: Can I use a solvent other than water to dissolve this compound?

While this compound is insoluble in water in its oxidized form, it exhibits good solubility in a sodium sulfide solution, which creates the necessary conditions for its reduction to the soluble leuco form.[2][7][8] Direct dissolution in common organic solvents is generally not a viable or practical approach for its intended applications, which rely on the reduction-oxidation mechanism in an aqueous system.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solubilization of this compound.

Problem Possible Cause Recommended Solution
This compound powder does not dissolve, forming clumps. 1. Incomplete wetting of the dye powder. 2. Insufficient reducing agent. [5]1. Create a smooth, lump-free paste of the dye powder with a small amount of softened, lukewarm water before adding the main solution.2. Ensure the correct concentration of sodium sulfide is used as per the experimental protocol.
The solution color is weak, or the dye yield is low. 1. Over-reduction of the dye. Using a reducing agent that is too strong or in excess can lead to a product with lower affinity for the substrate.[5]2. Incomplete dissolution. 1. Carefully control the amount of sodium sulfide. Avoid using stronger reducing agents like sodium hydrosulfide unless specifically required, as they can negatively impact dye affinity.[5]2. Ensure the solution is adequately heated and stirred to facilitate complete dissolution.
The dye solution appears cloudy or contains visible particles. 1. Use of hard water. Divalent cations (Ca²⁺, Mg²⁺) are reacting with the dye or auxiliaries.[5]2. Low temperature. The solubility of the leuco dye can be temperature-dependent.1. Use deionized or softened water for all solution preparations. If unavailable, add a sequestering agent to chelate hard water ions.2. Gently heat the solution (e.g., to 60-80°C) to improve solubility, as recommended in dyeing procedures.[9]
Color of the solution fades or changes upon standing. Oxidation of the leuco dye. The soluble leuco form is reacting with atmospheric oxygen and reverting to its insoluble state.[5]1. Prepare the dye solution immediately before use.2. Minimize exposure to air by working in a closed or nitrogen-blanketed vessel for sensitive applications.

Experimental Protocols

Protocol 1: Standard Solubilization of this compound

This protocol describes the preparation of a stock solution of solubilized (leuco) this compound.

Materials:

  • This compound powder (C.I. 53720)

  • Sodium sulfide (Na₂S) flakes or powder

  • Sodium carbonate (Soda Ash, Na₂CO₃) (optional, for pH adjustment)

  • Deionized or softened water

  • Heating plate with magnetic stirrer

Procedure:

  • Prepare the Reducing Solution: In a beaker, dissolve sodium sulfide in deionized water at the desired concentration (a common starting point is a 1:1 weight ratio of dye to sodium sulfide).[5] For example, for 10 grams of dye, dissolve 10 grams of sodium sulfide in 200 mL of water.

  • Paste the Dye: In a separate, smaller beaker, create a smooth paste of the this compound powder with a small amount of warm (40-50°C) deionized water. This prevents clumping.

  • Combine and Dissolve: Add the dye paste to the sodium sulfide solution with continuous stirring.

  • Heat the Solution: Gently heat the mixture to 60-80°C while stirring. Continue heating and stirring for 15-30 minutes until the dye is fully dissolved, and the solution is clear (it will be a reddish-brown to brown color).[2][8]

  • Adjust Volume and pH: Cool the solution and add water to reach the final desired volume. If necessary, the pH can be adjusted using sodium carbonate to ensure it remains alkaline.

  • Use Immediately: The prepared leuco dye solution is susceptible to oxidation and should be used promptly.

Visual Guides

Logical Workflow for Troubleshooting Solubility Issues

A Start: this compound Solubility Issue B Is the dye powder fully wetted and pasted before dissolution? A->B C Is the concentration of reducing agent (Na2S) correct? B->C Yes H Action: Create a smooth paste of the dye with warm water. B->H No D Is the water deionized or softened? C->D Yes I Action: Adjust Na2S concentration. (Typically 1:1 with dye). C->I No E Is the solution pH alkaline? D->E Yes J Action: Use deionized water or add a sequestering agent. D->J No F Was the solution heated (60-80°C) during preparation? E->F Yes K Action: Add Soda Ash (Na2CO3) to increase alkalinity. E->K No L Action: Heat and stir solution for 15-30 mins. F->L No M Is the solution exposed to air for a prolonged period? F->M Yes G SOLUBILITY ACHIEVED H->C I->D J->E K->F L->M M->G No N Action: Prepare fresh solution and minimize air contact. M->N Yes N->G

Caption: Troubleshooting workflow for this compound solubility.

Solubilization Mechanism of Sulphur Dyes

cluster_0 Aqueous Environment A This compound (Insoluble Pigment) B Leuco this compound (Water-Soluble Anion) A->B Reduction Process1 + Sodium Sulfide (Na2S) + Alkali (e.g., NaOH) + Heat A->Process1 C Oxidized this compound (Insoluble, Fixed on Substrate) B->C Oxidation Process2 + Oxidizing Agent (e.g., Air, H2O2) B->Process2

Caption: The reduction-oxidation cycle for solubilizing sulfur dyes.

References

Preventing the degradation of Sulphur Red 6 during storage and application

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulphur Red 6

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage and application.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in experimental settings.

Issue 1: Color Fading or Unexpected Color Change in Solution

  • Question: My this compound solution is fading or has changed color. What could be the cause?

  • Answer: Color instability in this compound solutions can be attributed to several factors:

    • Exposure to Light: Like many organic dyes, this compound is susceptible to photodegradation. Prolonged exposure to direct sunlight or strong artificial light can cause the dye to fade.

    • Presence of Oxidizing or Reducing Agents: this compound is incompatible with strong oxidizing and reducing agents.[1] These can chemically alter the dye's chromophore, leading to a loss of color or a shift in its absorption spectrum.

    • Incorrect pH: The color of this compound can be pH-dependent. Significant deviations from a neutral pH (around 7.5) may cause a color shift.[1]

    • Presence of Metal Ions: Certain metal ions can form complexes with the dye, altering its color. Contamination from glassware or other reagents can introduce these ions.[2]

Troubleshooting Steps:

  • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap them in aluminum foil to minimize light exposure.

  • Check Reagent Compatibility: Ensure that no strong oxidizing (e.g., hydrogen peroxide, potassium permanganate) or reducing agents (e.g., sodium borohydride, dithiothreitol) are present in your experimental system, unless they are a deliberate part of the reaction being studied.

  • Control pH: Buffer your solutions to maintain a stable pH. If the experiment involves a pH change, be aware that this may affect the dye's color.

  • Use High-Purity Reagents and Clean Glassware: Use deionized water and high-purity solvents and reagents to minimize metal ion contamination. Thoroughly clean all glassware.

Issue 2: Precipitation of the Dye from Solution

  • Question: this compound is precipitating out of my solution. How can I prevent this?

  • Answer: this compound is known to be insoluble in water but shows good solubility in sodium sulfide solutions.[3][4][5] Its solubility in common organic solvents can be limited. Precipitation can occur due to:

    • Solvent Incompatibility: The dye may not be sufficiently soluble in the chosen solvent system.

    • Temperature Changes: A decrease in temperature can reduce the solubility of the dye, leading to precipitation.

    • Changes in pH or Ionic Strength: Alterations in the pH or the addition of salts can affect the dye's solubility.

Troubleshooting Steps:

  • Solvent Selection: For aqueous applications where the insoluble form is required, ensure adequate dispersion. For applications requiring a solubilized form, a solution of sodium sulfide can be used.[3][4][5] For non-aqueous applications, test the solubility of this compound in small volumes of the desired organic solvent (e.g., DMSO, DMF, ethanol) before preparing a large stock solution.

  • Maintain Consistent Temperature: Store and handle solutions at a constant temperature. If a solution needs to be stored at a low temperature, allow it to return to room temperature and ensure the dye is fully redissolved before use.

  • Control Solution Composition: Avoid drastic changes in pH or the addition of high concentrations of salts that may cause the dye to precipitate.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound powder?

    • A1: this compound powder should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] Avoid exposure to direct sunlight, excess heat, and moisture.[1]

  • Q2: What is the recommended way to prepare a stock solution of this compound?

    • A2: Due to its insolubility in water, a stock solution for applications requiring the leuco (soluble) form is typically prepared by dissolving the dye in an aqueous solution of sodium sulfide.[3][4][5] For other applications, solubility in organic solvents like DMSO or DMF should be tested. It is recommended to prepare fresh solutions for optimal performance.

  • Q3: What are the known incompatibilities of this compound?

    • A3: this compound is incompatible with strong oxidizing agents and strong reducing agents.[1] It should also be kept away from excess heat and strong acids or bases, which can promote degradation. The presence of certain metal ions, such as copper and iron, can also affect its stability and performance.[6]

Application and Stability

  • Q4: What is the primary degradation pathway for this compound?

    • A4: The primary degradation pathway for sulfur dyes, in general, involves the oxidation of the sulfur linkages within the dye molecule.[6] This can be initiated by exposure to light, heat, or oxidizing agents. In the presence of moisture, this oxidation can lead to the formation of sulfuric acid, which can, in turn, degrade the substrate the dye is applied to.[6]

  • Q5: How does pH affect the stability of this compound?

    • A5: The stability of this compound can be influenced by pH. A neutral pH of approximately 7.5 is generally recommended.[1] Extreme pH values (highly acidic or alkaline) can accelerate degradation.

  • Q6: Is this compound sensitive to light?

    • A6: Yes, this compound is susceptible to photodegradation. It is advisable to protect solutions and experimental setups from light to prevent fading.[7]

  • Q7: Can I use this compound in live-cell imaging?

    • A7: While this compound is primarily used as a textile and leather dye, its use in biological applications such as live-cell imaging would require careful evaluation of its cytotoxicity and stability in culture media. It is crucial to perform dose-response experiments and viability assays to determine a non-toxic working concentration.

Quantitative Data

Table 1: Fastness Properties of this compound on Cotton (ISO Standards)

PropertyRating (1-5, 5 being the best)
Acid Resistance4
Alkali Resistance2
Light Fastness3-4
Soaping (Moderate)3-4
Soaping (Severe)2-3
Perspiration Fastness2-3

Data sourced from supplier technical information.[5] This data provides a qualitative measure of the dye's stability under different conditions when applied to a cellulosic substrate.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of this compound Concentration

This protocol allows for the quantification of this compound in solution to monitor its concentration and potential degradation.

Materials:

  • This compound

  • Appropriate solvent (e.g., sodium sulfide solution for the leuco form)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution across the visible spectrum (typically 400-700 nm).

  • Measure the absorbance of each standard solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration. The curve should be linear and pass through the origin (or close to it).

  • Measure the absorbance of the unknown sample at the λmax.

  • Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

Protocol 2: Accelerated Stability Testing of this compound Solutions

This protocol provides a method to assess the stability of this compound under stressed conditions to predict its shelf-life.

Materials:

  • This compound solution of known concentration

  • Temperature-controlled incubator or oven

  • Light source (for photostability testing)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare multiple aliquots of the this compound solution in sealed, light-protected containers.

  • Stress Conditions:

    • Thermal Stress: Place aliquots in incubators at elevated temperatures (e.g., 40°C, 50°C, 60°C).

    • Photostability: Expose aliquots to a controlled light source (e.g., a xenon lamp simulating daylight). Wrap a control set of aliquots in aluminum foil and keep them at the same temperature.

  • Time Points: At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), remove an aliquot from each stress condition.

  • Analysis:

    • Visually inspect the samples for any color change or precipitation.

    • Quantify the remaining concentration of this compound using the spectrophotometric method described in Protocol 1.

  • Data Evaluation: Plot the percentage of remaining this compound against time for each condition. This will provide an indication of the degradation rate under different stresses.

Visualizations

degradation_pathway Sulphur_Red_6 This compound (Insoluble Form) Leuco_Form Leuco this compound (Soluble, Reduced Form) Sulphur_Red_6->Leuco_Form Reduction (e.g., Na2S) Degradation_Products Degradation Products (e.g., Sulfoxides, Sulfones) Sulphur_Red_6->Degradation_Products Degradation (Light, Heat, Oxidants) Leuco_Form->Sulphur_Red_6 Oxidation (e.g., Air) Leuco_Form->Degradation_Products Degradation (Oxidants) H2SO4 Sulfuric Acid (Further Oxidation) Degradation_Products->H2SO4 Further Oxidation

Caption: General degradation and transformation pathway of this compound.

troubleshooting_workflow Start Problem: Color Fading or Precipitation Check_Light Check for Light Exposure Start->Check_Light Protect_Light Action: Protect from light Check_Light->Protect_Light Yes Check_Reagents Check for Incompatible Reagents (Oxidants/Reductants) Check_Light->Check_Reagents No Resolved Problem Resolved Protect_Light->Resolved Use_Compatible Action: Use compatible reagents Check_Reagents->Use_Compatible Yes Check_pH Check pH Check_Reagents->Check_pH No Use_Compatible->Resolved Adjust_pH Action: Buffer the solution Check_pH->Adjust_pH Yes Check_Solvent Check Solvent and Temperature Check_pH->Check_Solvent No Adjust_pH->Resolved Optimize_Solvent Action: Optimize solvent system and maintain temperature Check_Solvent->Optimize_Solvent Yes Check_Solvent->Resolved No Optimize_Solvent->Resolved

Caption: Troubleshooting workflow for common this compound issues.

References

Enhancing the lightfastness and wash fastness of fabrics dyed with Sulphur Red 6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to enhance the lightfastness and wash fastness of fabrics dyed with Sulphur Red 6.

Troubleshooting Guide

This guide addresses common issues encountered during experimental work aimed at improving the fastness properties of this compound dyeings.

Issue 1: Poor or Inconsistent Improvement in Lightfastness After Treatment

Potential Cause Recommended Action
Incorrect pH during aftertreatment: The efficacy of many aftertreatment agents is highly pH-dependent. For instance, tannin-based treatments are often more effective in acidic conditions.Verify and adjust the pH of the aftertreatment bath to the optimal range for the specific chemical system being used. For combined cationic-tannin treatments, a pH of 3-3.5 is recommended for the tannin stage.[1]
Insufficient concentration of aftertreatment agent: Too low a concentration of the fixing agent or tannin will result in incomplete complex formation with the dye molecules.Increase the concentration of the aftertreatment agent in increments. For cationic fixing agents, a concentration of 5% on the mass of the fabric (omf) is a common starting point.[1]
Sub-optimal treatment temperature and time: Chemical reactions, including those involved in aftertreatment, are influenced by temperature and duration.Ensure the aftertreatment is carried out at the recommended temperature and for a sufficient duration. For a one-bath, two-stage cation-tannin process, a temperature of 40°C for 15 minutes for each stage has been shown to be effective.[1]
Presence of interfering substances: Residual alkali or other chemicals from the dyeing process can interfere with the aftertreatment.Thoroughly rinse the dyed fabric to remove any residual chemicals before proceeding with the aftertreatment.

Issue 2: Reduced Wash Fastness or Color Bleeding After Treatment

Potential Cause Recommended Action
Incomplete removal of unfixed dye: Surface-level dye that has not been properly fixed to the fabric will wash off, leading to poor wash fastness.Implement a rigorous soaping process after dyeing and before aftertreatment to remove any loosely bound dye particles.[2]
Formation of large, insoluble complexes on the fabric surface: While the goal is to form insoluble complexes, if these are too large and only loosely adhere to the surface, they can be removed during washing.Optimize the concentrations of the aftertreatment agents to avoid excessive precipitation on the fabric surface. A sequential application, rather than a single-bath mix, can yield better results.
Hydrolysis of the dye-fiber bond: Certain aftertreatments, if not applied correctly, can lead to conditions that promote the breakdown of the bond between the dye and the fabric.Strictly adhere to the recommended pH and temperature for the aftertreatment process to avoid creating conditions that could damage the dye-fiber linkage.

Frequently Asked Questions (FAQs)

Q1: What are the typical baseline fastness properties of fabrics dyed with this compound?

A1: Fabrics dyed with this compound, without any aftertreatment, typically exhibit a lightfastness rating of 3-4 and a wash fastness (soaping) rating of 4 on a scale of 1 to 5, where 5 is the highest fastness.

Q2: How can the lightfastness of this compound be improved?

A2: A sequential aftertreatment with a cationic fixing agent followed by a tannin-based product has been shown to be effective in improving the lightfastness of sulfur dyes. This combination can lead to an improvement of 0.5 to 1.5 grades in lightfastness.[1] Metallic salt aftertreatments, such as with copper sulfate, can also enhance lightfastness.[3]

Q3: What is the recommended procedure for a combined cationic-tannin aftertreatment?

A3: A one-bath, two-stage exhaust process is recommended. First, the dyed fabric is treated with a cationic fixing agent (e.g., 5% omf) at 40°C for 15 minutes at a pH of 6-7. Subsequently, a tannin-based product (e.g., 5% omf) is added to the same bath, the pH is adjusted to 3-3.5, and the treatment continues for another 15 minutes at 40°C.[1]

Q4: How can the wash fastness of this compound be enhanced?

A4: Cationic fixing agents are commonly used to improve the wash fastness of sulfur dyes.[4][5] These agents form larger, less soluble complexes with the dye molecules, thus improving their resistance to washing. A combined treatment with a cationic agent and a tannin-based product can also improve resistance to oxidative bleaching agents found in some detergents.[1]

Q5: Will aftertreatments affect the shade of the this compound dyed fabric?

A5: Some aftertreatments may cause a slight change in the shade of the fabric. It is always recommended to conduct a small-scale trial to assess any potential color shifts before proceeding with bulk production.

Data Presentation

Table 1: Fastness Properties of this compound (Untreated)

Fastness PropertyRating (ISO Scale)
Lightfastness3-4
Wash Fastness (Soaping - Fading)4

Note: Baseline data is derived from typical technical data sheets for this compound.

Table 2: Indicative Improvement in Lightfastness of a Sulphur Red Dye with Aftertreatment

TreatmentInitial Lightfastness RatingFinal Lightfastness Rating
5% Cationic Fixing Agent43-4
5% Cationic Fixing Agent + 5% Tannin44-5

Note: Data is based on studies with C.I. Leuco Sulphur Red 14, a closely related dye, as a proxy for this compound.[1] The effectiveness of the treatment can vary based on the specific substrate and processing conditions.

Experimental Protocols

Protocol 1: Combined Cationic-Tannin Aftertreatment

  • Preparation: Ensure the this compound dyed fabric is thoroughly rinsed to remove any residual dyeing chemicals and has a neutral pH.

  • Cationic Treatment:

    • Prepare a treatment bath with a liquor-to-goods ratio of 10:1.

    • Add a cationic fixing agent (e.g., Tinofix ECO) at a concentration of 5% on the mass of the fabric (omf).

    • Adjust the pH of the bath to 6-7.

    • Introduce the fabric into the bath and raise the temperature to 40°C.

    • Maintain these conditions for 15 minutes.[1]

  • Tannin Treatment:

    • Without draining the bath, add a tannin-based product (e.g., Bayprotect CL) at a concentration of 5% omf.

    • Adjust the pH of the bath to 3-3.5 using a suitable acid (e.g., acetic acid).

    • Continue the treatment at 40°C for an additional 15 minutes.[1]

  • Final Steps:

    • Drain the treatment bath.

    • Rinse the fabric thoroughly with cold water.

    • Dry the fabric at ambient temperature.

Protocol 2: Metallic Salt (Copper Sulfate) Aftertreatment

  • Preparation: The dyed and rinsed fabric should be free of residual alkali.

  • Treatment Bath Preparation:

    • Prepare a bath containing 1-2% copper sulfate (on the mass of the fabric) and 1-2% acetic acid (60%).[6]

  • Treatment Process:

    • Immerse the fabric in the treatment bath.

    • Raise the temperature to 70°C.

    • Maintain the treatment for 20-30 minutes.[6]

  • Rinsing and Drying:

    • Thoroughly rinse the fabric with cold water to remove any unfixed metallic salts.

    • Dry the fabric.

Visualizations

experimental_workflow cluster_dyeing Dyeing Process cluster_aftertreatment Aftertreatment for Fastness Improvement cluster_evaluation Fastness Evaluation Dyeing Fabric Dyeing with this compound Rinsing1 Thorough Rinsing Dyeing->Rinsing1 Soaping Soaping Rinsing1->Soaping Rinsing2 Final Rinsing Soaping->Rinsing2 Cationic Cationic Fixing Agent Treatment Rinsing2->Cationic Option A Metallic Metallic Salt Treatment (e.g., Copper Sulfate) Rinsing2->Metallic Option B Tannin Tannin Treatment Cationic->Tannin Sequential Wash_Fastness Wash Fastness Test (e.g., AATCC 61) Tannin->Wash_Fastness Light_Fastness Lightfastness Test (e.g., AATCC 16) Tannin->Light_Fastness Metallic->Wash_Fastness Metallic->Light_Fastness

Caption: Experimental workflow for enhancing the fastness of this compound dyed fabrics.

Caption: Troubleshooting logic for addressing poor fastness in this compound dyeings.

References

Strategies to minimize hydrogen sulfide emission during sulfur dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding strategies to minimize hydrogen sulfide (H₂S) emissions during sulfur dyeing experiments.

Troubleshooting Guide

Q1: My experiment is producing a strong "rotten egg" smell. What is the cause and how can I immediately reduce it?

A1: The characteristic "rotten egg" odor is due to the emission of hydrogen sulfide (H₂S) gas. This is a common issue in traditional sulfur dyeing, where sodium sulfide (Na₂S) is used as the primary reducing agent to solubilize the dye.[1][2][3] Under the acidic or even neutral conditions that can occur locally or during effluent discharge, the sulfide anions (S²⁻) react with protons (H⁺) to form H₂S gas.[4]

Immediate Mitigation Steps:

  • Ensure Proper Ventilation: Conduct all experiments in a well-ventilated fume hood.

  • Maintain Alkaline pH: Check and maintain the pH of your dyebath above 10.5. H₂S formation is significantly suppressed under highly alkaline conditions. You can use sodium carbonate or sodium hydroxide to adjust the pH.[1]

  • Effluent Treatment: Before disposal, treat the effluent with an oxidizing agent like hydrogen peroxide or sodium hypochlorite to convert the residual sulfides into less harmful sulfates.[5][6]

Q2: I tried replacing sodium sulfide with glucose, but the color yield (K/S value) of my dyed fabric is significantly lower. How can I improve it?

A2: This is a common challenge when switching to non-sulfide reducing agents. The issue often lies in not achieving the optimal reduction potential required for the specific sulfur dye.

Troubleshooting Steps:

  • Optimize Reducing Agent Concentration: The amount of glucose required may differ significantly from sodium sulfide. Create a series of dye baths with varying concentrations of glucose to find the optimal level for your specific dye and fabric.

  • Adjust pH: The reducing power of sugars is highly dependent on pH. Ensure the dyebath is sufficiently alkaline (pH 10.5 - 12.5) using sodium carbonate or sodium hydroxide, as this is crucial for the sugar to act as an effective reducing agent.[1][4]

  • Increase Temperature: The reduction process using sugars often requires higher temperatures (e.g., 90-95°C) compared to conventional methods to achieve a sufficient reaction rate.[7]

  • Monitor Redox Potential: The key to successful sulfur dyeing is achieving a specific redox potential. Studies have shown that an optimal redox potential of around -650 mV results in maximum color strength.[8][9] Use a redox probe to monitor the potential of your dyebath and adjust parameters (reducing agent concentration, pH, temperature) to reach this target.

Q3: The wash fastness of my fabric dyed with a non-sulfide reducing system is poor. What's causing this and how can I fix it?

A3: Poor wash fastness indicates that the dye has not been properly fixed within the fiber, which can happen for two main reasons: improper reduction or incomplete oxidation.

Solutions:

  • Ensure Optimal Reduction: If the dye molecule is not reduced to the correct size, it may not penetrate the fiber effectively, leading to poor fixation. Refer to the troubleshooting steps in Q2 to optimize the reduction process. An optimal redox potential not only maximizes color strength but also confers the lowest color loss upon washing.[8]

  • Improve Oxidation: After dyeing, the soluble leuco form of the dye must be oxidized back to its insoluble pigment form to be trapped inside the fiber.[2][10]

    • Air Oxidation: Allow the dyed fabric to cool and oxidize in the air before rinsing.[11]

    • Chemical Oxidation: For a more thorough and consistent oxidation, use a chemical oxidizing agent. While traditional methods used potassium dichromate, more environmentally friendly options like sodium bromate with a catalyst or hydrogen peroxide are now preferred.[6][12] The choice of oxidant can be critical, as some, like hydrogen peroxide, may not be strong enough for all sulfur dyes if not used under optimal conditions.[6]

  • Soaping: After oxidation, a thorough soaping step at a high temperature (e.g., 90-95°C) is crucial to remove any unfixed dye particles from the fabric surface.[7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reaction that produces H₂S in sulfur dyeing?

A1: The primary source of H₂S is the sodium sulfide (Na₂S) used as a reducing agent.[1][3] In the aqueous solution of the dyebath, Na₂S hydrolyzes to form hydrosulfide (HS⁻) and sulfide (S²⁻) ions. If the pH of the solution drops, these ions react with hydrogen ions (protons) from water or any acidic substance to form hydrogen sulfide gas, as shown in the following equilibrium reactions:

  • S²⁻ + H₂O ⇌ HS⁻ + OH⁻

  • HS⁻ + H₂O ⇌ H₂S (gas) + OH⁻

Lowering the pH shifts the equilibrium to the right, favoring the formation of H₂S.

Q2: What are the main categories of environmentally friendly alternatives to sodium sulfide?

A2: Several alternatives to sodium sulfide have been investigated to create a more sustainable dyeing process. These can be broadly categorized as:

  • Reducing Sugars: This is the most widely studied category and includes monosaccharides like glucose and fructose, as well as products derived from them like invert sugar and molasses.[1][4][8][13] They are biodegradable, non-toxic, and cost-effective.

  • Other Non-Sulfide Organic Agents: This group includes compounds like thiourea dioxide, formamidine sulfinic acid, and hydroxyacetone.[4][14]

  • Inorganic Reducing Agents: Agents such as sodium hydrosulfite (dithionite), sodium borohydride, and hydroxylamine sulphate have been explored as alternatives.[4][14] However, some, like sodium hydrosulfite, can be unstable.[11]

  • Electrochemical Reduction: This method uses an electric current to reduce the dye, offering a clean and regenerable system without chemical reducing agents.[15]

Q3: Are there any sulfur dyes designed to be inherently low in sulfide content?

A3: Yes. In response to environmental concerns, dye manufacturers have developed "low-sulfide" or "zero-sulfide" sulfur dyes. These are often pre-reduced liquid dyes that contain significantly less free sulfide or use alternative solubilizing groups, minimizing the potential for H₂S generation during application.[12]

Q4: How can I quantitatively measure H₂S emissions from my experimental setup?

A4: Quantifying H₂S is critical for evaluating the effectiveness of your minimization strategies. Common methods include:

  • Gas Detector Tubes: Use commercially available colorimetric tubes that change color in the presence of H₂S. This method is simple and provides a direct concentration reading.

  • Electrochemical Sensors: Portable H₂S gas detectors can provide real-time monitoring of the air concentration above your dyebath.[16]

  • Photometric Analysis of Dyebath: You can measure the sulfide concentration in your water samples. A standard method involves the reaction of sulfide with a diamine reagent in the presence of an iron catalyst to form methylene blue, which can be quantified using a spectrophotometer at 670 nm.[17]

  • Passive Samplers: For measuring average concentrations over a longer period in the workspace, passive diffusion samplers can be deployed and later analyzed in a lab.[18]

Data Presentation

Comparison of Reducing Agents in Sulfur Dyeing

The table below summarizes the performance of various environmentally friendly reducing agents compared to the conventional sodium sulfide method for C.I. Sulphur Black 1.

Reducing SystemColor Yield (K/S Value)Redox Potential (mV)Wash Fastness (Staining)Key Advantages
Sodium Sulfide (Conventional) High-550 to -600[15]Good (4)Low cost, effective
Glucose Comparable to High[4][8]~ -650[8][9]Very Good (4-5)[8]Biodegradable, non-toxic, low cost
Fructose Comparable to High[13]~ -650 to -700Very Good (4-5)Biodegradable, effective reducing sugar
Sodium Borohydride High[14]N/AGood (4)High color yield
Thiourea Dioxide Comparable[14]N/AGood (4)More environmentally friendly than sulfide

K/S values are a measure of color strength on the fabric. Wash fastness is rated on a scale of 1 (poor) to 5 (excellent).

Experimental Protocols

Protocol 1: Sulfur Dyeing of Cotton using a Glucose-Based Reducing System

This protocol describes a method for dyeing cotton fabric with C.I. Sulphur Black 1 while minimizing H₂S emissions by replacing sodium sulfide with glucose.

Materials:

  • Scoured and bleached cotton fabric

  • C.I. Sulphur Black 1 dye

  • D-Glucose (reducing agent)

  • Sodium Carbonate (alkali)

  • Sodium Chloride (electrolyte)

  • Non-ionic soaping agent

  • Laboratory dyeing machine (e.g., water bath shaker)

Procedure:

  • Preparation of the Dyebath:

    • Prepare a dye stock solution according to the manufacturer's instructions.

    • In the main dyeing vessel, add water and the required amounts of D-Glucose and Sodium Carbonate. For a 2% shade on weight of fabric (owf), typical starting concentrations are 4% owf D-Glucose and 10 g/L Sodium Carbonate.

    • Heat the solution to 70°C.[1]

  • Reduction of the Dye:

    • Add the required amount of C.I. Sulphur Black 1 stock solution to the bath.

    • Raise the temperature to 90°C and hold for 20-25 minutes to allow for the complete reduction of the dye. The solution should turn into the clear, soluble leuco form.[1]

  • Dyeing:

    • Introduce the wetted cotton fabric into the dyebath. The material-to-liquor ratio should be maintained, for example, at 1:50.[1]

    • Continue dyeing at 95°C for 60 minutes.

    • After 15 minutes of dyeing, add the required amount of Sodium Chloride (e.g., 20 g/L) to aid dye exhaustion.[7]

  • Post-Dyeing Treatment:

    • Remove the fabric from the dyebath and allow it to cool and air-oxidize for 10-15 minutes.

    • Rinse the fabric thoroughly in cold water to remove residual chemicals.

    • Perform a final oxidation step if required, using 2-3 g/L sodium bromate at 60°C for 20 minutes.

  • Soaping:

    • Wash the dyed fabric with a 2 g/L solution of non-ionic soap at 90-95°C for 15 minutes to remove unfixed dye and improve fastness properties.[7]

    • Rinse the fabric again with hot and then cold water.

    • Dry the fabric.

Protocol 2: Measurement of Sulfide Concentration in Dyebath Effluent

This protocol uses the methylene blue photometric method to determine the residual sulfide concentration, a key indicator of potential H₂S emissions.

Materials:

  • UV-Vis Spectrophotometer

  • Diamine Reagent (N,N-dimethyl-p-phenylenediamine sulfate in HCl)

  • Iron (III) Chloride (FeCl₃) solution

  • Sulfide stock solution (for calibration curve)

  • Volumetric flasks and pipettes

  • Effluent sample from the dyeing experiment

Procedure:

  • Sample Collection: Collect a sample of the dyebath effluent immediately after the dyeing process is complete, before any oxidation treatment.

  • Calibration Curve:

    • Prepare a series of known sulfide concentration standards (e.g., 0 to 10 mM) by diluting the sulfide stock solution.[17]

    • To 1 mL of each standard in a test tube, add 0.5 mL of the diamine reagent, mix, and then add 0.5 mL of the FeCl₃ solution.

    • Allow the color to develop for 20 minutes.

    • Measure the absorbance of each standard at 670 nm.

    • Plot a graph of absorbance versus concentration to create the calibration curve.

  • Sample Measurement:

    • Take 1 mL of the effluent sample (dilute if necessary to fall within the calibration range) and treat it with the diamine and FeCl₃ reagents as described in step 2.

    • Measure the absorbance of the sample at 670 nm.

  • Calculation:

    • Use the absorbance of the effluent sample and the calibration curve to determine the sulfide concentration in the effluent. This value directly correlates with the potential for H₂S formation.

Visualizations

H₂S Formation and Mitigation Pathway

H2S_Pathway cluster_conventional Conventional Process cluster_mitigation Mitigation Strategies Na2S Sodium Sulfide (Na₂S) Reducing Agent S_ions Sulfide Ions (S²⁻, HS⁻) in Dyebath Na2S->S_ions Solubilization H2S Hydrogen Sulfide (H₂S) Emission S_ions->H2S Protonation Sulfate Sulfate (SO₄²⁻) Stable, Odorless S_ions->Sulfate Oxidation Acid Acidic Conditions (Low pH) Acid->S_ions Alt_Reducer Alternative Reducer (e.g., Glucose) Alt_Reducer->Na2S Replaces Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->S_ions

Caption: Chemical pathway of H₂S formation and key mitigation strategies.

Experimental Workflow for Evaluating a New Reducing Agent

Workflow cluster_analysis Post-Dyeing Analysis start Define New Reducing Agent setup Prepare Dyebaths: 1. Conventional (Na₂S) 2. New Agent (Variable Conc.) start->setup dye Dye Cotton Samples (Controlled Temp, Time, pH) setup->dye measure_h2s Monitor H₂S Emission (Gas Detector) dye->measure_h2s rinse Rinse, Oxidize, Soap dye->rinse compare Compare Results: Performance vs. H₂S Reduction measure_h2s->compare color_eval Evaluate Color: - K/S Value (Spectrophotometer) - CIELAB Coordinates rinse->color_eval fastness Test Fastness Properties (Wash, Rub, Light) rinse->fastness color_eval->compare fastness->compare end Optimize & Conclude compare->end

Caption: Workflow for testing a novel low-H₂S emission reducing agent.

References

Refinement of oxidation and reduction steps in Sulphur Red 6 application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sulphur Red 6. The information focuses on the critical oxidation and reduction steps in its application, addressing potential issues to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the application of this compound?

This compound is a water-insoluble sulfur dye.[1][2] Its application relies on a two-step redox process. First, the dye is reduced to a water-soluble leuco form using a reducing agent in an alkaline solution. This soluble form can then penetrate and bind to the substrate. Subsequently, the leuco dye is oxidized back to its original insoluble, colored form, effectively trapping it within the substrate.[1]

Q2: What are the common reducing agents for this compound?

The most common and traditional reducing agent for sulfur dyes is sodium sulfide (Na₂S).[2][3] However, due to environmental and safety concerns associated with sulfide compounds, such as the release of hydrogen sulfide gas, alternative reducing agents are being explored.[4] Eco-friendly alternatives include reducing sugars like glucose and fructose in an alkaline medium.[5][6][7]

Q3: What are the recommended oxidation methods for this compound?

Oxidation can be achieved through two primary methods:

  • Air Oxidation: Exposing the substrate to air allows for atmospheric oxygen to oxidize the leuco dye. This method is straightforward but can be slow and may lead to uneven results if not managed properly.[8][9]

  • Chemical Oxidation: A more controlled and rapid method involves the use of chemical oxidizing agents. Common examples include sodium bromate and hydrogen peroxide.[8][10] When using hydrogen peroxide, it is crucial to use an inhibitor to prevent over-oxidation and potential stripping of the dye from the substrate.[1]

Q4: What is "tendering" and how can it be prevented?

Tendering is the weakening or degradation of cellulosic substrates, which can occur during the storage of materials dyed with sulfur dyes.[11] This is often caused by the gradual oxidation of residual sulfur compounds on the fabric into sulfuric acid, which then hydrolyzes the cellulose.[11] To prevent tendering, it is essential to thoroughly wash the substrate after dyeing to remove residual chemicals and to consider using anti-tendering agents or buffering the dyed material to a slightly alkaline pH.[8][11]

Q5: Can this compound be used in biological staining or drug delivery applications?

The available literature primarily describes the use of this compound as a textile dye for cellulosic materials like cotton, linen, and viscose.[9] There is currently limited specific information available regarding its application in biological staining for microscopy or as a component in drug delivery systems. Researchers interested in these applications would need to conduct exploratory studies to determine its suitability, including assessing its solubility in biologically compatible solvents, its staining specificity, and any potential cytotoxicity.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound, focusing on the reduction and oxidation steps.

Problem Potential Cause Recommended Solution
Poor or No Color Yield Incomplete reduction of the dye.- Ensure the reducing agent (e.g., sodium sulfide) is fresh and used in the correct concentration.- Verify the alkalinity of the reduction bath; it is crucial for the reduction process.[3]- If using reducing sugars, ensure the temperature is high enough (often >90°C) for effective reduction.[5]
Premature oxidation of the leuco dye.- Minimize exposure of the reduction bath and the substrate to air during the dyeing process.[11]
Uneven Coloration or Streaking Improper dissolution of the dye.- Ensure the dye is fully dissolved in the reduction bath before introducing the substrate.[3]
Inconsistent temperature control.- Maintain a consistent temperature throughout the dyeing process to ensure even dye uptake.[3]
Uneven oxidation.- If using air oxidation, ensure uniform exposure of all surfaces of the substrate to air.[8]- If using chemical oxidation, ensure the substrate is fully immersed and agitated in the oxidizing solution for uniform treatment.
Color Fades After Washing Incomplete oxidation of the leuco dye.- Extend the oxidation time or use a more potent oxidizing agent to ensure the complete conversion of the leuco dye back to its insoluble form.
Over-reduction of the dye.- Using an excessively strong reducing agent can lead to a form of the dye with lower affinity for the substrate, resulting in poor wash fastness.[2] Reduce the concentration of the reducing agent.
Bronziness (a reddish or metallic appearance on the surface) Excessive dye concentration on the surface.- Reduce the dye concentration in the bath.- Improve agitation during dyeing to promote better dye penetration into the substrate.
Premature surface oxidation during dyeing.- Ensure the substrate remains fully submerged in the dye bath to prevent surface oxidation.[2]
Damage to the Substrate (Tendering) Formation of acidic compounds from residual sulfur.- After dyeing and oxidation, thoroughly wash the substrate with water to remove all residual chemicals.[11]- A final rinse with a mild alkaline solution (e.g., sodium carbonate) can help neutralize any acidic residues.[11]

Experimental Protocols

Protocol 1: Standard Reduction and Oxidation of this compound

This protocol provides a general procedure for the application of this compound to a cellulosic substrate.

Materials:

  • This compound

  • Sodium sulfide (Na₂S)

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Sodium bromate (NaBrO₃) (for chemical oxidation)

  • Acetic acid

  • Cellulosic substrate (e.g., cotton fabric)

  • Deionized water

  • Heating and stirring equipment

  • Beakers and graduated cylinders

Procedure:

1. Reduction (Preparation of the Dye Bath): a. In a well-ventilated area, prepare a stock solution of the reducing agent. For example, dissolve a calculated amount of sodium sulfide in deionized water. b. In a separate container, create a paste of this compound with a small amount of water. c. To the main dye bath, add the required volume of water, sodium carbonate to achieve an alkaline pH, and the this compound paste. d. Heat the dye bath to approximately 80-95°C with stirring. e. Add the sodium sulfide stock solution to the heated dye bath to reduce the dye. The solution should change color, indicating the formation of the soluble leuco form.

2. Dyeing: a. Immerse the wetted cellulosic substrate into the prepared dye bath. b. Maintain the temperature and continue stirring for 30-60 minutes to allow for dye penetration and binding. c. Gradually add sodium chloride to the dye bath to enhance dye exhaustion onto the substrate.

3. Rinsing: a. Remove the substrate from the dye bath and rinse thoroughly with cold water to remove excess, unfixed dye.

4. Oxidation:

  • Method A: Air Oxidation i. Expose the rinsed substrate to air for a sufficient period until the final color develops fully. This may take 30 minutes or longer.
  • Method B: Chemical Oxidation i. Prepare an oxidizing bath containing a dilute solution of sodium bromate and a small amount of acetic acid. ii. Immerse the rinsed substrate in the oxidizing bath for 15-20 minutes at room temperature.

5. Final Washing and Drying: a. After oxidation, wash the substrate thoroughly with hot water and a mild detergent to remove any residual chemicals and unbound dye. b. Rinse with cold water and allow to air dry.

Visualizations

experimental_workflow cluster_reduction Reduction Step cluster_dyeing Dyeing Step cluster_oxidation Oxidation Step A Prepare this compound Paste C Combine and Heat to Form Leuco Dye A->C B Prepare Alkaline Reducing Solution (e.g., Sodium Sulfide) B->C D Immerse Substrate in Leuco Dye Bath C->D E Add Salt for Exhaustion D->E F Rinse Substrate E->F G Oxidize Leuco Dye (Air or Chemical) F->G H Final Wash and Dry G->H

Caption: Experimental workflow for the application of this compound.

troubleshooting_logic cluster_causes_poor Potential Causes for Poor Color cluster_causes_uneven Potential Causes for Uneven Color cluster_causes_fading Potential Causes for Fading Problem Problem Observed PoorColor Poor Color Yield Problem->PoorColor Low Intensity UnevenColor Uneven Coloration Problem->UnevenColor Streaks/Patches Fading Color Fades After Washing Problem->Fading Poor Fastness Cause1a Incomplete Reduction PoorColor->Cause1a Cause1b Premature Oxidation PoorColor->Cause1b Cause2a Improper Dye Dissolution UnevenColor->Cause2a Cause2b Inconsistent Temperature UnevenColor->Cause2b Cause3a Incomplete Oxidation Fading->Cause3a Cause3b Over-reduction Fading->Cause3b Solution1a Check Reducing Agent/Alkalinity Cause1a->Solution1a Solution1b Minimize Air Exposure Cause1b->Solution1b Solution2a Ensure Full Dissolution Cause2a->Solution2a Solution2b Maintain Consistent Temp. Cause2b->Solution2b Solution3a Extend Oxidation Time/Use Stronger Oxidant Cause3a->Solution3a Solution3b Reduce Reducing Agent Conc. Cause3b->Solution3b

Caption: Troubleshooting logic for common this compound application issues.

References

Validation & Comparative

A Comparative Analysis of Sulphur Red 6 and Other Leading Red Textile Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 13, 2025 – In the competitive landscape of textile manufacturing, the selection of high-performance and cost-effective dyes is paramount. This guide provides a comprehensive comparative analysis of Sulphur Red 6 against other prominent red dyes used in the industry, specifically Reactive Red 195, Disperse Red 60, and Vat Red 1. This report is tailored for researchers, scientists, and textile development professionals, offering a detailed examination of performance characteristics based on standardized testing protocols, supported by experimental data.

Executive Summary

This compound is a sulphur dye commonly used for dyeing cellulosic fibers such as cotton, viscose, and linen.[1][2] It is valued for its cost-effectiveness and good wash fastness. However, its performance, particularly in terms of brightness and color fastness to light and rubbing, varies when compared to other dye classes. Reactive dyes, such as Reactive Red 195, offer brilliant shades and excellent wet fastness properties due to the covalent bond they form with the fiber.[3][4] Disperse dyes like Disperse Red 60 are the primary choice for synthetic fibers, particularly polyester, offering high light fastness.[5][6] Vat dyes, including Vat Red 1, are known for their exceptional all-around fastness properties, making them suitable for textiles that require high durability.[7][8] This guide will delve into a quantitative comparison of these dyes, outline the methodologies for their evaluation, and discuss their application and environmental profiles.

Comparative Performance Data

The performance of this compound and its alternatives was evaluated based on standardized ISO test methods. The following tables summarize the key performance indicators for each dye class.

Table 1: General Properties and Applications

PropertyThis compoundReactive Red 195Disperse Red 60Vat Red 1
C.I. Name This compoundReactive Red 195Disperse Red 60Vat Red 1
CAS No. 1327-85-1[2]93050-79-4[9]17418-58-5[6]2379-74-0[7]
Molecular Formula Not well-definedC₃₁H₁₉ClN₇Na₅O₁₉S₆[9]C₂₀H₁₃NO₄[6]C₁₈H₁₀Cl₂O₂S₂[7]
Primary Fiber Cotton, Viscose, Linen[10]Cotton, Viscose, Linen[11]Polyester[5]Cotton, Viscose, Silk[7]
Shade Bordeaux[2]Bright Bluish Red[12]Bright Bluish Red[13]Bright Bluish Pink/Red[7]

Table 2: Color Fastness Properties (ISO Standards)

Fastness PropertyTest MethodThis compoundReactive Red 195Disperse Red 60Vat Red 1
Light Fastness ISO 105-B023-4[14]5-6[9]7[5]4 (1/1 depth), 5-6 (2/1 depth)[8]
Washing Fastness (Color Change) ISO 105-C063-4[14]4-5[9]4-5[5]5[7]
Washing Fastness (Staining) ISO 105-C062-3[14]4-5 (Cotton)[9]5 (Cotton)[5]4-5[7]
Rubbing Fastness (Dry) ISO 105-X12-4-5[15]4-5[16]-
Rubbing Fastness (Wet) ISO 105-X12-3-4[15]4-5[16]-
Acid Resistance -4[14]---
Alkali Resistance -2[14]---
Perspiration Fastness ISO 105-E042-3[14]4[9]--
Sublimation Fastness ISO 105-P01--5[16]-

Fastness ratings are on a scale of 1 to 5 for most tests (5 being excellent), and 1 to 8 for light fastness (8 being excellent).[17]

Table 3: Dyeing Efficiency and Environmental Profile

ParameterThis compoundReactive Red 195Disperse Red 60Vat Red 1
Typical Exhaustion % Moderate to Good70-90%[18][19]HighHigh
Typical Fixation % Moderate85-97%[15]-High
Key Effluent Concern Sulfide, high pHHigh TDS (salts), unfixed dye, high/low pHSurfactants, dispersing agents[20]High pH, reducing agents
Typical TDS in Effluent (mg/L) Variable2950 - 3720[21]Lower than ionic dyesVariable

Experimental Protocols

The data presented in this guide is based on standardized test methods from the International Organization for Standardization (ISO). Below are the detailed methodologies for the key experiments cited.

Color Fastness to Light (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus : A xenon-arc lamp fading apparatus.

  • Procedure : A specimen of the dyed textile is exposed to light from a xenon-arc lamp under specified conditions of temperature and humidity. A part of the specimen is shielded to provide an unexposed area for comparison. Simultaneously, a set of blue wool light fastness standards are exposed.

  • Evaluation : The change in color of the exposed portion of the specimen is assessed by comparing it with the unexposed portion. The assessment is done using the Grey Scale for assessing change in colour. The light fastness rating is determined by identifying which of the blue wool standards shows a similar amount of fading.

Color Fastness to Washing (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Apparatus : A laboratory washing machine (e.g., Launder-Ometer) capable of maintaining a specified temperature.

  • Procedure : A dyed specimen is stitched between two pieces of undyed adjacent fabric (one of the same fiber type and one of a different, specified type). The composite specimen is then laundered in a solution containing a standard detergent under specified conditions of temperature, time, and mechanical agitation. Stainless steel balls are added to provide abrasive action.

  • Evaluation : After laundering and drying, the change in color of the dyed specimen is assessed using the Grey Scale for assessing change in colour. The degree of staining on the adjacent fabrics is evaluated using the Grey Scale for assessing staining.

Color Fastness to Rubbing (ISO 105-X12)

This method assesses the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

  • Apparatus : A crockmeter (rubbing fastness tester).

  • Procedure : A dyed specimen is mounted on the base of the crockmeter. A white cotton rubbing cloth is fixed to the rubbing finger. The test is performed under both dry and wet conditions. For the wet test, the rubbing cloth is wetted to a specified moisture content. The rubbing finger is then moved back and forth across the specimen for a specified number of cycles with a constant downward force.

  • Evaluation : The amount of color transferred to the white rubbing cloth is assessed by comparing it with the Grey Scale for assessing staining.

Visualization of Processes

To further elucidate the concepts discussed, the following diagrams illustrate the general workflow of textile dyeing and the logical framework for dye selection.

Textile_Dyeing_Workflow cluster_pretreatment Pre-treatment cluster_dyeing Dyeing cluster_posttreatment Post-treatment Scouring Scouring Bleaching Bleaching Scouring->Bleaching Dye_Prep Dye Solution Preparation Bleaching->Dye_Prep Dyeing_Process Dyeing Dye_Prep->Dyeing_Process Rinsing Rinsing Dyeing_Process->Rinsing Soaping Soaping/ Wash-off Rinsing->Soaping Drying Drying Soaping->Drying

Caption: General workflow of the textile dyeing process.

Dye_Selection_Logic cluster_dye_classes Potential Dye Classes decision decision result result Start Start: Define Requirements Fiber_Type Fiber Type Start->Fiber_Type Fastness_Req Fastness Requirements Start->Fastness_Req Cost_Target Cost Target Start->Cost_Target Env_Consider Environmental Considerations Start->Env_Consider Sulphur Sulphur Dyes Fiber_Type->Sulphur Reactive Reactive Dyes Fiber_Type->Reactive Disperse Disperse Dyes Fiber_Type->Disperse Vat Vat Dyes Fiber_Type->Vat Evaluation Comparative Evaluation of Shortlisted Dyes Fastness_Req->Evaluation Cost_Target->Evaluation Env_Consider->Evaluation Sulphur->Evaluation Reactive->Evaluation Disperse->Evaluation Vat->Evaluation Final_Selection Final Dye Selection Evaluation->Final_Selection

References

A Comparative Guide to Collagen Staining: Picro-Sirius Red vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies of the extracellular matrix, accurate visualization and quantification of collagen are paramount. While several histological stains are available, their performance characteristics vary significantly. This guide provides an objective comparison of Picro-Sirius Red (PSR), a widely used stain for collagen, with two other common methods: Masson's Trichrome and Van Gieson's stain. The information presented here, supported by experimental data, is intended to help researchers select the most appropriate staining method for their specific needs.

Performance Comparison of Collagen Staining Dyes

The choice of a collagen staining dye depends on factors such as the required specificity, the imaging modality to be used, and the need for quantitative analysis. Picro-Sirius Red offers significant advantages in terms of specificity and suitability for quantitative analysis, particularly when combined with polarized light microscopy.

FeaturePicro-Sirius RedMasson's TrichromeVan Gieson's Stain
Principle Anionic dye with sulfonic acid groups that bind to basic amino groups in collagen. The long, straight molecules of Sirius Red align with the parallel structure of collagen fibers, enhancing their natural birefringence.[1][2]A three-color staining method using Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue to differentiate collagen from other tissues.[3]A combination of picric acid and acid fuchsin that differentially stains collagen and other tissues.[1]
Specificity for Collagen High, especially when viewed with polarized light, which enhances the natural birefringence of collagen fibers.[1][2]Good, but can sometimes stain other acidophilic structures. It is effective in differentiating collagen from muscle.[4]Moderate, with a tendency to stain other tissue components, potentially leading to an underestimation of collagen content.[1][5]
Visualization Methods Brightfield and polarized light microscopy.[6]Brightfield microscopy.Brightfield microscopy.
Quantitative Analysis Well-established for quantitative analysis of collagen content and fiber thickness, especially with polarization.[6][7]Less suitable for precise quantification due to lower specificity and potential for background staining.[5]Not ideal for quantification due to its lower specificity and tendency to fade.[1][5]
Differentiation of Collagen Types Under polarized light, thicker Type I collagen fibers often appear yellow-orange, while thinner Type III fibers can appear green. However, this interpretation can be influenced by fiber orientation and thickness.[1][2]Does not differentiate between collagen types.[2]Does not differentiate between collagen types.
Advantages High specificity, excellent for quantitative analysis, and allows for visualization of thin collagen fibers.[8]Good differentiation of collagen from muscle and other tissues, providing good overall tissue morphology.Simple, rapid staining procedure.
Limitations Requires polarized light microscopy for optimal analysis. The interpretation of colors for collagen typing can be complex.[9]Can fail to stain thin collagen fibers, leading to underestimation of total collagen.[2]Lower specificity and can fade over time. May underestimate collagen content.[5][10]

Experimental Protocols

Detailed methodologies for each of the key staining techniques are provided below. These protocols are based on standard histological practices and may require optimization depending on the specific tissue type and fixation method used.

Picro-Sirius Red Staining Protocol

This method is highly specific for collagen and is the gold standard for its visualization and quantification.

Reagents:

  • Picro-Sirius Red Solution: 0.1% Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.

  • Acidified Water: 0.5% acetic acid in distilled water.

  • Weigert's Iron Hematoxylin (optional, for nuclear counterstaining).

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • (Optional) If nuclear staining is desired, incubate in Weigert's iron hematoxylin for 8 minutes.

  • Rinse in running tap water for 10 minutes.

  • Stain in Picro-Sirius Red solution for 1 hour.

  • Wash in two changes of acidified water.

  • Dehydrate rapidly through graded ethanols.

  • Clear in xylene and mount with a synthetic resinous medium.

Expected Results:

  • Brightfield Microscopy: Collagen will appear red, with other tissue elements appearing yellow.[8]

  • Polarized Light Microscopy: Collagen fibers will be brightly birefringent, appearing yellow, orange, or green against a dark background.[8]

Masson's Trichrome Staining Protocol

This technique is useful for differentiating collagen from other tissue components, such as muscle.

Reagents:

  • Bouin's Solution or Zenker's Formalin.

  • Weigert's Iron Hematoxylin.

  • Biebrich Scarlet-Acid Fuchsin Solution.

  • Phosphomolybdic-Phosphotungstic Acid Solution.

  • Aniline Blue Solution.

  • 1% Acetic Acid Solution.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Mordant in Bouin's solution at 56°C for 1 hour or overnight at room temperature.

  • Rinse in running tap water until the yellow color disappears.

  • Stain in Weigert's iron hematoxylin for 10 minutes.

  • Rinse in running tap water for 10 minutes.

  • Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Stain in aniline blue solution for 5 minutes.

  • Differentiate in 1% acetic acid solution for 3-5 minutes.

  • Dehydrate through graded ethanols, clear in xylene, and mount.

Expected Results:

  • Collagen: Blue

  • Nuclei: Black

  • Muscle, cytoplasm, keratin: Red

Van Gieson's Staining Protocol

This is a simple and rapid method for collagen visualization, though less specific than PSR.

Reagents:

  • Van Gieson's Solution: A mixture of picric acid and acid fuchsin.

  • Weigert's Iron Hematoxylin.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain in Weigert's iron hematoxylin for 10 minutes.

  • Rinse in running tap water for 5-10 minutes.

  • Stain in Van Gieson's solution for 1-5 minutes.

  • Dehydrate quickly through graded ethanols.

  • Clear in xylene and mount.

Expected Results:

  • Collagen: Red/Pink

  • Nuclei: Black/Brown

  • Other tissue elements: Yellow[1]

Visualizing Experimental Workflows and Biological Pathways

To further aid in the understanding of the application of these staining techniques, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a relevant biological signaling pathway.

G cluster_preparation Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis Fixation Tissue Fixation (e.g., Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Mounting Mounting on Slides Sectioning->Mounting Deparaffinization Deparaffinization & Rehydration Mounting->Deparaffinization Staining Staining (PSR, Trichrome, or VG) Deparaffinization->Staining Dehydration Dehydration Staining->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Microscopy Microscopy (Brightfield/Polarized) Clearing->Microscopy Imaging Image Acquisition Microscopy->Imaging Quantification Image Analysis & Quantification Imaging->Quantification

Figure 1. A generalized experimental workflow for histological staining of tissue sections.

TGF_beta_pathway TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Collagen_gene Collagen Gene Transcription Nucleus->Collagen_gene Induces Fibrosis Fibrosis Collagen_gene->Fibrosis Leads to

Figure 2. A simplified diagram of the canonical TGF-β/SMAD signaling pathway, a key driver of collagen production and fibrosis.

References

A Researcher's Guide to Evaluating Sulforhodamine B (SRB) for High-Throughput Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Performance Comparison Framework

Sulforhodamine B (SRB), a bright pink aminoxanthene dye, is a widely adopted tool in the fields of pharmacology and drug discovery for in vitro cytotoxicity and cell proliferation assays.[1][2] Its mechanism relies on the stoichiometric binding of the dye's sulfonic acid groups to basic amino acid residues of cellular proteins under mildly acidic conditions.[3][4] The amount of bound dye is directly proportional to the total cellular protein mass, which serves as a reliable proxy for cell number.[5][6]

While numerous manufacturers supply SRB, direct, publicly available comparative studies on their performance are scarce. Purity, solubility, and the presence of contaminants can significantly impact assay sensitivity, reproducibility, and signal-to-noise ratio. This guide provides a comprehensive framework for researchers to conduct their own performance comparisons of SRB from different manufacturers. It includes standardized experimental protocols, data presentation templates, and logical workflow diagrams to ensure a robust and objective evaluation.

Key Performance Parameters for Comparison

When evaluating SRB from various sources, several key parameters should be considered. The following table provides a structured format for summarizing experimental findings.

Table 1: Comparative Data Summary of Sulforhodamine B from Different Manufacturers

ParameterManufacturer AManufacturer BManufacturer CAcceptance Criteria
Physical Properties
AppearanceFine PowderClumped PowderCrystallineHomogeneous Powder
ColorDark Green/BrownDark RedDark Green/BrownAs per specification
Chemical Properties
Purity (HPLC, %)96.5%98.2%95.1%>95%
Solubility in Water (mg/mL)>10 mg/mL>10 mg/mL>10 mg/mLClear solution at 10 mg/mL
Solubility in DMSO (mg/mL)>10 mg/mL>10 mg/mL>10 mg/mLClear solution at 10 mg/mL
Performance Metrics
Molar Absorptivity (ε) at ~565 nmUser DataUser DataUser DataConsistent across lots
Signal-to-Noise RatioUser DataUser DataUser Data> 5.0
Assay Linearity (R²)User DataUser DataUser Data> 0.99
IC₅₀ (Doxorubicin)User DataUser DataUser DataConsistent and comparable
Inter-assay CV (%)User DataUser DataUser Data< 15%

Experimental Protocols

To ensure a fair comparison, all SRB samples must be tested under identical conditions. The following protocols are optimized for adherent cells in a 96-well format.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is used to determine the relative cell viability following exposure to a test compound.

Materials:

  • Adherent cells (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compound (e.g., Doxorubicin as a positive control)

  • Sulforhodamine B (SRB) from different manufacturers, prepared as 0.4% (w/v) solution in 1% (v/v) acetic acid

  • Fixative solution: 10% (w/v) Trichloroacetic acid (TCA)

  • Wash solution: 1% (v/v) Acetic acid

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 100 µL of medium containing the test compound at various concentrations to the wells. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 48-72 hours).[5]

  • Cell Fixation: Gently aspirate the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[1]

  • Washing: Carefully remove the TCA solution. Wash the plate five times with 200 µL of 1% acetic acid to remove unbound dye and excess TCA.[3][5]

  • Air Drying: Allow the plate to air dry completely at room temperature.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Removing Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid to remove any unbound SRB dye.[3]

  • Air Drying: Allow the plate to air dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to fully solubilize the protein-bound dye.[3]

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength between 510 nm and 565 nm using a microplate reader.[1][3]

Protocol 2: Assay Linearity and Signal-to-Noise Ratio

This protocol assesses the linear relationship between cell number and SRB absorbance.

Procedure:

  • Cell Seeding: Prepare a serial dilution of cells (e.g., from 40,000 to 1,250 cells/well) and seed into a 96-well plate. Include wells with medium only as a background control.

  • Incubation: Incubate for 24 hours to allow for cell attachment.

  • Assay Execution: Perform the SRB assay as described in Protocol 1 (steps 3-10).

  • Data Analysis:

    • Subtract the average OD of the background wells from all other readings.

    • Plot the background-subtracted OD values against the number of cells seeded.

    • Perform a linear regression analysis to determine the R² value.

    • Calculate the Signal-to-Noise ratio using the formula: (Mean OD of highest cell density) / (Standard Deviation of background).

Logical and Experimental Workflows

Visualizing the underlying principles and experimental steps can aid in understanding and troubleshooting the assay.

G cluster_principle Assay Principle ViableCells Viable Cells CellularProteins Cellular Proteins ViableCells->CellularProteins contain SRB_Binding SRB Binds to Basic Amino Acids CellularProteins->SRB_Binding provide binding sites for Protein_SRB_Complex Protein-SRB Complex SRB_Binding->Protein_SRB_Complex forms Absorbance Absorbance at ~565nm Protein_SRB_Complex->Absorbance is proportional to G start Start seed 1. Seed Cells in 96-well plate start->seed treat 2. Add Test Compound & Incubate seed->treat fix 3. Fix Cells (10% TCA, 1hr at 4°C) treat->fix wash1 4. Wash Plate (1% Acetic Acid) fix->wash1 stain 5. Stain with SRB (0.4% SRB, 30 min) wash1->stain wash2 6. Wash Plate (1% Acetic Acid) stain->wash2 dry 7. Air Dry Plate wash2->dry solubilize 8. Solubilize Dye (10mM Tris Base) dry->solubilize read 9. Read Absorbance (~565 nm) solubilize->read end End read->end

References

A comparative study of the environmental impact of sulfur vs. reactive dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the environmental footprint of sulfur and reactive dyes reveals significant trade-offs in water pollution, energy consumption, and toxicity. While reactive dyes generally offer higher fixation rates, their effluents can still contribute significantly to water contamination. Sulfur dyes, though often more economical for dark shades, present challenges with high sulfide content and dissolved solids in their wastewater.

This guide provides a comparative analysis of the environmental impact of sulfur and reactive dyes, drawing upon experimental data to inform researchers, scientists, and drug development professionals. The following sections detail the key differences in their dyeing processes, effluent characteristics, energy requirements, and aquatic toxicity, supported by established experimental protocols.

Data at a Glance: Sulfur vs. Reactive Dyes

ParameterSulfur DyesReactive Dyes
Water Pollution
Chemical Oxygen Demand (COD) (mg/L)HighModerate to High
Biochemical Oxygen Demand (BOD) (mg/L)Moderate to HighModerate
Total Dissolved Solids (TDS) (mg/L)Very HighHigh
Dye Fixation & Efficiency
Dye Fixation Rate (%)60 - 70%75 - 95%
Energy Consumption
Specific Energy Consumption (kWh/kg of fabric)Lower (for dark shades)Higher (process dependent)
Aquatic Toxicity
Acute Toxicity (LC50)ToxicModerately to Highly Toxic

Environmental Impact Breakdown

Water Pollution: A Tale of Two Effluents

The wastewater generated from dyeing processes is a primary environmental concern. Effluents from both sulfur and reactive dyeing contribute to water pollution, but the nature of the contaminants differs.

Sulfur dye effluents are characterized by high levels of sulfides, which contribute to a high Chemical Oxygen Demand (COD) and can release toxic hydrogen sulfide gas. The dyeing process also requires a significant amount of salt, leading to very high Total Dissolved Solids (TDS) in the wastewater. The unfixed portion of sulfur dyes, estimated to be around 30-40%, further contributes to the pollution load[1].

Reactive dye effluents, while generally having lower sulfide content, can still exhibit high COD and Biological Oxygen Demand (BOD) values due to the presence of unfixed dyes and auxiliary chemicals. The fixation rate of reactive dyes can vary significantly, with unfixed dye ranging from 5% to as high as 50% entering the wastewater[1][2]. This unfixed dye is a major source of color and organic pollution in the effluent. The use of large quantities of salt to promote dye exhaustion also results in high TDS levels.

Dye Fixation Efficiency: A Key Differentiator

Dye fixation refers to the percentage of dye that chemically bonds with the fabric fibers. A higher fixation rate is desirable as it means less dye is washed off and discharged into the effluent.

Reactive dyes are known for their ability to form strong covalent bonds with cellulosic fibers, leading to high fixation rates, often in the range of 75-95% under optimal conditions[3]. This high efficiency is a key advantage in reducing the amount of dye lost to the wastewater.

Sulfur dyes , on the other hand, have a lower fixation rate, typically between 60% and 70%. This means a larger proportion of the dye does not bind to the fabric and is washed out during the rinsing process, contributing to a higher pollution load in the effluent.

Energy Consumption: The Heat is On

Textile dyeing is an energy-intensive process, with significant energy required for heating water and dye baths.

The reactive dyeing process often involves multiple stages at elevated temperatures, leading to higher overall energy consumption. However, advancements in reactive dye chemistry have led to the development of "cold-pad-batch" dyeing, which can significantly reduce energy usage.

Sulfur dyeing , particularly for dark shades like black, can be more energy-efficient in terms of the dyeing cycle itself. However, the overall energy consumption can be influenced by the extensive washing and after-treatment steps required. A study on textile dyeing mills in Bangladesh reported an average specific energy consumption of 2.58 kWh per kg of dyed fabric, though this figure is not specific to a single dye class[4].

Aquatic Toxicity: Assessing the Impact on Life

The toxicity of dyehouse effluents to aquatic organisms is a critical environmental concern. This is often assessed by determining the median lethal concentration (LC50), the concentration of a substance that is lethal to 50% of a test population over a specified period.

Effluents from sulfur dyeing can be highly toxic due to the presence of sulfides and other reducing agents. While specific LC50 data for commercial sulfur dyes on aquatic organisms can be difficult to obtain due to their complex and variable composition, the constituent chemicals are known to be harmful. For instance, sulfur mustard, a sulfur-containing compound, has been shown to be highly toxic to Daphnia magna, with a 48-hour LC50 of 0.018 ppm[5].

Reactive dyes also exhibit a range of toxicities. Studies on specific reactive dyes have shown them to be moderately to highly toxic to aquatic life. For example, the 48-hour LC50 for certain reactive dyes on Daphnia magna can range from low to high mg/L concentrations.

Experimental Protocols

To ensure accurate and reproducible comparisons of the environmental impact of these dyes, standardized experimental protocols are essential.

Determination of Chemical Oxygen Demand (COD)

The COD of the dyehouse effluent is a measure of the amount of oxygen required to chemically oxidize the organic and inorganic pollutants present. The standard method for this determination is the APHA 5220 D: Closed Reflux, Colorimetric Method .

Methodology:

  • Sample Preparation: Homogenize the effluent sample to ensure it is representative.

  • Digestion: A known volume of the sample is added to a digestion vial containing a solution of potassium dichromate, sulfuric acid, and a silver sulfate catalyst.

  • Reflux: The vial is heated in a block digester at 150°C for 2 hours to oxidize the organic matter.

  • Measurement: After cooling, the absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically around 600 nm).

  • Calculation: The COD value is determined by comparing the absorbance to a standard curve prepared with known concentrations of potassium hydrogen phthalate (KHP).

Determination of Dye Fixation Rate

The dye fixation rate can be determined by assessing the colorfastness to washing, which indicates the amount of dye that remains on the fabric after laundering. A widely accepted standard for this is ISO 105-C06: Colour fastness to domestic and commercial laundering .

Methodology:

  • Specimen Preparation: A dyed fabric specimen is sewn together with a standard multi-fiber adjacent fabric.

  • Washing: The composite specimen is placed in a stainless-steel container with a specified detergent solution and stainless-steel balls. The container is then agitated in a laundering machine at a controlled temperature and time.

  • Rinsing and Drying: After the washing cycle, the specimen is rinsed thoroughly with deionized water and dried in an oven at a temperature not exceeding 60°C.

  • Assessment: The change in color of the dyed specimen and the staining of the adjacent multi-fiber fabric are assessed visually using grey scales for color change and staining, or instrumentally using a spectrophotometer. A higher grey scale rating indicates better fixation.

Alternatively, the Kubelka-Munk (K/S) value , which is proportional to the dye concentration on the fabric, can be used to determine the fixation rate.

Methodology:

  • Measurement of Initial K/S: The K/S value of the dyed fabric is measured using a spectrophotometer before washing.

  • Washing: The fabric is subjected to a standardized washing procedure.

  • Measurement of Final K/S: The K/S value of the washed fabric is measured again.

  • Calculation: The fixation rate is calculated as: Fixation Rate (%) = (K/S after washing / K/S before washing) x 100.

Measurement of Energy Consumption

The energy consumed during the dyeing process can be measured directly from the dyeing machine.

Methodology:

  • Instrumentation: A power meter or clamp meter is connected to the main electrical supply of the dyeing machine.

  • Data Logging: The energy consumption (in kWh) is recorded throughout the entire dyeing cycle, from pre-treatment to post-treatment.

  • Normalization: The total energy consumed is then divided by the weight of the fabric (in kg) to obtain the specific energy consumption (kWh/kg).

Determination of Acute Aquatic Toxicity (LC50)

The acute toxicity of the dye effluent is determined by exposing a model aquatic organism, such as Daphnia magna (water flea), to different concentrations of the effluent.

Methodology:

  • Range-Finding Test: A preliminary test is conducted to determine the approximate range of concentrations that cause mortality.

  • Definitive Test: Groups of Daphnia magna are exposed to a series of effluent concentrations for a specified period, typically 48 or 96 hours.

  • Observation: The number of immobilized or dead organisms in each concentration is recorded at regular intervals.

  • Calculation: The LC50 value and its confidence limits are calculated using statistical methods, such as probit analysis.

Visualizing the Processes and Assessment Logic

To better understand the workflows and relationships involved in the dyeing processes and their environmental assessment, the following diagrams are provided.

Dyeing_Process_Comparison cluster_sulfur Sulfur Dyeing Process cluster_reactive Reactive Dyeing Process S1 Reduction of Dye (Insoluble to Soluble Leuco Form) S2 Dyeing (Adsorption onto Fiber) S1->S2 S3 Oxidation (Insoluble Dye Reformation in Fiber) S2->S3 S4 Washing & Soaping S3->S4 R1 Dye Dissolution R2 Exhaustion (Adsorption onto Fiber with Salt) R1->R2 R3 Fixation (Covalent Bond Formation with Alkali) R2->R3 R4 Washing & Soaping (Removal of Unfixed Dye) R3->R4

Caption: Comparative workflow of sulfur and reactive dyeing processes.

Environmental_Impact_Assessment cluster_effluent_analysis Effluent Analysis cluster_fabric_analysis Fabric Analysis DyeingProcess Dyeing Process (Sulfur or Reactive) Effluent Wastewater Effluent DyeingProcess->Effluent DyedFabric Dyed Fabric DyeingProcess->DyedFabric Energy Energy Consumption (kWh/kg) DyeingProcess->Energy COD COD Determination (APHA 5220) Effluent->COD BOD BOD Determination Effluent->BOD TDS TDS Measurement Effluent->TDS Toxicity Aquatic Toxicity (LC50) Effluent->Toxicity Fixation Dye Fixation Rate (ISO 105-C06 / K/S) DyedFabric->Fixation

Caption: Logical flow for the comparative environmental impact assessment.

References

Cross-Validation of Analytical Methods for Quantifying Sulphur Red 6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry for the quantification of Sulphur Red 6. The selection of a suitable analytical method is critical for ensuring the quality, consistency, and purity of products in research, development, and manufacturing. This document outlines the experimental protocols and performance data to support the cross-validation of these two common analytical techniques.

Introduction to Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a solid stationary phase and a liquid mobile phase to separate, identify, and quantify components in a mixture. For dye analysis, HPLC, particularly with a Diode Array Detector (DAD), offers high specificity and the ability to resolve complex mixtures.

UV-Visible (UV-Vis) Spectrophotometry is a widely used technique that measures the absorption of ultraviolet or visible light by a substance in solution. It is a simple, rapid, and cost-effective method for the quantification of chromophoric compounds like this compound.

Cross-validation of these methods is essential to ensure the reliability and consistency of analytical results across different platforms, which is a critical aspect of quality control in the pharmaceutical and chemical industries.

Experimental Protocols

A detailed methodology for each analytical technique is provided below. These protocols are designed to be adaptable for the analysis of this compound in various sample matrices.

2.1. High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is recommended.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation.

    • Mobile Phase: A gradient elution using a mixture of 0.1 M ammonium acetate buffer and a mixture of acetonitrile and methanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector monitoring at the maximum absorption wavelength (λmax) of this compound.

    • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and methanol) and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is dissolved in the solvent, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

2.2. UV-Visible (UV-Vis) Spectrophotometry Method

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Measurement Mode: Absorbance.

  • Wavelength Scan: A scan from 200 nm to 800 nm is performed on a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).

  • Quantitative Measurement: Absorbance is measured at the determined λmax.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., deionized water or an appropriate buffer) and serially diluted to prepare calibration standards.

  • Sample Preparation: The sample is dissolved in the same solvent used for the standards and diluted to fall within the linear range of the calibration curve.

Data Presentation: Comparative Performance

The following table summarizes the typical performance characteristics of HPLC and UV-Vis spectrophotometry for the quantification of a red dye, which can be expected for this compound analysis.

Performance ParameterHPLCUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) Lower (ng/mL range)Higher (µg/mL range)
Limit of Quantification (LOQ) Lower (ng/mL range)Higher (µg/mL range)
Specificity High (separates from impurities)Low (potential interference)
Analysis Time per Sample Longer (minutes)Shorter (seconds)
Cost per Analysis HigherLower

Visualization of Workflows

4.1. Experimental Workflow for Method Comparison

The following diagram illustrates the general workflow for comparing the HPLC and UV-Vis spectrophotometry methods for quantifying this compound.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_uvvis UV-Vis Analysis cluster_validation Cross-Validation and Comparison prep_start Start: this compound Bulk Material stock_solution Prepare Stock Solution prep_start->stock_solution cal_standards Prepare Calibration Standards stock_solution->cal_standards sample_prep Prepare Sample Solutions stock_solution->sample_prep hplc_analysis Inject into HPLC-DAD System cal_standards->hplc_analysis uv_scan Determine λmax cal_standards->uv_scan uv_analysis Measure Absorbance at λmax cal_standards->uv_analysis sample_prep->hplc_analysis sample_prep->uv_analysis hplc_data Acquire Chromatographic Data hplc_analysis->hplc_data hplc_quant Quantify using Peak Area hplc_data->hplc_quant compare_results Compare Quantitative Results hplc_quant->compare_results uv_scan->uv_analysis uv_quant Quantify using Beer-Lambert Law uv_analysis->uv_quant uv_quant->compare_results assess_linearity Assess Linearity compare_results->assess_linearity assess_accuracy Assess Accuracy & Precision compare_results->assess_accuracy final_report Final Method Validation Report assess_linearity->final_report assess_accuracy->final_report

Caption: Workflow for cross-validation of HPLC and UV-Vis methods.

4.2. Logical Relationship for Method Selection

The choice between HPLC and UV-Vis spectrophotometry often depends on the specific requirements of the analysis. The following diagram illustrates the logical considerations for selecting the appropriate method.

start Need to Quantify this compound? decision1 Is High Specificity Required? (e.g., presence of impurities) start->decision1 decision2 Is High Throughput Needed? decision1->decision2 No method_hplc Use HPLC Method decision1->method_hplc Yes decision3 Is High Sensitivity Required? (trace level analysis) decision2->decision3 No method_uvvis Use UV-Vis Method decision2->method_uvvis Yes decision3->method_hplc Yes decision3->method_uvvis No method_cross_validate Cross-Validate with HPLC method_uvvis->method_cross_validate For validation

Caption: Decision tree for analytical method selection.

The Balancing Act: A Comparative Guide to the Cost-Effectiveness of Sulphur Red 6 in Industrial Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of industrial dyeing, the selection of colorants is a critical decision balancing cost, performance, and environmental impact. This guide provides an in-depth comparison of Sulphur Red 6 (C.I. 53720) against two common alternatives, a reactive dye (C.I. Reactive Red 2) and a vat dye (C.I. Vat Red 1), to aid researchers, scientists, and drug development professionals in making informed choices for their applications, primarily on cellulosic fibers like cotton.

Performance and Cost: A Quantitative Overview

The cost-effectiveness of a dye is not solely determined by its price per kilogram but is a function of its performance characteristics, including colorfastness, dyeing efficiency, and the complexity of the application process. The following table summarizes the key performance indicators and indicative costs for this compound and its alternatives.

PropertyThis compound (C.I. 53720)C.I. Reactive Red 2C.I. Vat Red 1
Indicative Price EconomicalModerate to High ($5 - $15/kg)[1][2]High ($5 - $10/kg for Vat Pink R)[3]
Colorfastness to Light (ISO) 445-6[3]
Colorfastness to Washing (ISO) 3-444-5[3]
Colorfastness to Rubbing (Dry) 4-5Good4-5[3]
Colorfastness to Rubbing (Wet) 2-3Good3-4[3]
Colorfastness to Perspiration (ISO) 3-45-
Colorfastness to Chlorine Bleach Poor24-5[3]
Shade Bordeaux/Puce[3]Bright, vibrant redBright pinkish-red
Application Fibers Cotton, hemp, viscose, leather[3][4]Cotton, viscose, wool, silk, nylon[5]Cotton, linen, rayon, silk[3]
Environmental Concerns Use of sodium sulfide (toxic)[6]High salt and alkali usage, hydrolyzed dye in effluentUse of strong reducing agents

Experimental Protocols: A Methodological Insight

The performance data presented above is contingent on the adherence to specific dyeing protocols. Below are detailed methodologies for the application of each dye class on cotton fabric.

This compound Dyeing Protocol

This protocol is a typical exhaust dyeing method for sulphur dyes on cotton.

  • Preparation of the Dyebath:

    • Wet the cotton fabric thoroughly.

    • Prepare a dyebath with a liquor ratio of 1:20 (fabric weight:water volume).

    • Add a wetting agent (0.5-1.0 g/L) and a sequestering agent (1.0-2.0 g/L) to the water.[7]

    • Add soda ash (1-3 g/L).[7]

  • Dye Reduction and Dissolving:

    • Make a paste of this compound powder (e.g., 2% on weight of fabric) with a small amount of water.[7]

    • In a separate container, dissolve sodium sulfide (3-6 g/L) in hot water.[7]

    • Add the dissolved sodium sulfide to the dye paste and boil for 5-10 minutes to ensure complete reduction and dissolution of the dye.[8]

  • Dyeing Process:

    • Add the reduced dye solution to the dyebath.

    • Introduce the wet cotton fabric.

    • Raise the temperature to 90-100°C over 30-45 minutes.[7]

    • Add Glauber's salt (10-20 g/L) in portions to aid exhaustion.[7]

    • Continue dyeing at 90-100°C for 60 minutes.[7]

  • Oxidation and After-treatment:

    • Rinse the dyed fabric thoroughly with cold water.

    • Oxidize the fabric by exposing it to air or by treating it with an oxidizing agent such as hydrogen peroxide (1.0-2.0 g/L) at 60°C for 15-20 minutes.[7]

    • Soaping is carried out with a detergent (e.g., 2 g/L) at the boil for 15-20 minutes to remove unfixed dye and improve fastness.[8]

    • Rinse with hot and then cold water.

    • Dry the fabric.

C.I. Reactive Red 2 Dyeing Protocol (Hot Brand)

This protocol outlines a typical exhaust dyeing method for a hot-brand reactive dye on cotton.

  • Preparation of the Dyebath:

    • Set the dyebath at 50°C with a liquor ratio of 1:20.[4]

    • Ensure the pH is neutral (around 6.5-7).[4]

    • Introduce the pre-wetted cotton fabric and run for 5 minutes.[4]

  • Dyeing Process:

    • Add the pre-dissolved C.I. Reactive Red 2 (e.g., 1-2% on weight of fabric) to the dyebath and run for 10 minutes.[4]

    • Gradually raise the temperature to 80-85°C over 30 minutes, adding salt (e.g., 60 g/L Glauber's salt) in three portions during this time.[4]

    • Continue dyeing at 85°C for 20 minutes after the final salt addition.[4]

  • Fixation:

    • Add pre-dissolved soda ash (e.g., 15 g/L) to the dyebath over 10 minutes to raise the pH to approximately 11.[4][9]

    • Continue dyeing for another 30-60 minutes at 85°C for fixation.[4]

  • After-treatment:

    • Drain the dyebath and rinse the fabric with cold water.

    • Neutralize the fabric with a dilute acetic acid solution.

    • Soap the fabric at the boil with a detergent (e.g., 1 g/L) for 10-15 minutes to remove hydrolyzed, unfixed dye.[9]

    • Rinse with hot and then cold water.

    • Dry the fabric.

C.I. Vat Red 1 Dyeing Protocol

This protocol describes a general procedure for applying vat dyes to cotton.

  • Vatting (Reduction):

    • Make a paste of C.I. Vat Red 1 powder (e.g., 3% on weight of fabric) with a dispersing agent.[10]

    • In the dyebath (liquor ratio 1:40), add caustic soda (e.g., 3 g/L) and sodium hydrosulphite (a common reducing agent, e.g., 4 g/L).[10]

    • Add the dye paste to the bath and heat to 60°C for 10 minutes to convert the insoluble dye into its soluble leuco form.[10]

  • Dyeing Process:

    • Introduce the pre-wetted cotton fabric into the vatted dyebath.

    • Raise the temperature to 80°C and continue dyeing for 50 minutes.[10]

  • Oxidation:

    • Remove the fabric from the dyebath and rinse with cold water.

    • Oxidize the dye back to its insoluble form by air oxidation or by using an oxidizing agent like hydrogen peroxide or sodium perborate in a fresh bath.

  • Soaping and Finishing:

    • Soap the dyed fabric at or near the boil with a detergent to stabilize the shade and improve fastness properties.[11]

    • Rinse thoroughly with hot and then cold water.

    • Dry the fabric.

Decision Pathway for Dye Selection

The choice between this compound and its alternatives involves a trade-off between cost, performance, and environmental considerations. The following diagram illustrates a logical workflow for this decision-making process.

DyeSelectionWorkflow start Start: Define Application Requirements cost_check Is Cost the Primary Driver? start->cost_check sulphur_red Consider this compound (Most Economical) cost_check->sulphur_red Yes performance_check Are High Fastness Properties Critical? cost_check->performance_check No env_check_sulphur Can Environmental Impact of Sulfide be Managed? sulphur_red->env_check_sulphur reactive_vat Evaluate Reactive and Vat Dyes performance_check->reactive_vat Yes re_evaluate Re-evaluate Priorities performance_check->re_evaluate No shade_brightness Is Shade Brightness a Key Requirement? reactive_vat->shade_brightness reactive_red Consider Reactive Red Dyes (Brighter Shades, Good All-round Fastness) shade_brightness->reactive_red Yes vat_red Consider Vat Red Dyes (Highest Fastness, Especially to Light & Chlorine) shade_brightness->vat_red No env_check_reactive Can High Salt/Alkali Effluent be Managed? reactive_red->env_check_reactive final_decision_vat Select Vat Red Dye vat_red->final_decision_vat env_check_sulphur->performance_check No final_decision_sulphur Select this compound env_check_sulphur->final_decision_sulphur Yes final_decision_reactive Select Reactive Red Dye env_check_reactive->final_decision_reactive Yes env_check_reactive->re_evaluate No

Caption: A workflow diagram for selecting an industrial red dye.

Conclusion

This compound presents a highly cost-effective option for dyeing cellulosic materials, particularly for applications where achieving a bordeaux or puce shade is desired and the absolute highest fastness properties are not a prerequisite. Its primary drawbacks are its environmental impact due to the use of sodium sulfide and its poor resistance to chlorine bleach.

Reactive red dyes offer a significant step up in terms of shade brightness and overall fastness properties, forming a durable covalent bond with the fiber.[12] However, this comes at a higher cost and with its own environmental considerations related to salt and alkali in the effluent.

Vat red dyes stand out for their exceptional fastness to light, washing, and chlorine, making them suitable for applications demanding the highest durability.[6][12] This superior performance is reflected in their higher price and a more complex application process involving reduction and oxidation steps.

Ultimately, the most cost-effective choice depends on the specific requirements of the end-product. For applications where cost is paramount and the performance of this compound is adequate, it remains a viable option, provided that environmental regulations regarding sulfide emissions are met. For high-performance textiles where color vibrancy and durability are critical, the additional cost of reactive or vat dyes is often justified.

References

A Comparative Analysis of Pre-Reduced Liquid Sulphur Red 6 and Its Powder Form for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Overview

The transition from powder to pre-reduced liquid dyes offers significant improvements in handling, safety, and dyeing efficiency.[4][5] The following table summarizes the key distinctions based on general knowledge of sulphur dyes.

FeaturePre-Reduced Liquid Sulphur Red 6 (Hypothetical)Powder this compound
Physical Form Aqueous solutionPuce-colored powder[2][3][6][7]
Solubility Readily miscible with water.Insoluble in water, requires a reducing agent like sodium sulfide to dissolve.[1][2][3]
Handling Pumpable and can be dosed automatically, eliminating dust exposure.[4][8]Manual handling of powder can lead to dust inhalation and workplace contamination.[4][5]
Preparation Can be used directly, saving time and reducing procedural steps.[4]Requires a separate pre-reduction step with sodium sulfide and heating before use.[9]
Consistency Homogeneous solution ensures uniform concentration and batch-to-batch consistency.[4][5]Powder can have variable quality and may not dissolve completely, leading to inconsistencies.[10]
Environmental Impact Lower Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) in effluent. Reduced sulfide in wastewater.[4]High sulfide content in wastewater, contributing to pollution. Dust can cause air pollution.[4]
Safety Eliminates the risk of inhaling hazardous dust.[8]Powder dust is a health hazard and can be combustible.[8]

Experimental Protocols

The following are generalized experimental protocols for the application of this compound in its two forms for dyeing cellulosic substrates, a common application in research for material science or biological staining.

Protocol 1: Dyeing with Pre-Reduced Liquid this compound

This protocol assumes the availability of a stable, pre-reduced liquid form of this compound.

  • Dye Bath Preparation: A specific volume of the pre-reduced liquid this compound is directly added to the deionized water in the reaction vessel to achieve the desired concentration.

  • pH Adjustment: The pH of the dye bath is adjusted to the optimal range for sulphur dyes (typically alkaline) using a suitable buffer.

  • Substrate Immersion: The cellulosic substrate (e.g., cotton fabric, cellulose-based scaffold) is immersed in the dye bath.

  • Dyeing Process: The temperature is gradually raised to the target dyeing temperature and maintained for a specified duration to allow for dye penetration and fixation.

  • Rinsing and Oxidation: The substrate is removed, rinsed with water to remove unfixed dye, and then treated with a mild oxidizing agent to convert the soluble leuco form of the dye back to its insoluble pigment form within the fibers.

  • Final Washing: A final wash with a non-ionic detergent is performed to remove any residual unbound dye.

Protocol 2: Dyeing with Powder this compound

This protocol follows the traditional method for applying powder sulphur dyes.

  • Dye Reduction and Dissolution: A calculated amount of this compound powder is pasted with a small amount of water. A solution of sodium sulfide (a reducing agent) is prepared separately and added to the dye paste. The mixture is heated to ensure complete reduction and dissolution of the dye, forming the leuco-dye stock solution.[9]

  • Dye Bath Preparation: The prepared leuco-dye stock solution is added to the main dye bath containing deionized water.

  • pH Adjustment: The pH of the dye bath is checked and adjusted as necessary.

  • Substrate Immersion: The cellulosic substrate is introduced into the dye bath.

  • Dyeing Process: The temperature is raised and maintained as described in Protocol 1.

  • Rinsing and Oxidation: The rinsing and oxidation steps are carried out as in Protocol 1.

  • Final Washing: A final wash is performed as in Protocol 1.

Mandatory Visualizations

Experimental Workflow Comparison

The following diagram illustrates the streamlined workflow of the pre-reduced liquid dye compared to the more complex process for the powder form.

G cluster_liquid Pre-reduced Liquid Dye Workflow cluster_powder Powder Dye Workflow l_start Start l_add_dye Direct Addition of Liquid Dye l_start->l_add_dye l_dye Dyeing l_add_dye->l_dye l_finish Rinsing & Oxidation l_dye->l_finish l_end End l_finish->l_end p_start Start p_reduce Dye Reduction & Dissolution p_start->p_reduce p_add_dye Addition of Reduced Dye p_reduce->p_add_dye p_dye Dyeing p_add_dye->p_dye p_finish Rinsing & Oxidation p_dye->p_finish p_end End p_finish->p_end G cluster_advantages Advantages of Pre-reduced Liquid Form cluster_outcomes Primary Benefits start Pre-reduced Liquid Form handling Improved Handling & Safety start->handling consistency Enhanced Consistency start->consistency efficiency Increased Efficiency start->efficiency safety Reduced Operator Exposure handling->safety reproducibility Higher Reproducibility consistency->reproducibility time Time & Cost Savings efficiency->time

References

Performance of Sulphur Red 6 Across Diverse Dyeing Machinery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in textile and material science, this guide provides a comprehensive evaluation of Sulphur Red 6's performance in various dyeing machinery. The following sections detail the properties of this compound, its application in different dyeing systems, and a comparison with alternative red dyes, supported by generalized experimental protocols and data.

Introduction to this compound

This compound, also known as Sulphur Bordeaux 3B, is a sulphur dye used for dyeing cellulosic fibers such as cotton, linen, and viscose.[1][2][3][4] It is a cost-effective dye that produces a reddish-brown to bordeaux shade with good wash fastness, making it a popular choice for workwear, denim, and home textiles.[5] Like other sulphur dyes, this compound is insoluble in water and requires a reducing agent, typically sodium sulphide, to be converted into its water-soluble leuco form for application to the fiber.[6][7][8] Subsequent oxidation then traps the dye molecule within the fiber, resulting in good wet fastness properties.[8]

Comparative Performance in Different Dyeing Machinery

The choice of dyeing machinery significantly impacts the efficiency, cost, and final quality of the dyeing process. This section compares the theoretical performance of this compound in four common types of dyeing machinery: Jet, Jigger, Winch, and Continuous Dyeing Range.

Data Presentation

Table 1: General Comparison of Dyeing Machinery for Sulphur Dyes

FeatureJet Dyeing MachineJigger Dyeing MachineWinch Dyeing MachineContinuous Dyeing Range
Fabric Form RopeOpen-widthRopeOpen-width
Liquor Ratio Low (1:3 to 1:6)[9][10]Low (1:3 to 1:4)[11]High (1:20 to 1:40)[12][13]Very Low
Tension on Fabric ModerateHigh[14]Low[13]High
Production Speed High[9][10]Low[14]Low[15]Very High
Suitable Fabrics Knitted and delicate woven fabricsWoven fabrics[11][14]Knitted and delicate fabrics[12][13]Woven fabrics
Uniformity ExcellentGood (potential for end-to-end variation)Good (potential for crease marks)Excellent
Energy Consumption Low to ModerateModerateHighHigh (per unit time)
Water Consumption Low[9][10]Low[11]High[12][13]Low (per unit fabric)

Table 2: Predicted Performance of this compound in Different Dyeing Machinery

Performance ParameterJet Dyeing MachineJigger Dyeing MachineWinch Dyeing MachineContinuous Dyeing Range
Color Yield HighGoodModerateHigh
Levelness ExcellentGoodGoodExcellent
Penetration ExcellentGoodGoodGood
Risk of Creasing LowLowHighLow
Risk of Oxidation Low (enclosed system)High (open to air)ModerateLow (controlled steaming)
Overall Suitability Very Good for knits and sensitive wovensGood for sturdy wovensSuitable for delicate fabricsExcellent for large batches of woven fabrics

Table 3: Fastness Properties of this compound on Cotton

Fastness PropertyISO MethodRating
Light FastnessISO 105-B023-4[16]
Washing Fastness (Color Change)ISO 105-C064-5[5]
Washing Fastness (Staining)ISO 105-C064-5[5]
Rubbing Fastness (Dry)ISO 105-X123-4[5]
Rubbing Fastness (Wet)ISO 105-X122-3[5]
Perspiration FastnessISO 105-E044[5]
Acid ResistanceISO 105-E014[1]
Alkali ResistanceISO 105-E022[1]

Comparison with Alternative Red Dyes

While this compound offers a good balance of cost and performance, other dye classes can be considered for similar shades on cellulosic fibers.

Table 4: Comparison of this compound with Alternative Red Dyes

FeatureThis compoundOther Sulphur Dyes (e.g., Sulphur Red 14)Reactive Red Dyes (e.g., C.I. Reactive Red 195)Vat Red Dyes
Shade Bordeaux, Reddish-BrownVariesBright, vibrant redsBright to dull reds
Cost Low[8]Low to ModerateHighVery High[17]
Dyeing Process Reduction and oxidationReduction and oxidationAlkaline fixationVatting, oxidation
Wash Fastness Good to Excellent[7][8]Good to ExcellentExcellentExcellent[17]
Light Fastness Moderate[7][8]Moderate to GoodGood to ExcellentExcellent[17]
Chlorine Fastness Poor[7]PoorGoodExcellent
Environmental Impact Concerns with sulphide effluentConcerns with sulphide effluentHigh salt and alkali in effluent[18]Requires strong reducing agents
Typical Applications Workwear, denim, heavy cottonsSimilar to this compoundFashion apparel, sportswearHigh-performance textiles, uniforms

Experimental Protocols

The following are generalized experimental protocols for dyeing cotton fabric with this compound in different machinery. Note that specific parameters should be optimized based on the fabric type, desired shade, and machine specifications.[3]

Jet Dyeing Protocol
  • Machine Loading: Load the pre-treated cotton fabric into the jet dyeing machine.

  • Pre-wetting: Fill the machine with water at a liquor ratio of 1:5 and circulate for 10 minutes at 50°C.

  • Chemical Addition: Add wetting agent and sequestering agent and circulate for 5 minutes.

  • Dye Preparation: In a separate tank, paste the required amount of this compound with a small amount of water. Add sodium sulphide (as a reducing agent) and soda ash, and dissolve with boiling water.

  • Dyeing: Add the dissolved dye solution to the machine. Raise the temperature to 90-95°C at a rate of 1.5°C/minute.

  • Salt Addition: Add Glauber's salt in portions over 30 minutes.

  • Dyeing Cycle: Continue dyeing at 90-95°C for 45-60 minutes.

  • Rinsing: Cool the bath to 70°C and drain. Rinse with warm water.

  • Oxidation: Treat the fabric with an oxidizing agent (e.g., sodium perborate or hydrogen peroxide) at 50-60°C for 15-20 minutes.

  • Soaping: Soap the fabric at the boil with a suitable detergent for 10-15 minutes.

  • Final Rinsing and Unloading: Rinse thoroughly with hot and cold water, and unload the fabric.

Jigger Dyeing Protocol
  • Machine Preparation: Load the pre-treated open-width cotton fabric onto the jigger roller.

  • Bath Preparation: Fill the jigger trough with water at a liquor ratio of 1:3. Add wetting agent, sequestering agent, sodium sulphide, and soda ash.

  • Dye Preparation: Prepare the this compound solution as described in the jet dyeing protocol.

  • Dyeing: Add the dye solution to the trough. Start the jigger and pass the fabric through the dyebath for a specified number of "ends" (passes). Gradually raise the temperature to 90-95°C.

  • Salt Addition: Add common salt to the dyebath over several ends.

  • Dyeing Cycle: Continue running the fabric for 4-6 ends at 90-95°C.

  • Rinsing: Drain the dyebath and rinse the fabric with overflow washing.

  • Oxidation: Prepare a fresh bath with an oxidizing agent and run the fabric for 2-4 ends at 50-60°C.

  • Soaping: Soap the fabric in a fresh bath at the boil for 2-4 ends.

  • Final Rinsing and Unloading: Rinse with hot and cold water and unload the fabric.

Winch Dyeing Protocol
  • Machine Loading: Load the rope-form pre-treated fabric into the winch dyeing machine.

  • Bath Preparation: Fill the machine with water at a liquor ratio of 1:20. Add wetting agent and sequestering agent.

  • Dye Preparation: Prepare the this compound solution as described previously.

  • Dyeing: Add the prepared dye solution to the bath. Start the winch and circulate the fabric. Raise the temperature to 90-95°C.

  • Salt Addition: Add salt in portions.

  • Dyeing Cycle: Continue dyeing for 60-90 minutes.

  • Post-treatment: Follow the rinsing, oxidation, and soaping steps as in the jet dyeing protocol.

Continuous Dyeing Protocol (Pad-Steam)
  • Padding: The open-width fabric is passed through a padder containing the pre-reduced this compound solution, along with anti-migrating agents.

  • Steaming: The padded fabric is then passed through a steamer at 100-105°C for 30-60 seconds to fix the dye.

  • Rinsing: The fabric is rinsed in a series of wash boxes.

  • Oxidation: The fabric passes through a bath containing an oxidizing agent.

  • Soaping and Washing: The fabric is soaped at a high temperature and then thoroughly washed.

  • Drying: The fabric is dried on drying cylinders.

Mandatory Visualizations

Experimental_Workflow_Jet_Dyeing A Fabric Loading & Pre-wetting B Chemical Addition A->B D Dyeing & Salt Addition B->D C Dye Preparation C->D E Rinsing D->E F Oxidation E->F G Soaping F->G H Final Rinsing & Unloading G->H

Jet Dyeing Experimental Workflow

Experimental_Workflow_Jigger_Dyeing A Fabric Loading B Bath Preparation A->B D Dyeing (Multiple Ends) B->D C Dye Preparation C->D E Rinsing D->E F Oxidation E->F G Soaping F->G H Final Rinsing & Unloading G->H

Jigger Dyeing Experimental Workflow

Experimental_Workflow_Winch_Dyeing A Fabric Loading B Bath Preparation A->B D Dyeing & Salt Addition B->D C Dye Preparation C->D E Rinsing D->E F Oxidation E->F G Soaping F->G H Final Rinsing & Unloading G->H

Winch Dyeing Experimental Workflow

Experimental_Workflow_Continuous_Dyeing A Padding B Steaming A->B C Rinsing B->C D Oxidation C->D E Soaping & Washing D->E F Drying E->F

Continuous Dyeing Experimental Workflow

Conclusion

This compound is a versatile and economical dye for cellulosic fibers. Its performance is intrinsically linked to the chosen dyeing machinery. For delicate fabrics and knitted goods, jet dyeing offers excellent levelness and fabric handling. For sturdy woven fabrics in smaller batches, jigger dyeing is a viable option, though care must be taken to avoid tension-related issues and ensure even dyeing. Winch dyeing , with its low tension, is suitable for very delicate materials but is less efficient in terms of water and energy consumption. For large-scale production of woven fabrics, continuous dyeing provides the highest efficiency and uniformity. The selection of the appropriate machinery and optimization of dyeing parameters are crucial for achieving the desired quality and cost-effectiveness when using this compound. While alternatives like reactive and vat dyes offer superior brightness and fastness properties, this compound remains a competitive choice for specific applications due to its low cost and good overall performance.

References

A Comparative Guide to Validating the Color Consistency of Sulphur Red 6 Batches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the batch-to-batch color consistency of Sulphur Red 6, a dye used in applications ranging from textiles to leather and potentially as a staining agent in research.[1][2][3] Ensuring color consistency is paramount for reproducible results in experimental settings and maintaining quality in manufacturing processes. This document outlines objective, data-driven methodologies for comparison, complete with detailed experimental protocols and data interpretation.

Introduction to Color Consistency Validation

This compound, also known as Sulphur Bordeaux 3B or C.I. 53720, is a violet-brown powder valued for its specific reddish-brown hue.[1][2] However, inherent variability in the manufacturing process can lead to slight differences between production batches.[4] These deviations, if not quantified and controlled, can impact the final product's quality and the reproducibility of scientific experiments.

The primary goal of color consistency validation is to objectively measure and compare the color of new batches against an established reference standard. This is achieved through a combination of instrumental analysis and standardized visual assessment.[4][5] The two primary instrumental techniques detailed here are Spectrophotometry for colorimetric analysis and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Experimental Methodologies

To ensure accurate and reproducible validation, the following detailed protocols should be followed.

2.1. Protocol: Spectrophotometric Colorimetric Analysis

This method uses a spectrophotometer to measure the color of a sample in the CIELAB color space, which expresses color as three values: L* (lightness), a* (redness-greenness), and b* (yellowness-blueness).[6][7] The difference between a sample and a standard is expressed as ΔE*ab (Delta E).[8][9]

  • Objective: To quantify the color difference between this compound batches and a reference standard.

  • Instrumentation: Benchtop sphere spectrophotometer.

  • Procedure:

    • Standard Preparation: Prepare a solution of the reference standard this compound at a concentration of 1.0 g/L in deionized water containing 2.0 g/L sodium sulfide (as a solubilizing agent).

    • Sample Preparation: Prepare solutions of each new batch (e.g., Batch A, Batch B, Batch C) at the identical concentration (1.0 g/L) using the same procedure.

    • Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions.

    • Measurement:

      • Set the illuminant to D65 (standard daylight) and the observer angle to 10°.

      • Measure the L, a, and b* coordinates of the reference standard solution.

      • Measure the L, a, and b* coordinates for each new batch solution.

      • Perform each measurement in triplicate and calculate the average.

    • Calculation: Calculate the color difference (ΔEab) for each batch relative to the standard using the CIE76 formula: ΔEab = √[(Lsample - Lstandard)² + (asample - astandard)² + (bsample - bstandard)²][8]

  • Acceptance Criteria: A common industry acceptance criterion for color difference is a ΔE*ab value of ≤ 1.0, which is typically considered a just noticeable difference (JND) to the human eye.[10]

2.2. Protocol: High-Performance Liquid Chromatography (HPLC) Purity Analysis

HPLC is used to separate, identify, and quantify each component in a mixture. For dyes, this method is crucial for assessing purity and detecting colored impurities that could affect the overall shade and consistency.[4]

  • Objective: To determine the purity of this compound batches and identify any significant impurities.

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column.

  • Procedure:

    • Mobile Phase: Prepare a gradient mobile phase of Acetonitrile and water (with 0.1% formic acid).

    • Standard Preparation: Dissolve the reference standard this compound in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • Sample Preparation: Prepare samples of each new batch at the same concentration.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase, 4.6 mm x 150 mm, 4µm particle size.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 5 µL.

      • Detector Wavelength: Set to the absorbance maximum of this compound (determined by spectrophotometer, e.g., ~550 nm).

    • Analysis:

      • Inject the standard and sample solutions.

      • Identify the main peak corresponding to this compound based on the retention time of the standard.

      • Calculate the purity of each batch by determining the area of the main peak as a percentage of the total peak area in the chromatogram.

Comparative Data Analysis

The quantitative data from the experiments should be summarized for clear comparison. Below are example data tables comparing three hypothetical batches of this compound and one alternative, "Reactive Red 11," against a reference standard.

Table 1: Spectrophotometric (CIELAB) Analysis

Sample L* (Lightness) a* (Red/Green) b* (Yellow/Blue) ΔE*ab (vs. Standard) Pass/Fail (ΔE*ab ≤ 1.0)
This compound Standard 45.10 35.50 15.20 - -
This compound - Batch A 45.35 35.71 15.05 0.35 Pass
This compound - Batch B 44.90 36.15 15.80 0.91 Pass
This compound - Batch C 46.20 34.95 14.75 1.33 Fail

| Reactive Red 11 | 48.50 | 42.10 | 12.50 | 7.98 | N/A |

Table 2: HPLC Purity Analysis

Sample Retention Time (min) Purity by Area % Notes
This compound Standard 4.8 99.1% Single major peak.
This compound - Batch A 4.8 99.3% Profile matches standard.
This compound - Batch B 4.8 98.8% Minor impurity peak at 3.2 min.
This compound - Batch C 4.8 97.5% Significant impurity peak at 3.5 min.

| Reactive Red 11 | 6.2 | 99.5% | Different chemical structure. |

Analysis Summary:

  • Batch A shows excellent color consistency (ΔE*ab = 0.35) and high purity, making it highly acceptable.

  • Batch B is within the color tolerance limit (ΔE*ab = 0.91) but shows a minor impurity in the HPLC analysis that should be monitored.

  • Batch C fails the color consistency test (ΔE*ab = 1.33), likely due to the significant impurity detected by HPLC, and should be rejected.

  • Reactive Red 11 , an alternative dye, has vastly different color coordinates, demonstrating the importance of specific dye selection for a given application.

Visualization of the Validation Workflow

A standardized workflow is essential for ensuring that every batch is tested under the same conditions. The following diagram illustrates the logical flow of the validation process.

G This compound Batch Validation Workflow cluster_input Input cluster_testing Analytical Testing cluster_analysis Data Analysis cluster_decision Decision cluster_output Output batch Receive New Batch of this compound spectro Spectrophotometry (CIELAB Analysis) batch->spectro hplc HPLC (Purity Analysis) batch->hplc standard Reference Standard standard->spectro standard->hplc calc_de Calculate ΔE*ab (Color Difference) spectro->calc_de calc_purity Calculate Purity % hplc->calc_purity decision Compare to Specs (e.g., ΔE*ab ≤ 1.0) calc_de->decision calc_purity->decision pass Batch Approved decision->pass Pass fail Batch Rejected decision->fail Fail

Caption: Workflow for this compound batch color consistency validation.

Conclusion

A robust quality control process is indispensable for any application using colored chemical compounds like this compound. By implementing a multi-faceted approach that combines spectrophotometric color measurement with HPLC purity analysis, researchers and manufacturers can ensure high levels of batch-to-batch consistency.[11][12] This data-driven validation framework minimizes variability, leading to more reliable experimental outcomes and higher quality final products. Adherence to standardized protocols and clear acceptance criteria is the cornerstone of achieving reproducible and dependable color quality.

References

Eco-Friendly Alternatives to Sulphur Red 6 for Sustainable Textile Dyeing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The textile industry is undergoing a significant transformation towards sustainability, with a growing demand for eco-friendly alternatives to conventional synthetic dyes. Sulphur Red 6 (C.I. This compound, C.I. 53720), a widely used dye for cellulosic fibers, offers good fastness properties at a low cost. However, the traditional sulphur dyeing process involves hazardous reducing agents like sodium sulfide, posing significant environmental and health concerns. This guide provides a comprehensive comparison of promising eco-friendly alternatives to this compound, focusing on natural dyes and innovative dyeing technologies. The performance of these alternatives is evaluated based on experimental data, with detailed protocols provided for reproducibility.

Performance Comparison of this compound and Eco-Friendly Alternatives

The following table summarizes the quantitative performance data of this compound and its eco-friendly alternatives—Madder and Cochineal natural dyes—based on standardized colorfastness tests on cotton fabric.

Dyeing SystemColor Fastness to Washing (ISO 105-C06)Color Fastness to Light (ISO 105-B02)Color Fastness to Rubbing (ISO 105-X12)
This compound (Conventional) Change in Color: 3-4Staining on Cotton: 3-44Dry: 2-3Wet: 2-3
Madder (Natural Dye) Change in Color: 4Staining on Cotton: 4-53-4Dry: 4Wet: 3
Cochineal (Natural Dye) Change in Color: 4-5Staining on Cotton: 4-54-5Dry: 4-5Wet: 4

Note: Fastness ratings are based on a scale of 1 to 5, where 5 indicates the highest fastness. For light fastness, the scale is 1 to 8. Data is compiled from various studies and may vary based on specific dyeing conditions and substrate.

Experimental Protocols

Detailed methodologies for the dyeing processes are provided below to allow for accurate comparison and replication of results.

Protocol 1: Conventional Dyeing of Cotton with this compound (C.I. 53720)

This protocol outlines the standard procedure for dyeing cotton fabric with this compound using a conventional sodium sulfide reducing agent.

Materials:

  • Scoured and bleached 100% cotton fabric

  • This compound (C.I. 53720)

  • Sodium sulfide (Na₂S)

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Acetic acid (CH₃COOH)

  • Potassium dichromate (K₂Cr₂O₇) or Hydrogen peroxide (H₂O₂) (for oxidation)

  • Non-ionic wetting agent

Procedure:

  • Preparation of the Dyebath:

    • Prepare a stock solution of this compound by pasting the dye with a small amount of water and a wetting agent.

    • In the main dyebath, add the required amount of sodium sulfide and sodium carbonate to water and heat to 80-90°C to ensure complete dissolution and reduction of the dye.

    • Add the dye paste to the reducing bath and stir until the dye is fully dissolved, forming the leuco form.

  • Dyeing:

    • Introduce the pre-wetted cotton fabric into the dyebath.

    • Raise the temperature to 90-95°C and maintain for 30 minutes.

    • Gradually add sodium chloride (in portions) over 30-45 minutes to enhance dye exhaustion.

    • Continue dyeing for another 30-60 minutes at 90-95°C.

  • Rinsing and Oxidation:

    • After dyeing, the fabric is rinsed thoroughly with cold water.

    • Oxidation is carried out by exposing the fabric to air or by treating it in a bath containing an oxidizing agent (e.g., 1-2 g/L potassium dichromate and 2-4 ml/L acetic acid, or a more eco-friendly option like hydrogen peroxide) at 50-60°C for 15-20 minutes to convert the soluble leuco dye back to its insoluble form within the fiber.

  • Soaping and Final Rinsing:

    • The dyed fabric is soaped at the boil with a non-ionic detergent (e.g., 2 g/L) for 15 minutes to remove unfixed dye and improve fastness properties.

    • Finally, the fabric is rinsed thoroughly with hot and cold water and dried.

Protocol 2: Eco-Friendly Dyeing of Cotton with Madder (Natural Dye)

This protocol describes the dyeing of cotton with madder root, a natural source of red dyes, using a metallic salt mordant.

Materials:

  • Scoured and bleached 100% cotton fabric

  • Madder root powder (Rubia tinctorum)

  • Alum (potassium aluminum sulfate) as a mordant

  • Sodium carbonate (soda ash) for scouring (optional)

Procedure:

  • Scouring:

    • Thoroughly scour the cotton fabric to remove any impurities. This can be done by washing with a pH-neutral detergent or by a traditional scour with soda ash.

  • Mordanting:

    • Dissolve alum (15-20% on weight of fabric - owf) in hot water.

    • Add the pre-wetted cotton fabric to the mordant bath.

    • Simmer for 1 hour at 80-90°C.

    • Allow the fabric to cool in the mordant bath for several hours or overnight for better uptake.

  • Dye Extraction:

    • Add madder root powder (50-100% owf for deep shades) to a dye pot with water.

    • Slowly heat the dyebath to 60-70°C and maintain this temperature for 1-2 hours to extract the colorants. Avoid boiling, as it can lead to duller, brownish shades.

  • Dyeing:

    • Strain the dye liquor to remove the madder root particles.

    • Introduce the wet, mordanted cotton fabric into the dyebath.

    • Slowly heat the dyebath to 60-70°C and maintain for 1-2 hours, stirring gently to ensure even dyeing.

    • For deeper shades, the fabric can be left to cool in the dyebath overnight.

  • Rinsing and Drying:

    • Rinse the dyed fabric with water until the water runs clear.

    • Wash with a pH-neutral detergent.

    • Rinse again and air dry away from direct sunlight.

Protocol 3: Eco-Friendly Dyeing of Cotton with Cochineal (Natural Dye)

This protocol details the process of dyeing cotton with cochineal, an insect-derived natural dye known for its vibrant red and pink hues.

Materials:

  • Scoured and bleached 100% cotton fabric

  • Dried cochineal insects (Dactylopius coccus)

  • Alum (potassium aluminum sulfate) as a mordant

  • Cream of tartar (potassium bitartrate) (optional, for brighter reds)

  • Sodium carbonate (soda ash) for scouring (optional)

Procedure:

  • Scouring:

    • Scour the cotton fabric as described in the madder protocol.

  • Mordanting:

    • Mordant the cotton fabric with alum (15-20% owf) as described in the madder protocol.

  • Dye Extraction:

    • Grind the dried cochineal insects into a fine powder (5-10% owf for a good red).

    • Add the cochineal powder to a dye pot with water.

    • Bring the mixture to a simmer (around 80-90°C) and hold for 30-60 minutes to extract the carminic acid.

  • Dyeing:

    • Strain the dye liquor through a fine cloth to remove the insect particles.

    • Add the wet, mordanted cotton fabric to the dyebath.

    • For brighter reds, cream of tartar (5-6% owf) can be added to the dyebath.

    • Heat the dyebath to 80-90°C and maintain for 1 hour, stirring gently.

    • Allow the fabric to cool in the dyebath for enhanced color uptake.

  • Rinsing and Drying:

    • Rinse the dyed fabric with water until clear.

    • Wash with a pH-neutral detergent.

    • Rinse and air dry.

Innovative Eco-Friendly Dyeing Technologies

Beyond natural dyes, advancements in dyeing technology offer sustainable alternatives to conventional sulphur dyeing.

Eco-Friendly Sulphur Dyeing with Alternative Reducing Agents

The primary environmental concern with sulphur dyeing is the use of sodium sulfide. Research has demonstrated the viability of replacing this with more environmentally benign reducing agents.

  • Glucose-Based Reduction: Glucose, in an alkaline medium, can effectively reduce sulphur dyes.[1] Studies have shown that using glucose as a reducing agent can achieve comparable color strength and wash fastness to conventional methods for certain sulphur dyes.[2] The process typically requires higher temperatures (above 90°C) to achieve optimal color yield.[1]

Experimental Data Summary for Glucose-Based Sulphur Dyeing:

Reducing AgentColor Yield (K/S)Wash FastnessEnvironmental Benefit
Sodium Sulfide (Conventional) HighGoodHigh sulfide content in effluent
Glucose Comparable to Na₂SGoodBiodegradable, sulfide-free effluent
Supercritical Carbon Dioxide (scCO₂) Dyeing

Supercritical CO₂ dyeing is a waterless technology that uses carbon dioxide in its supercritical state as a dyeing medium. This process eliminates wastewater generation and reduces energy consumption.

While primarily established for synthetic fibers, research into scCO₂ dyeing of natural fibers like cotton is ongoing. The main challenge lies in the low affinity of most dyes for cotton in the nonpolar scCO₂ medium.[3] However, studies have shown promise with the use of modified cotton or specialized dyes. For instance, dyeing cotton with natural dyes like madder in scCO₂ has been explored, demonstrating the potential for good color intensity and fastness.[4]

Key Parameters for scCO₂ Dyeing of Cotton with Natural Dyes:

  • Pressure: Typically 20-30 MPa

  • Temperature: 100-120°C

  • Dyeing Time: 30-120 minutes

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the dyeing processes, the following diagrams are provided in DOT language.

Sulphur_Dyeing_Workflow cluster_preparation Dyebath Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing Dye This compound Preparation Leuco Dye Formation (Soluble Form) Dye->Preparation Reducer Sodium Sulfide Reducer->Preparation Alkali Sodium Carbonate Alkali->Preparation Dyeing Dyeing at 90-95°C Preparation->Dyeing Fabric_In Cotton Fabric Fabric_In->Dyeing Salt NaCl Addition Dyeing->Salt Salt->Dyeing Rinsing Rinsing Salt->Rinsing Oxidation Oxidation (Insoluble Form) Rinsing->Oxidation Soaping Soaping Oxidation->Soaping Final_Rinse Final Rinse & Dry Soaping->Final_Rinse Dyed_Fabric Dyed Fabric Final_Rinse->Dyed_Fabric

Caption: Workflow for conventional this compound dyeing.

Natural_Dyeing_Workflow cluster_pretreatment Fabric Pre-treatment cluster_dye_prep Dye Preparation cluster_dyeing_process Dyeing cluster_post_treatment Post-treatment Fabric Cotton Fabric Scouring Scouring Fabric->Scouring Mordanting Mordanting (with Alum) Scouring->Mordanting Dyeing Dyeing at 60-90°C Mordanting->Dyeing Natural_Source Madder Root or Cochineal Extraction Dye Extraction Natural_Source->Extraction Extraction->Dyeing Rinsing Rinsing Dyeing->Rinsing Washing Washing Rinsing->Washing Drying Drying Washing->Drying Finished_Fabric Dyed Fabric Drying->Finished_Fabric

Caption: General workflow for natural dyeing with Madder or Cochineal.

Conclusion

The transition to eco-friendly textile dyeing necessitates a thorough evaluation of alternatives to conventional dyes like this compound. Natural dyes, particularly madder and cochineal, present viable options for achieving red shades on cotton with good to excellent fastness properties, often surpassing those of this compound in areas like rubbing fastness. While the application process for natural dyes requires careful control of parameters such as mordanting and temperature, they offer a significant reduction in the environmental impact by eliminating the need for hazardous reducing agents.

Furthermore, innovative technologies such as eco-friendly sulphur dyeing using glucose-based reducing systems and waterless supercritical CO₂ dyeing are paving the way for a more sustainable future for the textile industry. While challenges remain, particularly in the widespread adoption and optimization of these technologies for all fiber types, the experimental data presented in this guide demonstrates that high-performance, eco-friendly alternatives to this compound are not only feasible but also offer a competitive edge in a market increasingly driven by sustainability. Further research and development in these areas will be crucial for the complete substitution of hazardous dyeing processes.

References

Safety Operating Guide

Proper Disposal of Sulphur Red 6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Sulphur Red 6, a synthetic dye, requires careful management due to its potential hazards. This guide provides essential safety information and a step-by-step procedure for its appropriate disposal.

Key Safety and Hazard Information

This compound presents several hazards that necessitate cautious handling and disposal. It is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory tract.[1] A significant environmental concern is its high toxicity to aquatic life with long-lasting effects. During combustion, it may release irritating and highly toxic gases.[1]

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed.[1]Wear protective gloves, clothing, and eye/face protection.
Skin Irritation May cause skin irritation.[1]Wear protective gloves and clothing.
Eye Irritation May cause eye irritation.[1]Wear chemical safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation.[1]Use in a well-ventilated area or with a chemical fume hood. An approved respirator may be necessary.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2]Prevent release to the environment.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the immediate, operational steps for the safe disposal of this compound waste generated in a laboratory setting. This procedure is designed to comply with general hazardous waste guidelines. Always consult your institution's specific hazardous waste management plan and local regulations.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure chemical, contaminated labware (e.g., weighing boats, pipette tips), and solutions, must be treated as hazardous waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.

2. Waste Collection and Storage:

  • Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • For liquid waste containing this compound, use a compatible, sealable container. Ensure the container is appropriate for the solvent used.

  • The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound." List all components of a mixture, including solvents and their approximate concentrations.

  • Keep the waste container securely sealed at all times, except when adding waste.

  • Store the container in a designated satellite accumulation area that is away from incompatible materials.

3. Spill Management:

  • In the event of a spill, wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • For solid spills, carefully sweep or vacuum the material into a suitable hazardous waste container. Avoid creating dust.[1]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

SulphurRed6_Disposal_Workflow cluster_generation Waste Generation cluster_handling On-site Handling & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start This compound Waste Generated (Solid or Liquid) identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate drain_disposal Drain Disposal identify->drain_disposal DO NOT trash_disposal Regular Trash Disposal identify->trash_disposal DO NOT collect Collect in a compatible, sealed container segregate->collect label_container Label container: 'Hazardous Waste, this compound' collect->label_container store Store in designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for waste pickup store->contact_ehs disposal_vendor Licensed Hazardous Waste Vendor Disposal contact_ehs->disposal_vendor

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Navigating the Safe Handling of Sulphur Red 6: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Sulphur Red 6, a synthetic dye also known as Sulphur Bordeaux 3B. Adherence to these protocols is critical to ensure a safe laboratory environment and prevent potential health hazards.

Immediate Safety and Personal Protective Equipment (PPE)

Direct contact with this compound powder or dust can cause irritation to the eyes, skin, and respiratory tract. Ingestion may be harmful.[1] Therefore, stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory.

Core PPE Requirements:

  • Respiratory Protection: An approved respirator is essential to prevent the inhalation of dust particles.[1]

  • Eye Protection: Chemical safety goggles are required to protect the eyes from dust and potential splashes.[1]

  • Hand Protection: Rubber gloves must be worn to prevent skin contact.[1]

  • Body Protection: A lab coat or other protective clothing should be worn to minimize skin exposure.

Engineering Controls:

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Hazard Summary and Toxicological Data

Hazard TypeDescription
Eye Irritation Direct contact with the eyes can cause irritation.
Skin Irritation Prolonged or repeated contact may lead to skin irritation.
Respiratory Irritation Inhalation of dust can irritate the respiratory tract.[1]
Ingestion Hazard Harmful if swallowed.[1]

It is crucial to note that the toxicological properties of this compound have not been thoroughly investigated.[1]

Operational and Disposal Plans: A Step-by-Step Workflow

The following diagram outlines the essential steps for the safe handling and disposal of this compound.

SulphurRed6_Workflow This compound: Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Spill Control cluster_disposal Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Weigh and Handle this compound B->C D Perform Experimental Procedure C->D E Clean Workspace and Equipment D->E F In Case of Spill: Vacuum or Sweep Material into a Suitable Container D->F If Spill Occurs G Dispose of Waste in Accordance with Local, State, and Federal Regulations E->G F->G H Remove and Dispose of Contaminated PPE G->H

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Protocols

Handling Procedures:

  • Preparation: Before handling this compound, ensure all necessary PPE is correctly worn and the workspace, preferably a fume hood, is properly ventilated.

  • Handling: When weighing and handling the compound, take care to minimize the creation of dust.

  • Post-Handling: After use, thoroughly wash hands and any exposed skin. Contaminated clothing should be removed and laundered before reuse.[1]

Accidental Release Measures:

In the event of a spill, immediately evacuate unnecessary personnel. Wearing appropriate PPE, carefully vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust during cleanup.

Storage:

Store this compound in a tightly closed container in a cool, dry place away from light.[1]

Disposal Plan:

All waste containing this compound must be treated as chemical waste. Disposal should be carried out in strict accordance with all applicable local, state, and federal regulations. Do not dispose of this material in standard waste streams or down the drain. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.